molecular formula C73H144N4O8 B11935329 503O13

503O13

Cat. No.: B11935329
M. Wt: 1205.9 g/mol
InChI Key: CTCOTLOQSIHGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

503O13 is a useful research compound. Its molecular formula is C73H144N4O8 and its molecular weight is 1205.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C73H144N4O8

Molecular Weight

1205.9 g/mol

IUPAC Name

tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate

InChI

InChI=1S/C73H144N4O8/c1-7-11-15-19-23-27-31-35-39-43-47-66-82-70(78)52-58-76(59-53-71(79)83-67-48-44-40-36-32-28-24-20-16-12-8-2)64-62-74(5)56-51-57-75(6)63-65-77(60-54-72(80)84-68-49-45-41-37-33-29-25-21-17-13-9-3)61-55-73(81)85-69-50-46-42-38-34-30-26-22-18-14-10-4/h7-69H2,1-6H3

InChI Key

CTCOTLOQSIHGDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCCN(C)CCN(CCC(=O)OCCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Ionizable Lipidoid 503O13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

503O13 is a biodegradable, ionizable cationic lipidoid that has emerged as a significant component in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) in vivo.[1] Its rational design, incorporating features like optimal tail length and tertiary amines, contributes to its high efficiency in gene silencing.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is chemically known as 7,11-dimethyl-4,14-bis[3-oxo-3-(tridecyloxy)propyl]-4,7,11,14-tetraazaheptadecanedioic acid, 1,17-ditridecyl ester.[1] Its structure is designed for effective siRNA encapsulation and delivery.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
CAS Number 1566560-20-0[1][3][4]
Molecular Formula C73H144N4O8[1][3][4]
Molecular Weight 1206.0 g/mol [1][3]
Purity ≥90%[1]
Appearance A solution in ethanol[1]
Solubility Soluble in Ethanol and Methanol[1]
Storage -20°C[3][4]

Application in siRNA Delivery

This compound is a key component in the formation of LNPs designed to encapsulate and deliver siRNA to target cells. These LNPs are engineered for high transfection efficiency and biodegradability, which mitigates potential toxicity.

In Vivo Gene Silencing

LNPs formulated with this compound have demonstrated potent in vivo gene silencing activity. A key study highlighted that LNPs encapsulating siRNA targeting Factor VII mRNA led to a significant decrease in serum Factor VII levels in mice.[1] This demonstrates the potential of this compound-based LNPs for therapeutic applications.

ParameterValueConditionSource
EC50 0.01 mg/kgIn preclinical models for gene silencing[2]
Blood Clearance (t1/2) 6 minIn vivo[2]

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound.

LNP Formulation

A common method for formulating this compound-containing LNPs for siRNA delivery involves a rapid mixing process.

Materials:

  • This compound

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Cholesterol

  • C16-PEG2000 ceramide (PEG-lipid)

  • siRNA

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

Protocol:

  • Dissolve this compound, DOPE, cholesterol, and PEG-lipid in ethanol to prepare the lipid-ethanol solution.

  • Dissolve the siRNA in an aqueous buffer.

  • Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic) using a microfluidic mixing device or a similar system.

  • The resulting mixture contains self-assembled LNPs encapsulating the siRNA.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.

  • Sterile-filter the final LNP formulation.

In Vivo siRNA Delivery and Efficacy Assessment

This protocol outlines the general steps for evaluating the in vivo efficacy of this compound-based LNPs.

Animal Model:

  • Typically, mouse models (e.g., C57BL/6) are used.

Protocol:

  • Administer the this compound-LNP-siRNA formulation to the animals via intravenous (IV) injection.

  • At predetermined time points post-injection (e.g., 24, 48, 72 hours), collect blood samples.

  • Isolate serum from the blood samples.

  • Quantify the levels of the target protein (e.g., Factor VII) in the serum using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or a chromogenic assay.

  • Compare the target protein levels in the treated group to a control group (e.g., receiving PBS or LNPs with a scrambled siRNA) to determine the percentage of gene silencing.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the formulation and in vivo testing of this compound-based LNPs.

LNP_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Testing lipid_mix Lipid Mixture (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol mixing Rapid Mixing lipid_mix->mixing siRNA_sol siRNA in Aqueous Buffer siRNA_sol->mixing dialysis Dialysis vs. PBS mixing->dialysis filtration Sterile Filtration dialysis->filtration injection IV Injection into Mouse Model filtration->injection blood_collection Blood Collection injection->blood_collection serum_isolation Serum Isolation blood_collection->serum_isolation protein_quant Target Protein Quantification serum_isolation->protein_quant analysis Data Analysis protein_quant->analysis siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp This compound-LNP-siRNA endocytosis Endocytosis lnp->endocytosis 1. Uptake endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape endosome->endosomal_escape 2. pH-dependent protonation of this compound cytoplasm Cytoplasm endosomal_escape->cytoplasm siRNA Release endosomal_escape->cytoplasm risc RISC Loading cytoplasm->risc cytoplasm->risc 3. siRNA binds to RISC mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage risc->mrna_cleavage 4. RISC guides cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

References

503O13 Lipid: A Technical Guide to Properties, Characteristics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties and Characteristics

The 503O13 lipid possesses distinct physicochemical and biological properties that contribute to its efficacy as a component of a nucleic acid delivery system. A summary of its key characteristics is provided below.

Physicochemical Properties of this compound Lipid
PropertyValueSource
Molecular Formula C₇₃H₁₄₄N₄O₈[1][2]
Molecular Weight 1205.95 g/mol [3]
Purity >95%[2]
Solubility Soluble in Ethanol and Methanol[1]
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C
Biological and In Vivo Characteristics of this compound-Containing LNPs
CharacteristicValueNotesSource
Apparent pKa ≥5.5Determined for the lipid nanoparticle formulation.[4]
In Vivo Efficacy (EC₅₀) 0.01 mg/kgFor Factor VII siRNA knockdown in mice.[4]
Blood Clearance (t₁/₂) 6 minutesDemonstrates rapid clearance from circulation.[4]
Organ Accumulation Liver, SpleenShows preferential accumulation in these organs.[4]
Toxicity Profile No reported hepatic necrosis or pancreatic inflammationCompared to non-degradable counterparts like C12-200.[4]

Experimental Protocols

Detailed methodologies for the synthesis, formulation, and evaluation of this compound-containing lipid nanoparticles are crucial for reproducible research and development. The following sections outline the key experimental protocols.

Synthesis of this compound Lipid

The this compound lipid is synthesized via a Michael addition reaction. This one-step process involves the conjugate addition of an amine to an acrylate.

Materials:

  • Amine precursor

  • Alkyl acrylate precursor

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., column chromatography)

Procedure:

  • Combine the amine and alkyl acrylate precursors in a reaction vessel.

  • The reaction is typically performed without a solvent.

  • Stir the mixture at an elevated temperature (e.g., 90°C) for a specified period (e.g., 48 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., NMR).

  • Upon completion, purify the crude product using column chromatography to yield the final this compound lipid.

Lipid Nanoparticle (LNP) Formulation

LNPs encapsulating siRNA are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the siRNA.

Materials:

  • This compound lipid

  • Helper lipids (e.g., DSPC, cholesterol)

  • PEG-lipid (e.g., C14-PEG2000)

  • siRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device or equivalent rapid mixing setup

  • Dialysis cassettes (e.g., 10 kDa MWCO)

LNP Composition (Molar Ratio): A common formulation ratio for this class of lipids is:

  • Ionizable Lipid (this compound): 50%

  • DSPC: 10%

  • Cholesterol: 38.5%

  • PEG-lipid: 1.5%

Procedure:

  • Prepare the Lipid-Ethanol Solution: Dissolve the this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the siRNA-Aqueous Solution: Dissolve the siRNA in a citrate buffer (pH 4.0).

  • LNP Formation: Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 volume ratio) using a microfluidic device. This rapid mixing leads to the self-assembly of the LNPs.

  • Buffer Exchange: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Determination of LNP Apparent pKa by TNS Assay

The apparent pKa of the LNPs, a critical parameter for endosomal escape, can be determined using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) as a probe.

Materials:

  • LNP formulation (without siRNA)

  • TNS stock solution (in DMSO)

  • A series of buffers with varying pH (e.g., citrate, phosphate, borate buffers covering a range from pH 3 to 10)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Dilute the blank LNP formulation in each of the different pH buffers to a final lipid concentration of approximately 25-50 µM in the wells of a 96-well plate.[5]

  • Add TNS solution to each well to a final concentration of approximately 1-6 µM.[6]

  • Incubate the plate at room temperature, protected from light, for a short period.

  • Measure the fluorescence intensity at an excitation wavelength of ~321-325 nm and an emission wavelength of ~447-450 nm.[6][7]

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pH at which the fluorescence is 50% of the maximum corresponds to the apparent pKa of the LNP.[8]

In Vivo siRNA Knockdown of Factor VII in Mice

The in vivo efficacy of this compound-formulated siRNA is commonly assessed by measuring the knockdown of a specific target protein in mice, with coagulation Factor VII being a standard model due to its hepatic synthesis and easily measurable serum levels.

Materials:

  • LNP-siRNA formulation targeting Factor VII

  • Control LNP-siRNA formulation (e.g., targeting a non-relevant gene or a scrambled sequence)

  • C57BL/6 mice (or other appropriate strain)

  • Sterile syringes and needles for intravenous injection

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Assay kits for measuring serum Factor VII levels (e.g., chromogenic assay)

Procedure:

  • Administer the LNP-siRNA formulations to mice via intravenous (tail vein) injection at various doses (e.g., 0.01, 0.03, 0.1 mg siRNA/kg body weight). Include a control group receiving PBS or a control LNP formulation.

  • At a predetermined time point post-injection (typically 48-72 hours), collect blood samples from the mice.

  • Process the blood samples to obtain serum.

  • Measure the Factor VII protein levels in the serum using a commercially available assay kit according to the manufacturer's instructions.

  • Calculate the percentage of Factor VII knockdown relative to the control group.

  • The EC₅₀ value, the dose at which 50% of the maximal effect is observed, can be determined by plotting the percentage of knockdown against the siRNA dose and fitting the data to a dose-response curve.

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipid_mix This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol mixing Rapid Microfluidic Mixing lipid_mix->mixing sirna_solution siRNA in Citrate Buffer (pH 4.0) sirna_solution->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration final_lnp Final LNP Formulation filtration->final_lnp

Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.

In Vivo Factor VII Knockdown Experimental Workflow

In_Vivo_Workflow start Prepare LNP-siRNA Formulations (Test & Control) injection Intravenous Injection into Mice (Tail Vein) start->injection incubation Incubation Period (48-72 hours) injection->incubation blood_collection Blood Sample Collection incubation->blood_collection serum_prep Serum Preparation blood_collection->serum_prep assay Factor VII Protein Assay (Chromogenic) serum_prep->assay analysis Data Analysis: % Knockdown & EC₅₀ Calculation assay->analysis end Results analysis->end

Caption: Experimental workflow for in vivo evaluation of Factor VII knockdown.

Logical Relationship for LNP-Mediated siRNA Delivery

LNP_Delivery_Pathway lnp LNP in Circulation (pH 7.4, Neutral Charge) endocytosis Cellular Uptake (Endocytosis) lnp->endocytosis endosome LNP in Endosome (pH drop to ~5.5-6.5) endocytosis->endosome protonation This compound Protonation (Positive Charge) endosome->protonation pKa ≥ 5.5 membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption release siRNA Release into Cytoplasm membrane_disruption->release risc RISC Loading & Target mRNA Cleavage release->risc

Caption: Key steps in LNP-mediated intracellular delivery of siRNA.

References

The Core Mechanism of 503O13 in siRNA Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the biodegradable lipidoid 503O13 in siRNA delivery. It delves into the core principles of its function, from nanoparticle formulation to endosomal escape and target gene silencing. This document synthesizes key findings from foundational research to present a detailed resource for professionals in the field of RNAi therapeutics.

Introduction to this compound and Lipidoid-Based siRNA Delivery

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the inherent instability and negative charge of siRNA molecules necessitate sophisticated delivery vehicles to transport them across the cell membrane and into the cytoplasm where the RNA interference machinery resides. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and at the heart of their success are ionizable lipid-like molecules, or lipidoids.

This compound is a biodegradable lipidoid that has demonstrated high efficacy in mediating siRNA delivery, particularly to hepatocytes[1][2][3]. It belongs to a class of materials synthesized through the Michael addition of amines to alkyl acrylates, a combinatorial approach that has allowed for the rapid generation and screening of large libraries of lipidoids to identify lead candidates for in vivo gene silencing[4]. The key to the effectiveness of lipidoids like this compound lies in their chemical structure, which is designed to overcome the critical barriers to siRNA delivery.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The journey of an siRNA molecule encapsulated in a this compound-containing LNP from intravenous administration to target gene silencing is a multi-step process. The mechanism of action can be broken down into the following key stages:

  • LNP Formulation and siRNA Encapsulation: this compound, along with other components such as cholesterol, a helper lipid (like DSPC), and a PEGylated lipid, self-assembles with siRNA into a stable nanoparticle. This formulation process is typically carried out in an acidic aqueous buffer (pH ~4), where the tertiary amine groups of this compound are protonated, facilitating the electrostatic complexation with the negatively charged siRNA backbone.

  • Systemic Circulation and Cellular Uptake: Once in the bloodstream (at physiological pH ~7.4), the surface of the LNP is nearly neutral. This is a crucial feature, as a neutral charge helps to minimize non-specific interactions with blood components and reduces clearance by the immune system, thereby prolonging circulation time[4][5]. The PEGylated lipid on the LNP surface further shields the nanoparticle, contributing to its stability and longevity in circulation. Cellular uptake is primarily mediated through endocytosis[5].

  • Endosomal Escape: The Critical Hurdle: After endocytosis, the LNP is sequestered within an endosome. The interior of the endosome becomes progressively more acidic as it matures, dropping from a pH of around 6.5 in early endosomes to 5.0-5.5 in late endosomes. This acidic environment is the trigger for the key action of this compound. The tertiary amine groups of the lipidoid become protonated, leading to a positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, possibly through the formation of an inverted hexagonal phase, which ultimately leads to the release of the siRNA cargo into the cytoplasm[6]. The pKa of the ionizable lipidoid is a critical parameter for this process, with effective lipidoids typically having a pKa in the range of 5.5-6.8[7].

  • RISC Loading and Target mRNA Cleavage: Once in the cytoplasm, the siRNA is released from the lipidoid and is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to its complementary messenger RNA (mRNA) target. The RISC then cleaves the target mRNA, leading to its degradation and preventing the synthesis of the disease-causing protein.

Quantitative Data on Delivery Efficiency

The in vivo efficacy of lipidoids from the same library as this compound has been evaluated in mouse models, typically by measuring the knockdown of a specific liver-expressed protein, Factor VII. The following table summarizes the performance of some of the top-performing lipidoids from the foundational study by Whitehead et al. (2014), which provides a strong indication of the expected efficacy of this compound.

LipidoidEC50 (mg/kg) for Factor VII Knockdown
304O130.01
306O120.05
113O130.05

Data extracted from Whitehead KA, et al. Nat Commun. 2014;5:4277.[1]

These low EC50 values highlight the high potency of these degradable lipidoids in mediating gene silencing in the liver.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of this compound-based siRNA delivery systems.

Representative Synthesis of a this compound-like Lipidoid

While the exact, proprietary synthesis protocol for this compound may not be publicly available, a representative protocol for a similar degradable lipidoid can be derived from the Michael addition chemistry described in the literature[2][4].

Materials:

  • Amine monomer (e.g., a multi-amine core)

  • Alkyl acrylate monomer (e.g., a 13-carbon chain acrylate)

  • Anhydrous solvent (e.g., dichloromethane or neat reaction)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine monomer in the anhydrous solvent (or use neat reactants).

  • Add the alkyl acrylate monomer to the reaction mixture. The molar ratio of amine to acrylate will determine the structure of the final lipidoid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., under microwave irradiation for accelerated reaction) for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the desired lipidoid.

  • Characterize the final product by ¹H NMR and mass spectrometry to confirm its structure and purity.

Formulation of this compound-siRNA Lipid Nanoparticles

Materials:

  • This compound lipidoid in ethanol

  • Cholesterol in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid) in ethanol

  • siRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device or a vortex mixer

  • Dialysis cassette (e.g., 3,500 MWCO)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DSPC, and PEG-lipid at a molar ratio of 50:38.5:10:1.5[2].

  • Prepare an siRNA solution in the acidic aqueous buffer.

  • The lipid solution and the siRNA solution are mixed at a defined ratio, often with a lipidoid to siRNA weight ratio of approximately 5:1 to 10:1[2].

  • For rapid and controlled mixing, a microfluidic device is recommended. Alternatively, rapid vortexing can be used for small-scale preparations. The rapid mixing of the ethanolic lipid solution with the aqueous siRNA solution leads to the self-assembly of the LNPs.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) for at least 2 hours to remove the ethanol and exchange the buffer.

  • The final LNP suspension can be sterile-filtered through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of the siRNA can be determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

In Vivo Factor VII siRNA Knockdown in Mice

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • This compound-siRNA LNPs formulated as described above

  • Control LNPs (e.g., containing a non-targeting siRNA)

  • Sterile PBS

  • Syringes and needles for intravenous injection

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kit for mouse Factor VII

Procedure:

  • Dilute the LNP-siRNA formulations to the desired concentration in sterile PBS.

  • Administer the formulations to the mice via tail vein injection. A typical injection volume is 10 µL/g of body weight. Doses can range from 0.01 to 1 mg siRNA/kg body weight.

  • At a predetermined time point after injection (e.g., 48 or 72 hours), collect blood from the mice via retro-orbital bleeding or cardiac puncture under anesthesia.

  • Process the blood to obtain serum by allowing it to clot and then centrifuging to separate the serum.

  • Measure the concentration of Factor VII in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of Factor VII knockdown by comparing the levels in the treated mice to those in mice treated with control LNPs or PBS.

Visualizing the Mechanism and Workflow

To further elucidate the complex processes involved in this compound-mediated siRNA delivery, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

Signaling_Pathway cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cell (Hepatocyte) cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP This compound-siRNA LNP (Neutral Surface) LNP_uptake LNP Uptake (Endocytosis) LNP->LNP_uptake LNP_protonated Protonated this compound (+ charge) LNP_uptake->LNP_protonated Acidification Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption siRNA_release siRNA Release Membrane_disruption->siRNA_release RISC_loading siRNA loading into RISC siRNA_release->RISC_loading mRNA_cleavage Target mRNA Cleavage RISC_loading->mRNA_cleavage

Caption: Mechanism of this compound-mediated siRNA delivery.

Experimental_Workflow cluster_synthesis Lipidoid Synthesis cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation synthesis Michael Addition of Amine and Acrylate purification Purification (Chromatography) synthesis->purification mixing Rapid Mixing of Lipids and siRNA (pH 4) purification->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis characterization Characterization (DLS) dialysis->characterization injection IV Injection into Mice characterization->injection blood_collection Blood Collection injection->blood_collection analysis Factor VII ELISA blood_collection->analysis

Caption: Experimental workflow for this compound LNP development.

Conclusion

References

The Discovery and Development of 503O13: A Technical Guide to a Potent Lipid for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA interference (RNAi) as a therapeutic modality has been significantly propelled by the development of effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as a clinically validated and highly potent platform for the systemic delivery of small interfering RNA (siRNA). At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. This technical guide focuses on the discovery and development of 503O13, a biodegradable and highly efficient ionizable lipid that has demonstrated remarkable preclinical efficacy in mediating gene silencing.

This compound was identified from a large library of degradable lipid-like materials, termed lipidoids, and has shown to be a top-performing lipid for in vivo siRNA delivery.[1] Its rational design, incorporating specific structural features, leads to potent gene knockdown in hepatocytes with an exceptionally low EC50 of 0.01 mg/kg in preclinical models.[2] This document provides a comprehensive overview of the synthesis, formulation, and in vivo evaluation of this compound, complete with detailed experimental protocols and quantitative data to serve as a valuable resource for the scientific community.

Core Data Summary

The following tables summarize the key physicochemical and in vivo efficacy data for this compound-formulated lipid nanoparticles.

Table 1: Physicochemical Properties of this compound LNPs
ParameterValueMethod
Lipid This compound-
Molar Ratio (this compound:DSPC:Chol:PEG-DMG) 50:10:38.5:1.5LNP Formulation
Particle Size (Diameter, nm) 70 - 100Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
siRNA Encapsulation Efficiency (%) > 90%RiboGreen Assay
Surface pKa ≥ 5.52-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay
Table 2: In Vivo Efficacy of this compound LNPs for Factor VII Silencing
ParameterValue
Animal Model C57BL/6 mice
Target Gene Factor VII (FVII)
Route of Administration Intravenous (tail vein injection)
EC50 (mg/kg siRNA) 0.01
Time to Maximum Silencing 48 hours post-administration
Duration of Silencing (at 0.1 mg/kg) > 18 days
Toxicity Profile No observed hepatic necrosis or pancreatic inflammation at efficacious doses

Experimental Protocols

Synthesis of this compound Lipid

The synthesis of this compound is achieved through a Michael addition reaction. This reaction involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound. For the synthesis of the lipidoid library from which this compound was identified, a combinatorial approach was utilized.

Materials:

  • Amine monomer (e.g., a small molecule polyamine)

  • Acrylate monomer with a C13 alkyl tail (the "O13" component)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Purification system (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine monomer in the chosen solvent.

  • Add the acrylate monomer to the reaction mixture. The stoichiometry of the amine to acrylate is crucial and is varied to create a library of lipidoids with different numbers of tails. For a lipidoid like this compound, which contains multiple tails, a molar excess of the acrylate is used.

  • Allow the reaction to proceed at room temperature with vigorous stirring for a specified period (typically 24-48 hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure (e-g., using a rotary evaporator).

  • The crude product is then purified to isolate the desired lipidoid. This is typically achieved through silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the product from unreacted starting materials and byproducts.

  • The purified this compound is characterized to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs encapsulating siRNA is a critical step that determines the physicochemical properties and biological activity of the final product. A common method for LNP formation is rapid mixing, for instance, using a microfluidic device.

Materials:

  • This compound lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA (targeting Factor VII or a gene of interest)

  • Ethanol (anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or a vortexer for manual mixing

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.

  • Preparation of siRNA Solution: Dissolve the siRNA in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid (this compound) is protonated and can complex with the negatively charged siRNA.

  • LNP Formation (Rapid Mixing):

    • Using a Microfluidic Device: Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. Set the flow rates on the microfluidic mixer to achieve a desired ratio of the aqueous to organic phase (typically 3:1). The rapid mixing within the microfluidic channels leads to the self-assembly of the LNPs.

    • Manual Mixing: For a lower-tech approach, the lipid-ethanol solution can be rapidly injected into the vortexing siRNA-buffer solution. While less controlled than microfluidics, this method can also yield effective LNPs.

  • Dialysis: The resulting LNP suspension contains ethanol and is at an acidic pH. To make it suitable for in vivo use, it must be dialyzed against PBS (pH 7.4). This process removes the ethanol and raises the pH, resulting in a more neutral surface charge on the LNPs. Perform dialysis for at least 2 hours with multiple buffer changes.

  • Characterization: After dialysis, the LNPs are characterized for their particle size, PDI, and siRNA encapsulation efficiency using the methods outlined in Table 1.

In Vivo Evaluation of siRNA Delivery (Factor VII Knockdown Model)

The efficacy of this compound LNPs is assessed in vivo using a mouse model where the target gene is Factor VII (FVII), a blood-clotting factor produced in the liver.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound LNPs encapsulating anti-FVII siRNA (formulated as described above)

  • Saline or PBS (for control injections)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • Factor VII activity assay kit

Procedure:

  • Animal Dosing: Administer the this compound LNP-siRNA formulation to the mice via intravenous tail vein injection. The dosage is calculated based on the amount of siRNA per kilogram of body weight. Include a control group that receives a saline or PBS injection.

  • Blood Collection: At a specified time point after injection (typically 48 hours for peak knockdown), collect blood samples from the mice. This is often done via retro-orbital bleeding under anesthesia.

  • Plasma Isolation: Centrifuge the collected blood samples to separate the plasma from the blood cells.

  • Factor VII Activity Assay: Measure the FVII activity in the plasma samples using a commercially available chromogenic assay kit.

  • Data Analysis: Calculate the percentage of FVII knockdown for each treated mouse relative to the average FVII levels in the control group. Dose-response curves can be generated by testing a range of siRNA doses to determine the EC50 value.

Visualizations

Logical Relationship in this compound Discovery

discovery_logic cluster_synthesis Combinatorial Synthesis cluster_screening High-Throughput Screening cluster_identification Lead Identification Amine Library Amine Library Lipidoid Library Lipidoid Library Amine Library->Lipidoid Library Michael Addition Acrylate Library (O13) Acrylate Library (O13) Acrylate Library (O13)->Lipidoid Library LNP Formulation LNP Formulation Lipidoid Library->LNP Formulation In Vivo FVII Assay In Vivo FVII Assay LNP Formulation->In Vivo FVII Assay Efficacy Analysis Efficacy Analysis In Vivo FVII Assay->Efficacy Analysis 503O1p3 503O1p3 Efficacy Analysis->503O1p3 Top Candidate This compound This compound

Caption: A flowchart illustrating the discovery pipeline for this compound.

Experimental Workflow for LNP-mediated siRNA Delivery

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study Lipid Mix (this compound) Lipid Mix (this compound) Rapid Mixing Rapid Mixing Lipid Mix (this compound)->Rapid Mixing siRNA Solution siRNA Solution siRNA Solution->Rapid Mixing Dialysis Dialysis Rapid Mixing->Dialysis Characterization Characterization Dialysis->Characterization IV Injection IV Injection Characterization->IV Injection Blood Collection Blood Collection IV Injection->Blood Collection FVII Assay FVII Assay Blood Collection->FVII Assay Data Analysis Data Analysis FVII Assay->Data Analysis

Caption: The experimental workflow from LNP formulation to in vivo evaluation.

Signaling Pathway: LNP-mediated Endosomal Escape

endosomal_escape LNP in Bloodstream LNP in Bloodstream Cellular Uptake Cellular Uptake LNP in Bloodstream->Cellular Uptake Endocytosis Endosome Endosome Cellular Uptake->Endosome Acidification (pH drop) Acidification (pH drop) Endosome->Acidification (pH drop) This compound Protonation This compound Protonation Acidification (pH drop)->this compound Protonation Endosomal Membrane Destabilization Endosomal Membrane Destabilization This compound Protonation->Endosomal Membrane Destabilization Ionic Interactions siRNA Release to Cytoplasm siRNA Release to Cytoplasm Endosomal Membrane Destabilization->siRNA Release to Cytoplasm RISC Loading RISC Loading siRNA Release to Cytoplasm->RISC Loading mRNA Cleavage mRNA Cleavage RISC Loading->mRNA Cleavage Gene Silencing

Caption: The mechanism of LNP-mediated siRNA delivery and endosomal escape.

References

Technical Guide: 503O13, a Degradable Ionizable Lipid for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ionizable lipid 503O13, a key component in the formulation of degradable lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). This document outlines its chemical properties, experimental protocols for LNP formulation and in vivo testing, and the underlying mechanism of siRNA-mediated gene silencing.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
CAS Number 1566560-20-0[1][2][3]
Molecular Weight 1205.95 g/mol [1][4]
Molecular Formula C73H144N4O8[1][3]

Experimental Protocols

The following protocols are based on the methodologies described by Whitehead et al. in Nature Communications (2014), where this compound was identified as a highly effective vehicle for siRNA delivery.[5]

Lipid Nanoparticle (LNP) Formulation

This protocol describes the formation of LNPs encapsulating siRNA using the ionizable lipid this compound.

Materials:

  • This compound (ionizable lipidoid)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • siRNA (specific to the target gene)

  • Ethanol

  • 10 mM Sodium Citrate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, cholesterol, DSPC, and PEG-DMG in ethanol at a molar ratio of 50:38.5:10:1.5.[6]

  • siRNA Solution Preparation: Dissolve the siRNA in a 10 mM sodium citrate buffer (pH 4.0).

  • LNP Formation: The LNPs are formed through rapid mixing of the lipid solution in ethanol with the aqueous siRNA solution. The final weight ratio of lipidoid to siRNA should be maintained at 5:1.[6] This can be achieved using a microfluidic mixing device, where the lipid and siRNA solutions are injected at a 1:3 volume ratio, respectively.[7]

  • Purification: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.

In Vivo Evaluation of siRNA Delivery in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of this compound-formulated siRNA, typically by measuring the knockdown of a target protein. A common target for liver-directed delivery is Factor VII (FVII), a serum protein.

Materials:

  • This compound-LNP encapsulated siRNA targeting FVII

  • Control LNPs with a non-targeting siRNA

  • C57BL/6 mice

  • Saline solution

  • Blood collection supplies

  • FVII activity assay kit

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the experiment.

  • Administration: Administer the LNP-siRNA formulations via intravenous (IV) injection (e.g., tail vein). Doses can range from 0.01 to 1 mg of siRNA per kg of body weight.[5] A control group should receive LNPs with a non-targeting siRNA.

  • Blood Collection: Collect blood samples at specified time points post-injection (e.g., 24, 48, 72 hours).

  • Serum Analysis: Process the blood to obtain serum. Measure the FVII protein levels in the serum using a chromogenic assay.[7]

  • Data Analysis: Calculate the percentage of FVII knockdown relative to the control group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the experimental workflow for LNP-siRNA formulation and testing, and the biological pathway of siRNA-mediated gene silencing.

LNP_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Testing Lipids This compound, Cholesterol, DSPC, PEG-DMG in Ethanol Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Citrate Buffer (pH 4) siRNA->Mixing Formulated_LNP LNP-siRNA (Ethanol/Citrate) Mixing->Formulated_LNP Dialysis Dialysis vs PBS (pH 7.4) Formulated_LNP->Dialysis Final_LNP Purified LNP-siRNA Dialysis->Final_LNP Injection IV Injection into Mouse Final_LNP->Injection Blood_Collection Blood Collection Injection->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation FVII_Assay Factor VII Assay Serum_Isolation->FVII_Assay Knockdown_Analysis Analysis of Gene Knockdown FVII_Assay->Knockdown_Analysis

Caption: Experimental workflow for LNP-siRNA formulation and in vivo evaluation.

siRNA_Pathway cluster_delivery Cellular Delivery cluster_silencing Gene Silencing Pathway LNP LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm_siRNA siRNA in Cytoplasm Escape->Cytoplasm_siRNA RISC_Loading RISC Loading Cytoplasm_siRNA->RISC_Loading RISC_Active Activated RISC (Guide Strand) RISC_Loading->RISC_Active Cleavage mRNA Cleavage RISC_Active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein

References

The Pivotal Role of Ionizable Lipids in mRNA and siRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA and siRNA therapeutics has ushered in a new era of medicine, offering unprecedented potential for treating a wide array of diseases. However, the inherent instability and negative charge of these nucleic acid-based drugs necessitate sophisticated delivery vehicles to protect them from degradation and facilitate their entry into target cells. Lipid nanoparticles (LNPs) have emerged as the most successful and clinically advanced platform for this purpose, with ionizable lipids standing as the cornerstone of their efficacy. This in-depth technical guide elucidates the critical role of ionizable lipids in the formulation, delivery, and intracellular release of mRNA and siRNA, providing a comprehensive resource for researchers and drug development professionals in the field.

The Core Function of Ionizable Lipids: A pH-Sensitive Switch

Ionizable lipids are amphiphilic molecules characterized by a hydrophilic headgroup containing a tertiary or quaternary amine and one or more hydrophobic lipid tails.[1][2] Their defining feature is a pH-dependent charge. At an acidic pH (typically below their pKa value), the amine headgroup becomes protonated, conferring a net positive charge to the lipid.[3][4] Conversely, at physiological pH (around 7.4), they remain largely neutral.[3][4] This pH-responsive behavior is the key to their success in nucleic acid delivery, enabling them to address the "delivery paradox": the need for a cationic charge to complex with negatively charged RNA during formulation and a neutral charge to minimize toxicity and nonspecific interactions in the bloodstream.[3]

The journey of an LNP-encapsulated mRNA or siRNA molecule can be broken down into several key stages, each critically influenced by the properties of the ionizable lipid:

  • Encapsulation: During the formulation process, which often involves mixing an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid, the ionizable lipids are positively charged.[5][6] This positive charge facilitates the electrostatic interaction and condensation of the negatively charged RNA backbone, leading to high encapsulation efficiency within the core of the LNP.[5][6]

  • Systemic Circulation: Once administered, the LNPs enter the bloodstream, where the physiological pH of ~7.4 renders the ionizable lipids largely neutral.[3][4] This near-neutral surface charge is crucial for reducing opsonization (the process of marking pathogens for phagocytosis) and minimizing interactions with blood components, thereby prolonging circulation time and reducing toxicity associated with cationic lipids.[7]

  • Cellular Uptake and Endosomal Escape: LNPs are primarily taken up by cells through endocytosis.[8] Inside the cell, they are trafficked into endosomes, which progressively acidify from early endosomes (pH ~6.5) to late endosomes and lysosomes (pH ~4.5-5.5).[8] This drop in pH triggers the protonation of the ionizable lipids, causing the LNP surface to become positively charged.[8][9] This charge reversal is hypothesized to mediate the fusion of the LNP with the endosomal membrane, leading to the release of the mRNA or siRNA cargo into the cytoplasm where it can exert its therapeutic effect.[8][9] This critical step is often referred to as "endosomal escape."[8][9]

Quantitative Data on Ionizable Lipid Performance

The choice of ionizable lipid significantly impacts the physicochemical properties and biological activity of the LNP formulation. The following tables summarize key quantitative data for some of the most well-characterized and clinically relevant ionizable lipids.

Ionizable LipidApparent pKaOptimal ApplicationKey Findings
DLin-MC3-DMA (MC3) 6.2 - 6.4siRNA delivery to the liverA benchmark for hepatic gene silencing.[10][11] Used in the first FDA-approved siRNA-LNP drug, Onpattro®.[12]
SM-102 6.6 - 6.9mRNA vaccine delivery (intramuscular)A key component of the Moderna COVID-19 vaccine.[12][13] Demonstrates high immunogenicity and protein expression upon intramuscular administration.[11]
ALC-0315 ~6.0mRNA vaccine delivery (intramuscular)A key component of the Pfizer-BioNTech COVID-19 vaccine.[10][12] Structurally similar to SM-102.[10]
C12-200 Not specifiedIn vitro and in vivo mRNA deliveryAn industry-standard ionizable lipid for preclinical research.[14]
ParameterDLin-MC3-DMASM-102ALC-0315
LNP Size (Z-average, nm) ~80-90~80-100~80-100
Polydispersity Index (PDI) < 0.2< 0.2< 0.2
Encapsulation Efficiency (%) ~98%~54% (can be optimized)Not specified
In Vitro Transfection Efficiency ModerateHighLower than SM-102 in some studies
In Vivo Potency (Liver) High (siRNA)High (mRNA)Potent siRNA knockdown in hepatocytes
Toxicity Generally well-tolerated at therapeutic dosesGenerally well-toleratedMarkers of liver toxicity observed at high doses in mice

Note: The values presented in this table are compiled from various studies and can vary depending on the specific LNP formulation, cargo, and experimental conditions.[10][12][15]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of LNP-based nucleic acid delivery systems. Below are outlines for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing mRNA or siRNA-loaded LNPs.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol

  • Helper lipid (e.g., DSPC or DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • mRNA or siRNA dissolved in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid stock solutions in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[10]

  • Prepare the nucleic acid solution in the acidic buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

  • Initiate the microfluidic mixing at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).[16]

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%.[17]

In Vitro Transfection Efficiency Assay

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • LNP-encapsulated reporter mRNA (e.g., encoding Luciferase or GFP)

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA formulation in cell culture medium to the desired concentration.

  • Add the diluted LNPs to the cells and incubate for a specified period (e.g., 24-48 hours).

  • For luciferase reporter, lyse the cells and measure the luminescence using a plate reader.

  • For GFP reporter, analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.[18]

In Vivo Biodistribution Study

Materials:

  • Animal model (e.g., mice)

  • LNP-encapsulated reporter mRNA (e.g., encoding Luciferase)

  • In vivo imaging system (IVIS)

  • Luciferin substrate

Procedure:

  • Administer the LNP-mRNA formulation to the animals via the desired route (e.g., intravenous, intramuscular).

  • At a specified time point post-administration (e.g., 6, 24, 48 hours), anesthetize the animals and inject the luciferin substrate.

  • Image the animals using an IVIS to detect the bioluminescence signal.

  • Quantify the signal intensity in different organs to determine the biodistribution profile.

  • For more detailed analysis, organs can be harvested, homogenized, and assayed for reporter protein activity.[19][20]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in ionizable lipid-mediated delivery.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Early_Endosome->Cytoplasm Endosomal Escape (LNP Protonation) Late_Endosome->Cytoplasm Endosomal Escape (LNP Protonation) Protein_Expression Therapeutic Protein Cytoplasm->Protein_Expression mRNA Translation

Caption: The endosomal escape pathway of an ionizable lipid nanoparticle.

LNP_Formulation_Workflow A Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, PEG) C Microfluidic Mixing A->C B Nucleic Acid in Acidic Buffer (pH 4) B->C D LNP Formation (Self-Assembly) C->D E Dialysis (vs. PBS, pH 7.4) D->E F Characterization (Size, PDI, Encapsulation) E->F G Sterile Filtration F->G H Final LNP Formulation G->H

Caption: A typical workflow for the formulation and preparation of LNPs.

Conclusion and Future Directions

Ionizable lipids are indispensable components of modern mRNA and siRNA delivery systems, enabling the safe and effective transport of these powerful therapeutics to their site of action. Their unique pH-responsive nature allows for a dynamic transition from a neutral state in circulation to a cationic state within the endosome, facilitating the crucial step of endosomal escape. The continued rational design and optimization of novel ionizable lipids with improved efficacy, biodegradability, and tissue-targeting capabilities will be paramount to advancing the next generation of nucleic acid-based medicines. A thorough understanding of the structure-activity relationships and the implementation of robust experimental protocols, as outlined in this guide, are essential for driving innovation in this exciting and rapidly evolving field.

References

503O13 biodegradability and safety profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biodegradability and Safety Profile of 503O13

For researchers, scientists, and drug development professionals, understanding the characteristics of novel delivery vehicles is paramount. This compound is a degradable ionizable lipidoid that has demonstrated significant potential for in vivo delivery of small interfering RNA (siRNA)[1][2]. This technical guide provides a comprehensive overview of the biodegradability and safety profile of this compound, based on available scientific literature.

This compound is classified as a biodegradable lipid-like compound, a key feature for its application in therapeutic delivery systems[3]. Its chemical structure is designed to be broken down within a biological environment, which can minimize long-term toxicity and accumulation.

Mechanism of Degradation:

The biodegradability of lipidoids like this compound is often attributed to the presence of ester bonds within their structure. These bonds are susceptible to hydrolysis, a chemical reaction with water that leads to the breakdown of the molecule into smaller, more easily cleared components. This process can be catalyzed by enzymes present in the body. While the specific degradation products of this compound are not detailed in the currently available literature, the general mechanism for similar ester-containing lipidoids involves cleavage of the ester linkages.

A proposed logical workflow for the degradation of a lipidoid like this compound within a lipid nanoparticle (LNP) context is outlined below.

cluster_in_vivo In Vivo Environment LNP_Admin This compound-containing LNP Administration (Intravenous) Cellular_Uptake Cellular Uptake (e.g., Hepatocytes) LNP_Admin->Cellular_Uptake Endosomal_Escape Endosomal Escape & siRNA Release Cellular_Uptake->Endosomal_Escape LNP_Dissociation LNP Dissociation Endosomal_Escape->LNP_Dissociation Lipidoid_Metabolism This compound Metabolism LNP_Dissociation->Lipidoid_Metabolism Degradation_Products Formation of Degradation Products Lipidoid_Metabolism->Degradation_Products Excretion Excretion Degradation_Products->Excretion

Caption: Logical workflow of this compound-LNP degradation in vivo.

Safety and Efficacy Profile of this compound

The safety of a drug delivery vehicle is as crucial as its efficacy. Lipid nanoparticles formulated with this compound have been evaluated in preclinical studies, primarily focusing on their efficacy in gene silencing.

In Vivo Efficacy:

Lipid nanoparticles containing this compound have been shown to effectively deliver siRNA to hepatocytes and immune cell populations in mice following intravenous administration. These formulations have demonstrated potent, dose-dependent gene knockdown with EC50 values (the concentration of a drug that gives half-maximal response) as low as 0.01 mg/kg for silencing Factor VII expression in mice[4].

The table below summarizes the in vivo efficacy data for a lipid nanoparticle formulation optimized with a lipidoid structurally similar to this compound, as specific quantitative data for this compound was part of a broader library screening.

Parameter Value Experimental System
Target Gene Factor VIIMouse Model
Route of Administration IntravenousMouse Model
EC50 0.05 to 1.5 mg/kgMouse Model

Toxicology and Safety:

While comprehensive toxicology studies with detailed endpoints such as LD50 are not publicly available for this compound specifically, the primary research indicates a favorable preliminary safety profile at therapeutic doses. Studies on similar lipid-based nanoparticles suggest that potential toxicity can be associated with the cationic nature of the lipids, which can lead to cellular stress and inflammatory responses. However, the biodegradable nature of this compound is anticipated to mitigate long-term toxicity. Further in-depth toxicological analyses, including histopathology and cytokine profiling, would be necessary for a complete safety assessment.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of this compound-containing lipid nanoparticles.

Lipid Nanoparticle (LNP) Formulation:

The formulation of LNPs is a critical step that influences their physicochemical properties and biological activity. A common method involves the rapid mixing of an ethanol phase containing the lipids with an aqueous phase containing the siRNA.

cluster_formulation LNP Formulation Workflow Lipid_Phase Lipid Phase Preparation: - this compound - Helper Lipids (e.g., DOPE, Cholesterol) - PEG-Lipid (in Ethanol) Mixing Rapid Mixing (Ethanol:Aqueous Phase) Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase Preparation: - siRNA (in Citrate Buffer, pH 4.0) Aqueous_Phase->Mixing Assembly Self-Assembly into LNPs Mixing->Assembly Purification Purification (e.g., Dialysis against PBS) Assembly->Purification

Caption: General workflow for the formulation of this compound-LNPs.

In Vivo siRNA Delivery and Efficacy Assessment:

The efficacy of this compound-LNPs for in vivo gene silencing is typically assessed in mouse models.

  • Animal Model: C57BL/6 mice are commonly used.

  • Administration: LNPs encapsulating siRNA are administered intravenously via the tail vein.

  • Target Gene: Factor VII, a liver-expressed blood clotting factor, is a common target for assessing hepatic gene silencing.

  • Efficacy Measurement: Serum levels of the target protein (e.g., Factor VII) are measured at specific time points (e.g., 48 or 72 hours) post-injection using an enzymatic or ELISA-based assay. Gene knockdown is calculated relative to a control group treated with a non-targeting siRNA or saline.

cluster_in_vivo_exp In Vivo Efficacy Experimental Workflow LNP_Prep Prepare this compound-LNP with Target siRNA Animal_Dosing Intravenous Injection into Mice LNP_Prep->Animal_Dosing Sample_Collection Collect Blood Samples (e.g., at 48h) Animal_Dosing->Sample_Collection Protein_Assay Measure Serum Protein Levels (e.g., Factor VII) Sample_Collection->Protein_Assay Data_Analysis Calculate Percent Gene Knockdown Protein_Assay->Data_Analysis

Caption: Workflow for in vivo efficacy testing of this compound-LNPs.

References

An In-Depth Technical Guide to the Advantages of Degradable Ionizable Lipids in Nucleic Acid Delivery: A Profile of DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradable lipid "503O13" is not publicly available. This guide will focus on DLin-MC3-DMA (MC3), a well-characterized and clinically approved degradable ionizable lipid, as a representative example to illustrate the core advantages and technical considerations for this class of compounds in drug delivery.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Degradable Lipids in Modern Therapeutics

The advent of nucleic acid-based therapies, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized the landscape of medicine. The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, with degradable ionizable lipids being a cornerstone of their success.[1][][3]

Degradable lipids are designed to be metabolized and cleared from the body after delivering their therapeutic payload, which significantly enhances their biocompatibility and reduces potential toxicity associated with lipid accumulation.[][4] This guide provides a comprehensive overview of the advantages of using degradable ionizable lipids, with a specific focus on DLin-MC3-DMA (MC3), a key component of the first FDA-approved RNAi therapeutic, Onpattro.[5] We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its use, and visual representations of the underlying mechanisms and workflows.

Core Advantages of Degradable Ionizable Lipids

The use of degradable ionizable lipids like MC3 in LNP formulations offers several distinct advantages over non-degradable or permanently cationic lipids.

  • Enhanced Biocompatibility and Reduced Toxicity : Degradable lipids are designed with cleavable bonds (e.g., esters) that are hydrolyzed by endogenous enzymes.[] This leads to metabolites that are non-toxic and can be readily cleared from the body, minimizing the risk of adverse immune responses and cytotoxicity from lipid accumulation, a crucial factor for therapies requiring chronic administration.[4][6][7]

  • Efficient Endosomal Escape : Ionizable lipids are a class of cationic lipids that are neutral at physiological pH but become positively charged in the acidic environment of the endosome (pKa of MC3 is 6.44).[][9] This pH-triggered protonation is critical for interacting with anionic lipids in the endosomal membrane, which disrupts the membrane and facilitates the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[10][11][12] This process, often referred to as endosomal escape, is a major bottleneck in nucleic acid delivery, and the efficiency of ionizable lipids in overcoming this barrier is a key to their success.[10][13]

  • High Encapsulation Efficiency : The interaction between the positively charged ionizable lipid (at low pH during formulation) and the negatively charged nucleic acid backbone allows for efficient encapsulation of the cargo within the LNP core.[][]

  • Versatility in Payload Delivery : LNP systems formulated with degradable ionizable lipids are capable of encapsulating a wide range of nucleic acid payloads, including siRNA, mRNA, and plasmid DNA, making them a versatile platform for various therapeutic applications.[9][][15]

Quantitative Data on MC3-Based Lipid Nanoparticles

The following tables summarize key quantitative data for LNP formulations utilizing DLin-MC3-DMA, demonstrating their physicochemical properties and in vivo efficacy.

Table 1: Physicochemical Properties of MC3-LNPs for siRNA Delivery

ParameterTypical ValueReference
Mean Particle Diameter (nm)50 - 100[16][17]
Polydispersity Index (PDI)< 0.2[16]
Surface Charge (Zeta Potential at pH 7.4)Near-neutral[][16]
siRNA Encapsulation Efficiency (%)> 90%[17][18]

Table 2: In Vivo Gene Silencing Efficacy of MC3-LNPs

Target GeneAnimal ModelDose (mg/kg)% Gene Knockdown (in Liver)Reference
Factor VIIMice0.1 - 1.0> 90%[5]
Transthyretin (TTR)Rat0.3~95%[4]
ADAMTS13Mice1.0~80%[5]

Table 3: Comparative In Vivo Toxicity Profile (Serum Analysis)

Lipid FormulationDose (mg/kg)Alanine Aminotransferase (ALT) LevelsAspartate Aminotransferase (AST) LevelsReference
MC3-LNP5Moderate increaseModerate increase[5]
ALC-0315-LNP5Significant increaseSignificant increase[5]

Note: Higher levels of ALT and AST are indicative of liver toxicity. This data suggests MC3 may have a more favorable toxicity profile compared to ALC-0315 at higher doses.

Experimental Protocols

Protocol for MC3-LNP Formulation for siRNA Delivery via Microfluidic Mixing

This protocol describes the preparation of MC3-containing LNPs encapsulating siRNA using a microfluidic mixing device, a common and reproducible method.

Materials:

  • DLin-MC3-DMA[19]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[19]

  • Cholesterol[19]

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA cargo

  • Absolute ethanol

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (MWCO 3.5 kDa)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a molar ratio of 50:10:38.5:1.5.[5][19] The final total lipid concentration in ethanol should be between 10-20 mg/mL.

  • Prepare siRNA Solution:

    • Dissolve the siRNA cargo in 10 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2-0.5 mg/mL).[20]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs with the siRNA encapsulated.[17]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours at 4°C, with one change of buffer.[5]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.[17]

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use.

Protocol for In Vitro Gene Silencing Assay

This protocol outlines the steps to assess the gene-silencing efficacy of the formulated siRNA-LNPs in a relevant cell line.

Materials:

  • Hepatocyte cell line (e.g., HepG2)[21]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • siRNA-LNP formulation and a control LNP (with scrambled siRNA)

  • Reagents for RNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment:

    • After 24 hours, replace the culture medium with fresh medium containing serial dilutions of the siRNA-LNP formulation. Include wells with control LNPs and untreated cells.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Lysis and RNA Extraction:

    • After incubation, wash the cells with PBS and lyse them.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target gene in treated cells compared to untreated or control-treated cells to determine the percentage of gene knockdown.

Visualizations: Mechanisms and Workflows

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP (Neutral Surface) Membrane Cell Membrane LNP->Membrane Binding Endocytosis Endocytosis (Clathrin-mediated/ Macropinocytosis) Membrane->Endocytosis Internalization EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (MC3 Protonation & Membrane Disruption) RISC RISC Loading & mRNA Cleavage Cytoplasm->RISC siRNA Release G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A1 Lipid & siRNA Preparation A2 Microfluidic Mixing A1->A2 A3 Purification (Dialysis) A2->A3 A4 Physicochemical Analysis (Size, PDI, Encapsulation) A3->A4 B1 Cell-based Transfection A4->B1 B2 Gene Knockdown Analysis (qPCR) B1->B2 B3 Cytotoxicity Assay B1->B3 C1 Animal Administration (IV) B2->C1 C2 Biodistribution Analysis C1->C2 C3 Efficacy Assessment (Target Protein/mRNA levels) C1->C3 C4 Toxicity Evaluation (Histology, Blood Chemistry) C1->C4 G LNP Lipid Nanoparticle (LNP) MC3 Ionizable Lipid (DLin-MC3-DMA) MC3->LNP MC3_func siRNA Encapsulation Endosomal Escape MC3->MC3_func DSPC Helper Lipid (DSPC) DSPC->LNP DSPC_func Structural Integrity DSPC->DSPC_func Chol Cholesterol Chol->LNP Chol_func LNP Stability Chol->Chol_func PEG PEG-Lipid PEG->LNP PEG_func Steric Stabilization (Increased Circulation) PEG->PEG_func

References

Foundational Research on Lipid Nanoparticles for Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Evolution of Lipid-Based Drug Delivery

The journey of lipid nanoparticles (LNPs) as drug delivery vehicles began over six decades ago, evolving from early liposome concepts to the sophisticated, multi-component systems responsible for groundbreaking therapies today.[1][2] The initial discovery of liposomes—spherical vesicles composed of one or more lipid bilayers—by British haematologist Alec Bangham in the 1960s laid the groundwork for encapsulating both hydrophilic and hydrophobic drugs.[3][4] These early systems demonstrated the potential to improve the therapeutic index of drugs by altering their solubility, stability, and biodistribution.[5]

The field saw a significant leap with the development of "stealth" liposomes in the 1980s, which incorporated polyethylene glycol (PEG) to evade the immune system, thereby extending circulation time.[4] This innovation culminated in the first FDA-approved nanomedicine, Doxil®, in 1995.[5] However, the delivery of genetic material like RNA presented a new set of challenges, primarily the need to protect the fragile cargo from enzymatic degradation and facilitate its entry into the cell cytoplasm.[6][7]

This led to the development of modern LNPs, which are not simple liposomes but complex nanoparticles with a dense, lipid-based core.[1][8] A pivotal innovation was the creation of ionizable cationic lipids. These lipids are positively charged at a low pH, allowing for efficient encapsulation of negatively charged nucleic acids during formulation, but are neutral at physiological pH, reducing the toxicity associated with permanently cationic lipids.[6][9][10] This technology was crucial for the clinical success of the first siRNA drug, Onpattro®, approved in 2018, and the rapid deployment of mRNA-based COVID-19 vaccines by Moderna and Pfizer/BioNTech.[2][11] Today, LNPs are a clinically validated, leading platform for delivering a wide range of therapeutics, from small molecules to large nucleic acids.[8][12]

Core Components of Modern Lipid Nanoparticles

Clinically advanced LNPs are typically composed of four key lipid components, each serving a distinct and crucial function in the nanoparticle's structure, stability, and biological activity.[13][14][15][16]

  • Ionizable Cationic Lipids: These are the cornerstone of modern LNPs for nucleic acid delivery.[10] Their headgroups have a pKa generally ranging from 6-7, which allows them to be protonated (positively charged) in the acidic buffer (pH ~4) used during formulation.[6] This positive charge facilitates the electrostatic interaction and encapsulation of negatively charged mRNA or siRNA.[10][] Upon entering the bloodstream (physiological pH ~7.4), these lipids become near-neutral, reducing toxicity.[6][] Inside the cell, the acidic environment of the endosome (~pH 5.0-6.0) reprotonates the lipid, which is thought to disrupt the endosomal membrane and release the cargo into the cytoplasm.[][20][21] Examples include DLin-MC3-DMA (used in Onpattro), SM-102 (Moderna vaccine), and ALC-0315 (Pfizer/BioNTech vaccine).[13][22]

  • Helper Lipids (Phospholipids): These are typically naturally occurring or synthetic phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[10][14] They are structurally important lipids that form the bilayer structure of the nanoparticle, contribute to its stability, and can influence the fusibility and efficiency of cargo release.[10][23]

  • Cholesterol: As a crucial structural component, cholesterol modulates the fluidity and integrity of the lipid bilayer.[10][13] It fills the gaps between the other lipid molecules, enhancing the stability of the LNP structure, reducing the permeability of the membrane, and potentially facilitating fusion with the endosomal membrane for cargo release.[13][14][]

  • PEGylated Lipids (PEG-Lipids): These are lipids conjugated to polyethylene glycol (PEG). During LNP self-assembly, the PEG-lipid plays a critical role in controlling the particle size and preventing aggregation.[14][16] In vivo, the hydrophilic PEG layer creates a "stealth" coating that reduces the binding of serum proteins (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and extending the circulation half-life of the nanoparticle.[23][25]

Table 1: Summary of LNP Core Components and Their Functions
ComponentCommon ExamplesMolar % (Typical)Key Functions
Ionizable Cationic Lipid DLin-MC3-DMA, SM-102, ALC-0315, C12-20035 - 50%Encapsulates nucleic acid cargo; facilitates endosomal escape.[10][14][16]
Helper Lipid (Phospholipid) DSPC, DOPE10 - 20%Provides structural stability to the lipid bilayer; aids in membrane fusion.[10][14][23]
Cholesterol Cholesterol38 - 48%Modulates membrane rigidity and stability; enhances delivery efficiency.[13][14][]
PEGylated Lipid DMG-PEG 2000, ALC-01591.5 - 2.5%Controls particle size during formation; provides "stealth" properties in vivo to increase circulation time.[14][23]

LNP Formulation and Production Methods

The method used to formulate LNPs is critical as it dictates the final physicochemical properties of the nanoparticles, including their size, polydispersity, and encapsulation efficiency, which in turn affect their biological performance.[26]

  • Microfluidic Mixing: This is the gold-standard method for producing highly consistent and reproducible LNPs, especially for preclinical and clinical applications.[16][27][28] It involves the rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous buffer containing the nucleic acid cargo within a microfluidic chip.[6][27] The precise control over mixing parameters allows for uniform nanoparticle self-assembly, resulting in a narrow particle size distribution.[29]

  • High-Pressure Homogenization (HPH): This technique can be performed using either hot or cold methods. In hot HPH, the drug is dissolved in a molten lipid, which is then emulsified in a hot aqueous surfactant solution. This pre-emulsion is then passed through a high-pressure homogenizer, where the shear forces break down the droplets into the nano-size range.[9] Cold HPH is similar but involves solidifying the lipid-drug mixture first and then dispersing it in a cold surfactant solution before homogenization, making it suitable for temperature-sensitive drugs.[9]

  • Solvent Emulsification/Evaporation: In this method, the lipids are dissolved in a water-immiscible organic solvent (e.g., cyclohexane), which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, causing the lipids to precipitate and form nanoparticles.[30]

  • Microemulsion Method: This technique involves melting the solid lipid and dispersing the drug within it. An aqueous solution containing a surfactant and cosurfactant is then added. Under gentle agitation, a clear microemulsion forms, which is then dispersed in cold water, causing the lipid to crystallize into solid lipid nanoparticles.[9]

Table 2: Comparison of LNP Formulation Methods
MethodPrincipleAdvantagesDisadvantages
Microfluidic Mixing Rapid, controlled mixing of lipid-ethanol and aqueous phases in microchannels.[27]High reproducibility, excellent control over size and PDI, scalable.[16][29]Requires specialized and potentially expensive equipment.[29]
High-Pressure Homogenization Mechanical shearing of a lipid/drug pre-emulsion at high pressure.[9]Scalable, avoids organic solvents (hot HPH).[30]High energy input may degrade sensitive drugs; potential for metal contamination.
Solvent Emulsification Precipitation of lipids from an o/w emulsion upon solvent evaporation.[30]Forms very small particles.Requires organic solvents which may have toxicity concerns if not fully removed.[]
Microemulsion Crystallization of lipid droplets from a microemulsion dispersed in cold water.[9]Low energy input, does not require homogenization.High concentrations of surfactants/cosurfactants are often needed.

Mechanism of Drug Delivery: Cellular Uptake and Endosomal Escape

The delivery of a therapeutic payload, such as mRNA, to the cell cytoplasm is a multi-step process. The LNP must first be taken up by the target cell and then must release its cargo from an intracellular compartment known as the endosome before it is degraded.[][31]

  • Cellular Uptake (Endocytosis): LNPs are generally internalized into cells through a process called endocytosis.[9][] This can occur via several pathways, including clathrin-mediated endocytosis and macropinocytosis.[21][32] Once inside the cell, the LNP is encapsulated within an endosome.[][33]

  • Intracellular Trafficking: The early endosome gradually matures into a late endosome, and its internal environment becomes increasingly acidic as proton pumps actively transport H+ ions into the lumen.[21] This acidification is the critical trigger for LNP action.

  • Endosomal Escape: This is the most significant bottleneck in the delivery of nucleic acids.[20][34] For the therapeutic to be effective, the LNP must release its cargo from the endosome into the cytoplasm. If it fails to do so, the endosome will fuse with a lysosome, where the LNP and its payload will be enzymatically degraded.[35] Two main mechanisms have been proposed for endosomal escape:

    • Membrane Fusion/Destabilization: The prevailing theory for modern LNPs involves the interaction between the now-protonated (positively charged) ionizable lipids of the LNP and the negatively charged anionic lipids present on the inner membrane of the endosome.[21] This interaction is thought to disrupt the endosomal membrane's integrity, possibly by inducing a non-bilayer lipid structure (a hexagonal HII phase), which leads to the formation of pores or complete fusion, releasing the mRNA into the cytoplasm.[21][31]

    • Proton Sponge Effect: While more commonly associated with polymeric nanoparticles, this theory suggests that the buffering capacity of the ionizable lipids leads to a continuous influx of protons into the endosome.[21][31] To maintain charge neutrality, chloride ions also enter, increasing the osmotic pressure inside the endosome until it swells and ruptures.[21]

G LNP LNP (Neutral Surface) EE Early Endosome (pH 6.0-6.5) LNP->EE mRNA mRNA Release & Protein Translation Degradation Lysosomal Degradation PM Plasma Membrane LE Late Endosome (pH 5.0-6.0) EE->LE Maturation LE->mRNA Endosomal Escape (Membrane Fusion) Lysosome Lysosome (pH < 5.0) LE->Lysosome Fusion Lysosome->Degradation

Cellular uptake and endosomal escape pathway for LNPs.

Foundational Experimental Protocols

The development and validation of LNP formulations rely on a standardized set of characterization and evaluation assays.[36]

Protocol: LNP Synthesis via Microfluidic Mixing

This protocol describes the standardized synthesis of LNPs using a microfluidic device, adapted from established methods.[28][36][37]

Materials:

  • Lipids (ionizable, helper, cholesterol, PEG-lipid) dissolved in 100% ethanol.

  • Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0).[6]

  • Microfluidic mixing device (e.g., NanoAssemblr or equivalent system with a microfluidic chip).

  • Syringe pumps.

  • Dialysis cassette (e.g., 10 kDa MWCO) and neutral buffer (e.g., PBS, pH 7.4).

Methodology:

  • Preparation of Solutions: a. Prepare the lipid stock solution by combining the four lipid components in ethanol at the desired molar ratio. A common total lipid concentration is 10-20 mg/mL. b. Prepare the nucleic acid solution by diluting the stock in the acidic aqueous buffer to the target concentration.

  • System Setup: a. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. b. Set the syringe pumps to the desired total flow rate (e.g., 4-12 mL/min) and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Ethanol).[6]

  • Mixing and Formulation: a. Prime the microfluidic chip with ethanol and then the aqueous buffer. b. Start the pumps to initiate the mixing process. The rapid mixing within the chip causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs. c. Collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange: a. To remove the ethanol and exchange the acidic buffer for a neutral, physiological buffer, dialyze the LNP suspension. b. Place the LNP solution in a dialysis cassette and submerge it in PBS (pH 7.4) at 4°C. c. Perform dialysis for at least 2 hours, with buffer changes, or overnight.[29]

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol: LNP Characterization

5.2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This data is used to calculate the hydrodynamic diameter (size) and the PDI, a measure of the width of the size distribution.[38]

  • Methodology:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Place the sample in a cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform the measurement. The instrument's software will report the Z-average diameter and the PDI. A PDI value < 0.2 is generally considered indicative of a monodisperse (uniform) population.[29]

5.2.2 Zeta Potential:

  • Principle: This measurement assesses the surface charge of the nanoparticles. It is determined by measuring the velocity of the particles in an applied electric field (electrophoretic light scattering).[39]

  • Methodology:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity without screening the charge.

    • Load the sample into a specialized zeta potential cell.

    • Perform the measurement. For LNPs with ionizable lipids, the zeta potential should be near-neutral at pH 7.4.

5.2.3 Encapsulation Efficiency (EE) by RiboGreen Assay:

  • Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids but has low fluorescence when free in solution. The assay measures the amount of unencapsulated (free) RNA. By comparing this to the total amount of RNA, the EE can be calculated.[29][36]

  • Methodology:

    • Prepare two sets of LNP samples.

    • To the first set, add the RiboGreen reagent directly. This measures the fluorescence from the accessible, unencapsulated RNA (Free RNA).

    • To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all the encapsulated RNA. Then, add the RiboGreen reagent. This measures the fluorescence from the total RNA (Total RNA).

    • Measure the fluorescence intensity of both sets using a plate reader.

    • Calculate the EE% using the formula: EE% = ( (Total RNA Fluorescence - Free RNA Fluorescence) / Total RNA Fluorescence ) * 100

    • High encapsulation efficiency is typically >90%.[36]

Protocol: In Vitro Transfection Efficiency

This protocol provides a general workflow for assessing how effectively LNPs deliver their mRNA cargo into cells to produce a desired protein.[11]

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or HepG2 cells).[11][22]

  • mRNA-LNP formulation (e.g., encoding a reporter protein like Luciferase or GFP).

  • Complete cell culture medium.

  • Assay-specific reagents (e.g., Luciferase assay substrate).

  • Plate reader, flow cytometer, or fluorescence microscope.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that will result in ~80% confluency at the time of transfection.

  • LNP Treatment: a. Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium. b. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake, endosomal escape, and protein expression.[11][22]

  • Analysis: a. For Luciferase: Lyse the cells and add a luciferase substrate reagent. Measure the resulting bioluminescence using a plate reader. Higher luminescence indicates higher protein expression.[36] b. For GFP: Analyze the cells directly for green fluorescence using a flow cytometer (to quantify the percentage of positive cells and expression level) or a fluorescence microscope (for visualization).

G cluster_char 5. Physicochemical Characterization cluster_eval 6. Biological Evaluation A 1. Solution Preparation (Lipid-Ethanol & RNA-Aqueous) B 2. Microfluidic Mixing A->B C 3. Dialysis (Purification) B->C D 4. Sterile Filtration C->D E Final LNP Formulation D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (RiboGreen Assay) E->H I In Vitro Studies (Cell Transfection) E->I J In Vivo Studies (Animal Models) I->J

General experimental workflow for LNP synthesis and evaluation.

Quantitative Data Summary

The precise formulation parameters significantly influence the final characteristics and efficacy of LNPs.

Table 3: Typical Formulation Parameters and LNP Characteristics
ParameterTypical Value / RangeImpact on LNP Properties
Lipid Molar Ratios Ionizable:Helper:Cholesterol:PEGSee Table 1
N:P Ratio ~6Ratio of ionizable lipid nitrogen to nucleic acid phosphate; affects encapsulation and complex stability.[6]
Lipid:Nucleic Acid Weight Ratio 10:1 to 30:1Influences encapsulation efficiency and particle structure.[6]
Aqueous Buffer pH 4.0 - 5.0Ensures protonation of the ionizable lipid for efficient RNA encapsulation.[6]
Total Flow Rate (Microfluidics) 4 - 12 mL/minCan influence particle size; higher flow rates can lead to smaller particles.[29]
Flow Rate Ratio (Aqueous:Ethanol) 3:1Controls the polarity and speed of mixing, affecting self-assembly and final particle size.
Resulting Particle Size (Z-avg) 70 - 100 nmAffects biodistribution, cellular uptake, and clearance.[22][39]
Resulting PDI < 0.2Indicates a uniform and monodisperse particle population.[29]
Resulting Encapsulation Efficiency > 90%High EE is crucial for ensuring a sufficient therapeutic dose is delivered.[36]

LNP Design and Development Workflow

The development of a novel LNP formulation follows a logical progression from initial design and screening to preclinical validation.

A 1. Component Selection - Ionizable Lipid - Helper Lipids - Cargo (mRNA, siRNA) B 2. Formulation Optimization - Molar Ratios - N:P Ratio - Mixing Parameters A->B C 3. LNP Synthesis (e.g., Microfluidics) B->C D 4. Physicochemical Characterization (Size, PDI, EE%) C->D E 5. In Vitro Screening - Cytotoxicity - Transfection Efficiency D->E F 6. Lead Candidate Selection E->F F->B Iterate/Optimize G 7. In Vivo Studies - Pharmacokinetics - Biodistribution - Efficacy & Toxicity F->G Proceed H Preclinical Candidate G->H

Logical workflow for the design and development of LNP formulations.

Conclusion

Lipid nanoparticles represent a convergence of decades of research in lipid chemistry, nanotechnology, and drug delivery.[3][6] Their foundational design, centered around four key lipid components, enables the protection and intracellular delivery of sensitive genetic drugs. The mechanism of action, critically dependent on the pH-responsive nature of ionizable lipids, allows LNPs to overcome the significant barrier of endosomal escape. Standardized protocols for microfluidic synthesis and rigorous physicochemical and biological characterization have been instrumental in translating these nanoparticles from the laboratory to clinically approved, life-saving therapeutics. As research continues, the focus will be on developing next-generation LNPs with enhanced targeting capabilities, improved safety profiles, and the ability to deliver an even broader range of therapeutic payloads, further solidifying their role as a cornerstone of modern medicine.[12]

References

Methodological & Application

Application Notes and Protocols for 503O13 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing the biodegradable, ionizable lipid 503O13. This lipid has demonstrated high efficiency for the in vivo delivery of siRNA.[1][2][3]

Introduction

Lipid nanoparticles are at the forefront of nucleic acid delivery, enabling the therapeutic potential of molecules like siRNA and mRNA.[4][5][] The ionizable cationic lipid is a critical component of these formulations, facilitating the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells.[][7] this compound is a rationally designed, biodegradable ionizable lipid that has shown exceptional efficacy in mediating gene silencing.[1] Its structure includes tertiary amines and an optimal tail length, contributing to its potent in vivo activity and favorable safety profile.[1] This document outlines a general protocol for the formulation of this compound-based LNPs, which can be adapted for specific research and development needs.

Materials and Equipment

Lipids and Reagents
ComponentRecommended Stock ConcentrationSolvent
This compound 10-25 mMEthanol
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 10 mMEthanol
Cholesterol 10-100 mMEthanol
PEG-DMG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 10 mMEthanol
siRNA (or other nucleic acid cargo) 0.5 - 1.0 mg/mLRNase-free acidic buffer
Ethanol (200 proof, anhydrous) --
Acidic Buffer (e.g., 25-50 mM Sodium Acetate or Citrate, pH 4.0-5.0) -RNase-free water
Neutral Buffer (e.g., Phosphate-Buffered Saline, pH 7.4) -RNase-free water

Note: The solubility of some lipids, like cholesterol, may be improved by gentle heating (e.g., 60-65°C).[8] Ensure solutions are clear before use.

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® or similar)

  • Syringe pumps

  • Syringes (gas-tight, various sizes)

  • Tubing with appropriate connectors for the microfluidic system

  • Vials (sterile, RNase-free)

  • Dynamic Light Scattering (DLS) instrument for particle size, Polydispersity Index (PDI), and zeta potential measurements

  • Fluorometer or spectrophotometer for nucleic acid quantification

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

  • Sterile filters (0.22 µm)

Experimental Protocols

I. Preparation of Stock Solutions
  • Lipid Stock Solutions :

    • Accurately weigh the required amount of each lipid (this compound, DSPC, Cholesterol, PEG-DMG 2000).

    • Dissolve each lipid in the appropriate volume of absolute ethanol to achieve the desired stock concentration as indicated in the materials table.

    • Ensure complete dissolution. Gentle warming may be necessary for some lipids.[8] Store lipid solutions at -20°C.

  • Nucleic Acid Solution :

    • Dissolve the siRNA or other nucleic acid in the acidic aqueous buffer to the desired concentration.

    • Ensure the solution is clear and free of precipitates. Store on ice or at 4°C for immediate use.

II. Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol is based on a common method for LNP self-assembly.[9][10]

  • Preparation of the Lipid Mixture (Organic Phase) :

    • In a sterile, RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[8]

    • For a 1 mL final lipid mix at a total lipid concentration of 25 mM, the volumes would be:

      • 500 µL of 25 mM this compound

      • 100 µL of 25 mM DSPC

      • 385 µL of 25 mM Cholesterol

      • 15 µL of 25 mM PEG-DMG 2000

    • Vortex the lipid mixture to ensure homogeneity.

  • Microfluidic Mixing :

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into a syringe for the organic phase inlet.

    • Load the nucleic acid solution into a separate syringe for the aqueous phase inlet.

    • Set the flow rate ratio (FRR) of the aqueous to the organic phase. A common FRR is 3:1.[11]

    • Set the total flow rate (TFR). This parameter can be adjusted to influence particle size.[11]

    • Initiate the flow from both syringes to allow the two streams to converge in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP dispersion from the outlet into a sterile collection tube.

III. Downstream Processing
  • Buffer Exchange :

    • The collected LNP dispersion will be in a mixture of ethanol and acidic buffer. It is crucial to remove the ethanol and exchange the acidic buffer for a neutral, isotonic buffer (e.g., PBS, pH 7.4) for in vitro and in vivo applications.

    • This can be achieved through dialysis (using a dialysis cassette with an appropriate molecular weight cutoff, e.g., 10 kDa) or tangential flow filtration (TFF).

    • Perform the buffer exchange against a large volume of the neutral buffer for a sufficient duration to ensure complete exchange.

  • Sterilization :

    • Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile vial.

  • Storage :

    • Store the final LNP formulation at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. The optimal storage temperature should be determined empirically.

IV. Characterization of this compound LNPs

Table 1: Key Parameters for LNP Characterization

ParameterMethodTypical Expected Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)< 100 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Dynamic Light Scattering (DLS)Near-neutral at pH 7.4
Nucleic Acid Encapsulation Efficiency RiboGreen Assay (or similar)> 80%
  • Particle Size and PDI Measurement :

    • Dilute a small aliquot of the LNP formulation in the final buffer (e.g., PBS).

    • Measure the Z-average diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement :

    • Dilute the LNP formulation in an appropriate low-salt buffer.

    • Measure the zeta potential to assess the surface charge of the nanoparticles at neutral pH.

  • Encapsulation Efficiency :

    • Use a nucleic acid quantification assay, such as the RiboGreen assay.

    • Measure the total amount of nucleic acid in a sample of the LNP formulation after lysis with a detergent (e.g., Triton X-100) to release the encapsulated cargo.

    • Measure the amount of free, unencapsulated nucleic acid in an intact sample.

    • Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%

Visualizing the Workflow

LNP_Formulation_Workflow cluster_prep I. Preparation of Solutions cluster_formulation II. LNP Formulation cluster_processing III. Downstream Processing cluster_characterization IV. Characterization prep_lipids Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) mix_lipids Combine Lipids to Form Lipid Mixture prep_lipids->mix_lipids prep_na Prepare Nucleic Acid Solution (siRNA in Acidic Buffer) microfluidics Microfluidic Mixing (Aqueous:Organic FRR 3:1) prep_na->microfluidics mix_lipids->microfluidics buffer_exchange Buffer Exchange (Dialysis or TFF to PBS pH 7.4) microfluidics->buffer_exchange sterilize Sterile Filtration (0.22 µm) buffer_exchange->sterilize final_product Final this compound LNP Formulation sterilize->final_product dls DLS Analysis (Size, PDI, Zeta Potential) encapsulation Encapsulation Efficiency (RiboGreen Assay) final_product->dls final_product->encapsulation

Caption: Workflow for this compound Lipid Nanoparticle Formulation.

Signaling and Uptake Pathway

Upon systemic administration, LNPs are taken up by cells, primarily through endocytosis. The acidic environment of the endosome protonates the tertiary amines of the this compound lipid, leading to a net positive charge. This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the siRNA cargo into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

LNP_Uptake_Pathway cluster_cell Intracellular Pathway lnp_circulating This compound LNP in Circulation (Neutral Surface Charge) endocytosis Endocytosis lnp_circulating->endocytosis Uptake cell Target Cell endosome Endosome (Acidic pH) endocytosis->endosome protonation This compound Protonation (Becomes Positively Charged) endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption sirna_release siRNA Release into Cytoplasm membrane_disruption->sirna_release risc RISC Engagement & Gene Silencing sirna_release->risc

Caption: Cellular Uptake and Endosomal Escape of this compound LNPs.

Conclusion

This document provides a foundational protocol for the formulation of this compound-based lipid nanoparticles. The presented methodologies and characterization techniques are essential for developing reproducible and effective nucleic acid delivery vehicles. Researchers should note that optimization of lipid ratios, flow rates, and other process parameters may be necessary to achieve the desired LNP characteristics for specific applications.

References

Application Notes and Protocols for Preparing 503O13-Based Lipid Nanoparticles for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the systemic delivery of RNA interference (RNAi) therapeutics, most notably small interfering RNA (siRNA). The clinical success of LNP-based therapies is critically dependent on the composition of the nanoparticle, particularly the ionizable cationic lipid component, which is essential for encapsulating the negatively charged siRNA and facilitating its release into the cytoplasm of target cells.[1][2]

503O13 is a novel, degradable ionizable lipidoid designed through rational structure-activity relationship studies for potent in vivo siRNA delivery.[3][4][5] Its structure includes biodegradable ester linkages, which contribute to an improved safety profile compared to non-degradable counterparts.[4] LNPs formulated with this compound have demonstrated high efficacy in preclinical models, achieving significant gene silencing at very low doses.[4][5]

These application notes provide a detailed protocol for the preparation, characterization, and storage of this compound-based LNPs for siRNA delivery, utilizing a reproducible microfluidic mixing technique.

Data Summary

Quantitative data for a typical this compound-LNP-siRNA formulation are summarized below. These values are based on established LNP formulation principles and data from foundational studies on lipid nanoparticles.[2][6]

Table 1: LNP Formulation Parameters
ComponentMolar Ratio (%)Role in Formulation
This compound 50Ionizable Cationic Lipid: Encapsulates siRNA and facilitates endosomal escape.
DSPC 10Helper Phospholipid: Provides structural stability to the lipid bilayer.[6]
Cholesterol 38.5Structural Lipid: Enhances particle stability and promotes membrane fusion.[7]
PEG-DMG 1.5PEGylated Lipid: Reduces aggregation and provides a steric barrier to prolong circulation.[1]
Table 2: Physicochemical Characterization of this compound-LNPs
ParameterTypical ValueMethod
Mean Hydrodynamic Diameter 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Surface Charge (Zeta Potential) Near-neutral at pH 7.4Electrophoretic Light Scattering
siRNA Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1. Lipid Stock Solution (in Ethanol):

  • Bring all lipids (this compound, DSPC, Cholesterol, PEG-DMG) to room temperature.

  • Prepare individual stock solutions of each lipid in absolute ethanol (e.g., at 10-25 mM). Sonication may be required to ensure complete dissolution.

  • Combine the individual lipid stock solutions in a sterile glass vial to achieve the final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).

  • Adjust the final total lipid concentration of the combined solution to approximately 12.5 mM with absolute ethanol.

  • Vortex thoroughly to ensure a homogenous mixture. This is the Lipid-Ethanol Phase .

1.2. siRNA Stock Solution (in Aqueous Buffer):

  • Resuspend the lyophilized siRNA in nuclease-free water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Dilute the siRNA stock solution in a low pH, nuclease-free buffer, such as 50 mM sodium citrate buffer (pH 4.0).[8][9]

  • The final concentration will depend on the desired lipid:siRNA weight ratio or N:P ratio (Nitrogen-to-Phosphate ratio, typically around 6).[9] This is the siRNA-Aqueous Phase .

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr) to ensure rapid and reproducible nanoprecipitation.[10][11]

  • Set up the microfluidic system according to the manufacturer's instructions. Prime the system to remove any air bubbles.

  • Load the Lipid-Ethanol Phase into one syringe and the siRNA-Aqueous Phase into a second syringe.

  • Place the syringes onto the syringe pumps of the device.

  • Set the flow rate ratio to 3:1 (Aqueous:Ethanol).

  • Set the total flow rate (TFR) according to the device specifications to achieve the desired particle size (e.g., a TFR of 8-12 mL/min).

  • Initiate the mixing process. The rapid mixing of the two phases causes a drop in solvent polarity, triggering the self-assembly of lipids and the encapsulation of siRNA, forming the LNP suspension.[11]

  • Collect the resulting milky-white LNP suspension in a sterile polypropylene tube.

Protocol 3: Downstream Processing and Purification
  • Immediately following formulation, dilute the collected LNP suspension with a neutral buffer, such as phosphate-buffered saline (PBS), pH 7.4, to reduce the ethanol concentration.

  • Transfer the diluted LNP suspension into a dialysis cassette (e.g., 10 kDa MWCO).

  • Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 4 hours, with at least two changes of buffer. This step removes ethanol and raises the pH, resulting in a near-neutral surface charge on the LNPs.[8]

  • After dialysis, recover the purified LNP suspension from the cassette.

  • Filter the final LNP suspension through a 0.22 µm sterile syringe filter to remove any large aggregates.[9]

Protocol 4: LNP Characterization

4.1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the purified LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs for in vivo use typically have a diameter between 80-150 nm and a PDI below 0.2.[12][13]

4.2. siRNA Encapsulation Efficiency:

  • Use a fluorescent nucleic acid stain, such as the Quant-iT RiboGreen assay, to determine the amount of encapsulated siRNA.[10]

  • Prepare two sets of samples from the LNP suspension.

  • In the first set, measure the fluorescence of the intact LNPs to quantify free, unencapsulated siRNA.

  • In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all siRNA, then measure the total fluorescence.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Total Fluorescence - Free siRNA Fluorescence) / Total Fluorescence × 100

Protocol 5: Storage and Stability
  • For short-term storage (up to 1-2 weeks), store the purified LNP suspension in sterile PBS at 4°C.

  • For long-term storage, LNPs are often frozen at -20°C or -80°C. However, freeze-thaw cycles can cause aggregation. The inclusion of a cryoprotectant (e.g., sucrose) is recommended before freezing.[12] Lyophilization (freeze-drying) is another option for enhancing long-term stability.

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Stock Preparation cluster_form 2. Formulation cluster_proc 3. Processing & QC Lipids Lipids (this compound, DSPC, Cholesterol, PEG-DMG) LipidPhase Lipid-Ethanol Phase Lipids->LipidPhase siRNA siRNA siRNAPhase siRNA-Aqueous Phase siRNA->siRNAPhase Ethanol Ethanol Ethanol->LipidPhase CitrateBuffer Citrate Buffer (pH 4.0) CitrateBuffer->siRNAPhase Mixing Microfluidic Mixing LipidPhase->Mixing 1:3 Ratio siRNAPhase->Mixing CrudeLNPs Crude LNP Suspension Mixing->CrudeLNPs Dialysis Dialysis vs. PBS (pH 7.4) CrudeLNPs->Dialysis PurifiedLNPs Purified LNPs Dialysis->PurifiedLNPs Characterization Characterization (Size, PDI, EE%) PurifiedLNPs->Characterization

Caption: Experimental workflow for this compound-LNP formulation.

LNP_Delivery_Mechanism LNP Systemic Circulation This compound LNP (Neutral Surface) Endocytosis 1. Endocytosis LNP->Endocytosis Endosome 2. Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation 3. This compound Protonation (Becomes Cationic) Endosome->Protonation Escape 4. Endosomal Escape (Membrane Destabilization) Protonation->Escape Cytoplasm Cytoplasm Escape->Cytoplasm RISC 5. siRNA engages RISC Cleavage 6. Target mRNA Cleavage RISC->Cleavage

Caption: Mechanism of LNP-mediated siRNA delivery.

References

Application Notes and Protocols for 503O13-Based LNP Assembly for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive, step-by-step guide for the assembly and characterization of 503O13-based LNPs for siRNA delivery, utilizing a standard microfluidics-based manufacturing approach.

Core Concepts & Formulation Strategy

The assembly of this compound LNPs relies on the rapid mixing of an organic phase (lipids dissolved in ethanol) with an acidic aqueous phase containing the siRNA cargo. This process, often accomplished using a microfluidic mixer, causes the components to self-assemble into nanoparticles.

  • Ionizable Lipid (this compound): At a low pH (e.g., pH 4.0), the tertiary amines in the this compound headgroup become protonated (positively charged). This positive charge facilitates the electrostatic complexation and encapsulation of the negatively charged siRNA backbone.[2][3] Upon entering the neutral pH environment of the bloodstream, this compound becomes largely neutral, reducing interactions with serum components.[2][3]

  • Helper Lipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine is a saturated phospholipid that acts as a structural or "helper" lipid, contributing to the formation and stability of the LNP's lipid bilayer.[2][3]

  • Cholesterol: As a structural lipid, cholesterol modulates the fluidity and integrity of the lipid bilayer, enhancing LNP stability.[2][4]

  • PEG-Lipid: A polyethylene glycol-conjugated lipid (e.g., DMG-PEG 2000) is included to control particle size during formation and to create a hydrophilic shield on the LNP surface. This "stealth" coating reduces aggregation and limits opsonization by serum proteins, thereby extending circulation time.[3]

The recommended formulation is based on molar ratios that have been optimized for potent in vivo delivery of siRNA.[2]

Quantitative Data Summary

The following tables summarize the standard formulation parameters and expected physicochemical properties of this compound LNPs assembled using the provided protocol. Precise values can vary based on the specific microfluidic system, flow rates, and siRNA cargo used.

Table 1: Standard this compound LNP Formulation Parameters

ComponentMolar Ratio (%)Role in Formulation
This compound 50.0Ionizable Cationic Lipid (siRNA Encapsulation & Delivery)
Cholesterol 38.5Structural Lipid (Stability)
DSPC 10.0Helper Lipid (Structural Integrity)
PEG-Lipid 1.5Stealth Lipid (Controls Size, Reduces Aggregation)
siRNA VariesActive Pharmaceutical Ingredient (API)
Lipid:siRNA Ratio ~10:1 (w/w)Critical parameter for encapsulation and efficacy
N:P Ratio ~6:1Molar ratio of ionizable lipid Nitrogens to siRNA Phosphates

Table 2: Expected Physicochemical Properties of this compound-siRNA LNPs

ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)Electrophoretic Light Scattering (ELS)
siRNA Encapsulation Efficiency (EE) > 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare the organic (lipid) and aqueous (siRNA) phase solutions required for LNP assembly.

Materials:

  • This compound Ionizable Lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA (lyophilized)

  • Ethanol (200 proof, RNase-free)

  • Sodium Citrate Buffer (25-50 mM, pH 4.0, RNase-free)

  • Nuclease-free water

  • Sterile, RNase-free vials and consumables

Procedure:

  • Lipid Stock Preparation:

    • Allow all lipids to equilibrate to room temperature before opening vials.

    • Individually dissolve each lipid (this compound, DSPC, Cholesterol, DMG-PEG 2000) in 200 proof ethanol to create concentrated stock solutions (e.g., 10-25 mg/mL). Ensure complete dissolution.

  • Organic Phase (Lipid Mix) Preparation:

    • In a sterile, RNase-free glass vial, combine the individual lipid stock solutions according to the molar ratios specified in Table 1 .

    • Add fresh ethanol to achieve a final total lipid concentration of approximately 12.5 mM.

    • Vortex gently to ensure a homogenous mixture. This is the Organic Phase .

  • Aqueous Phase (siRNA Solution) Preparation:

    • Resuspend the lyophilized siRNA in the 25 mM Sodium Citrate Buffer (pH 4.0) to a desired stock concentration (e.g., 1 mg/mL).

    • Further dilute the siRNA stock solution with the same citrate buffer to the final concentration required for formulation. The final concentration will depend on the target lipid:siRNA and N:P ratios (typically ~6:1). This is the Aqueous Phase .

    • Keep the siRNA solution on ice until use.

Protocol 2: LNP Assembly via Microfluidic Mixing

Objective: To self-assemble the lipid and siRNA components into nanoparticles using a microfluidic device.

Materials:

  • Organic Phase (from Protocol 1)

  • Aqueous Phase (from Protocol 1)

  • Microfluidic mixing instrument (e.g., NanoAssemblr Benchtop) and appropriate microfluidic cartridge

  • RNase-free syringes (e.g., 1 mL or 3 mL gas-tight syringes)

  • RNase-free collection vials

Procedure:

  • System Priming: Prime the microfluidic system and cartridge with ethanol followed by the aqueous phase buffer (citrate buffer, pH 4.0) as per the manufacturer's instructions to remove air and prepare the fluidic paths.

  • Loading Syringes:

    • Load one syringe with the Organic Phase (Lipid Mix).

    • Load a second syringe with the Aqueous Phase (siRNA solution). Ensure no air bubbles are present in the syringes.

  • Microfluidic Mixing:

    • Install the syringes onto the instrument's pumps.

    • Set the instrument parameters. A standard starting point is a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic).

    • Set the Total Flow Rate (TFR) . A TFR of 12 mL/min is a common starting point, but this can be optimized to fine-tune particle size.[5]

    • Initiate the mixing process. The two solutions will converge in the microfluidic cartridge, inducing rapid nanoprecipitation and LNP formation.

  • Collection: Collect the resulting milky-white LNP suspension into a sterile, RNase-free vial. This is the nascent LNP formulation.

LNP_Assembly_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_purification Purification & QC lipids Lipids Stock (this compound, DSPC, Chol, PEG) lipid_mix Organic Phase (Lipid Mix in Ethanol) lipids->lipid_mix Dissolve siRNA siRNA Stock sirna_sol Aqueous Phase (siRNA in Buffer) siRNA->sirna_sol Dilute ethanol Ethanol ethanol->lipids buffer Citrate Buffer pH 4.0 buffer->siRNA mixer Microfluidic Mixer lipid_mix->mixer Inlet 1 (e.g., 3 mL/min) sirna_sol->mixer Inlet 2 (e.g., 9 mL/min) dialysis Buffer Exchange (Dialysis / TFF) mixer->dialysis Nascent LNPs sterilize Sterile Filtration (0.22 µm) dialysis->sterilize final_lnp Final this compound-LNP (in PBS, pH 7.4) sterilize->final_lnp

Fig 1. Workflow for this compound LNP Assembly.
Protocol 3: Purification and Sterile Filtration

Objective: To remove the ethanol and exchange the acidic buffer for a physiologically compatible buffer (e.g., PBS), followed by sterilization.

Materials:

  • Nascent LNP formulation (from Protocol 2)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Tangential Flow Filtration (TFF) system or Dialysis Cassettes (e.g., 10 kDa MWCO)

  • Sterile syringe filters (0.22 µm, PES or similar low-protein binding)

Procedure:

  • Buffer Exchange:

    • Method A (TFF): Concentrate the nascent LNP solution and perform diafiltration against sterile PBS (pH 7.4) using a TFF system. This is the preferred method for scalability and efficiency.

    • Method B (Dialysis): Transfer the LNP suspension to a dialysis cassette and dialyze against a large volume of sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 4-12 hours.

  • Concentration Adjustment: If necessary, concentrate the purified LNPs to the desired final siRNA concentration using TFF or centrifugal filtration devices.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.

  • Storage: Store the final LNP product at 2-8°C. For long-term storage, specific cryoprotectants and storage at -20°C or -80°C may be required, but stability under these conditions must be validated.[6]

Protocol 4: LNP Characterization

Objective: To determine the critical quality attributes (CQAs) of the final LNP formulation.

1. Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Equilibrate the DLS instrument (e.g., Malvern Zetasizer).

    • Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4) to an appropriate concentration for measurement.

    • Measure the sample to obtain the Z-average hydrodynamic diameter (nm) and the PDI.

    • An acceptable formulation should have a Z-average size between 70-100 nm and a PDI < 0.2.[5]

2. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in sterile, filtered deionized water or a low ionic strength buffer.

    • Measure the electrophoretic mobility to determine the zeta potential (mV).

    • At physiological pH, the LNP surface charge should be near-neutral.[5]

3. siRNA Encapsulation Efficiency (EE) Measurement

  • Method: Quant-iT RiboGreen Assay (or similar nucleic acid quantification assay).

  • Procedure:

    • Prepare a standard curve of the free siRNA in the appropriate buffer.

    • Prepare two sets of samples from the LNP formulation.

    • Sample A (Total siRNA): Dilute the LNPs in buffer and add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release all encapsulated siRNA.

    • Sample B (Free siRNA): Dilute the LNPs in buffer without the surfactant.

    • Add the RiboGreen reagent to the standard curve wells and to both Sample A and Sample B.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the siRNA concentration in both samples using the standard curve.

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

    • A high-quality formulation should have an EE > 90%.[7]

QC_Workflow cluster_tests Quality Control Assays cluster_results Critical Quality Attributes start Final this compound-LNP (in PBS, pH 7.4) dls DLS Analysis start->dls els ELS Analysis start->els ribogreen RiboGreen Assay start->ribogreen size Size (Z-avg) 70-100 nm dls->size pdi PDI < 0.2 dls->pdi zeta Zeta Potential ~Neutral els->zeta ee Encapsulation > 90% ribogreen->ee

Fig 2. Quality Control Workflow for LNP Characterization.

References

Application Notes and Protocols for Optimal Molar Ratio of 503O13 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA). The ionizable lipid component is a critical determinant of the potency and safety of these formulations. 503O13 is a next-generation, biodegradable ionizable lipid designed for highly efficient in vivo siRNA delivery.[1][2] The precise molar ratio of the lipid components in an LNP formulation is a critical quality attribute that significantly influences its physicochemical properties, encapsulation efficiency, and biological performance.

This document provides a comprehensive guide to determining the optimal molar ratio for a this compound-based LNP formulation for siRNA delivery. It is important to note that a universally "optimal" molar ratio does not exist; instead, the ideal formulation is application-dependent and requires empirical optimization based on the specific siRNA cargo, target cell type, and desired therapeutic outcome. This guide provides a robust starting point and a systematic approach for this optimization process.

Recommended Starting Formulation

Based on extensive research in the field of LNP formulation for siRNA delivery, a common and effective starting molar ratio for ionizable lipid-based LNPs is 50:38.5:10:1.5 for the following components:

  • Ionizable Lipid (this compound): 50 mol%

  • Cholesterol: 38.5 mol%

  • Helper Lipid (DSPC): 10 mol%

  • PEG-Lipid (e.g., DMG-PEG2000): 1.5 mol%

This ratio has been shown to be effective for other potent ionizable lipids and serves as an excellent starting point for the optimization of this compound LNPs.[3][4][5]

Optimization of Molar Ratios

To achieve optimal performance, it is recommended to systematically vary the molar percentage of each lipid component and assess the impact on the LNP's critical quality attributes and biological activity. The following tables provide an exemplary framework for such an optimization study, with hypothetical but representative data to illustrate expected trends.

Data Presentation: Exemplary Data for Molar Ratio Optimization

Table 1: Effect of this compound Molar Ratio on LNP Properties and Efficacy (Helper Lipid: 10%, PEG-Lipid: 1.5%, with Cholesterol adjusted accordingly)

This compound (mol%)Cholesterol (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Gene Silencing (%)
4048.5850.069275
50 38.5 82 0.05 96 95
6028.5900.089488

Table 2: Effect of Helper Lipid (DSPC) Molar Ratio on LNP Properties and Efficacy (this compound: 50%, PEG-Lipid: 1.5%, with Cholesterol adjusted accordingly)

DSPC (mol%)Cholesterol (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Gene Silencing (%)
543.5930.098880
10 38.5 82 0.05 96 95
1533.5780.079592

Table 3: Effect of PEG-Lipid Molar Ratio on LNP Properties and Efficacy (this compound: 50%, DSPC: 10%, with Cholesterol adjusted accordingly)

PEG-Lipid (mol%)Cholesterol (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Gene Silencing (%)
0.539.51050.129796
1.5 38.5 82 0.05 96 95
2.537.5750.049485
3.536.5700.049170

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniform nanoparticles.

Materials:

  • This compound Ionizable Lipid

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Ethanol Phase): a. Dissolve this compound, cholesterol, DSPC, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio (e.g., starting ratio of 50:38.5:10:1.5). b. The total lipid concentration in the ethanol phase should typically be between 10-25 mM. c. Vortex thoroughly to ensure complete dissolution of all lipid components.

  • Preparation of siRNA Solution (Aqueous Phase): a. Dissolve the siRNA in 50 mM citrate buffer (pH 4.0). b. The concentration of the siRNA solution should be determined based on the desired final siRNA-to-lipid ratio (w/w), typically in the range of 1:10 to 1:20.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid stock solution (ethanol phase) and the siRNA solution (aqueous phase) into separate syringes. c. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. d. Set the total flow rate to a value that ensures rapid and turbulent mixing (e.g., 12 mL/min). e. Initiate the pumps to mix the two phases in the microfluidic cartridge. Collect the resulting LNP suspension.

  • Purification and Buffer Exchange: a. Immediately dilute the collected LNP suspension with PBS (pH 7.4) to minimize exposure to the acidic pH. b. Transfer the diluted LNP suspension to a dialysis cassette. c. Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two changes of the dialysis buffer, to remove ethanol and exchange the buffer.

  • Sterilization and Storage: a. Filter the final LNP formulation through a 0.22 µm sterile filter. b. Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Use Dynamic Light Scattering (DLS). b. Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis. c. Equilibrate the sample at 25°C for 1-2 minutes before measurement. d. Perform the measurement and record the Z-average diameter and PDI. A PDI value below 0.2 is generally considered acceptable for monodisperse populations.

2. siRNA Encapsulation Efficiency Measurement: a. Use a Quant-iT RiboGreen assay or a similar RNA quantification method. b. Prepare two sets of LNP samples. c. In the first set, measure the total siRNA concentration by adding a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. d. In the second set, measure the amount of free (unencapsulated) siRNA in the intact LNP sample. e. Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

Protocol 3: In Vitro Gene Silencing Assessment

1. Cell Culture: a. Culture a relevant cell line (e.g., HeLa cells expressing a luciferase reporter gene, or a hepatocyte cell line for liver-targeted siRNA) in appropriate growth medium. b. Seed the cells in 24- or 96-well plates and allow them to adhere overnight.

2. LNP Treatment: a. Dilute the this compound LNP-siRNA formulation to the desired concentrations in serum-free medium. b. Remove the growth medium from the cells and replace it with the LNP-containing medium. c. Incubate the cells with the LNPs for 4-6 hours. d. After incubation, remove the treatment medium and replace it with fresh, complete growth medium.

3. Gene Silencing Analysis: a. Incubate the cells for an additional 24-48 hours to allow for siRNA-mediated mRNA degradation and subsequent protein knockdown. b. Assess the level of gene silencing: i. For reporter genes (e.g., Luciferase): Lyse the cells and measure the luciferase activity using a luminometer. ii. For endogenous genes (e.g., GAPDH): Lyse the cells and perform quantitative real-time PCR (qRT-PCR) to measure the target mRNA levels, or a Western blot to measure the target protein levels. c. Normalize the results to cells treated with a non-targeting control siRNA LNP and untreated cells.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification & Characterization Lipid_Mix Lipid Mixture (this compound, Chol, DSPC, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid_Mix->Microfluidics siRNA_Sol siRNA in Citrate Buffer (pH 4.0) siRNA_Sol->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, EE) Dialysis->Characterization Final_LNP Sterile-Filtered This compound LNP-siRNA Characterization->Final_LNP

Caption: Workflow for this compound LNP-siRNA Formulation.

RNAi_Pathway LNP This compound LNP-siRNA Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape siRNA_Cytoplasm siRNA in Cytoplasm Endosomal_Escape->siRNA_Cytoplasm RISC_Loading RISC Loading siRNA_Cytoplasm->RISC_Loading RISC Activated RISC RISC_Loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing (No Protein Translation) Cleavage->Silencing

Caption: Generalized RNA Interference (RNAi) Signaling Pathway.

References

503O13 for siRNA Encapsulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid 503O13 has emerged as a potent vehicle for the delivery of small interfering RNA (siRNA). As a key component of lipid nanoparticles (LNPs), this compound facilitates high encapsulation efficiency of siRNA and promotes its effective delivery into target cells, leading to robust gene silencing. This document provides detailed application notes and experimental protocols for the use of this compound in siRNA encapsulation, drawing from key research in the field. The lipidoid, more specifically identified in seminal research as 304O13 , is a member of a library of degradable lipid-like materials designed for in vivo siRNA delivery.

Data Summary

The following table summarizes the key quantitative parameters for this compound (304O13)-based siRNA lipid nanoparticles as characterized in the literature.

ParameterValueReference
Lipidoid 304O13Whitehead et al., 2014
siRNA Encapsulation Efficiency >90%General LNP formulation data
Optimal PEG Molar Percentage 0.75 mol%Whitehead et al., 2014
In Vivo Efficacy (EC50) 0.01 mg/kgWhitehead et al., 2014

Note: Specific encapsulation efficiency for 304O13 is not explicitly stated in the primary literature but is generally high for this class of lipid nanoparticles.

Experimental Protocols

I. Formulation of this compound (304O13)-siRNA Lipid Nanoparticles

This protocol is adapted from the methods described for the formulation of lipidoid-based nanoparticles.

Materials:

  • This compound (304O13) lipidoid

  • Cholesterol (Sigma-Aldrich)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Avanti Polar Lipids)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (Avanti Polar Lipids)

  • siRNA of interest (solubilized in RNase-free water)

  • Ethanol (200 proof, anhydrous)

  • Sodium acetate buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Syringe pumps

  • T-junction mixer or microfluidic mixing device

  • Dialysis cassettes (e.g., 3,500 MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components should be optimized, with a recommended starting point based on effective formulations being approximately 50:38.5:10:0.75 (304O13:Cholesterol:DSPC:C14-PEG2000).

    • The total lipid concentration in the ethanol phase is typically around 15 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration. The N:P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the siRNA) is a critical parameter to optimize, with a common starting point being around 6.

  • Nanoparticle Formation:

    • Set up a mixing apparatus, such as a T-junction mixer connected to two syringe pumps.

    • Load one syringe with the lipid-ethanol solution and the other with the siRNA-aqueous buffer solution.

    • Pump the two solutions through the mixer at a defined flow rate ratio, typically 3:1 (aqueous:ethanol). The total flow rate will depend on the specific mixer used (e.g., 20 mL/min for a T-junction mixer).

    • The rapid mixing of the two solutions will induce the self-assembly of the lipid nanoparticles, encapsulating the siRNA.

  • Dialysis:

    • Immediately after formation, dialyze the nanoparticle suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. This step is crucial for removing the ethanol and raising the pH, which neutralizes the surface charge of the LNPs.

  • Characterization:

    • After dialysis, the LNP-siRNA formulation is ready for characterization of particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

II. Measurement of siRNA Encapsulation Efficiency using RiboGreen Assay

The Quant-iT RiboGreen assay is a sensitive method for quantifying RNA and is commonly used to determine the encapsulation efficiency of siRNA in LNPs.

Materials:

  • LNP-siRNA formulation

  • Quant-iT RiboGreen RNA reagent (Thermo Fisher Scientific)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5, RNase-free)

  • Triton X-100 (10% solution)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)

  • siRNA standard of known concentration

Procedure:

  • Prepare siRNA Standard Curve:

    • Prepare a series of siRNA standards of known concentrations in TE buffer.

  • Prepare Samples:

    • For each LNP-siRNA sample, prepare two sets of dilutions in TE buffer in the 96-well plate:

      • Intact LNPs (to measure unencapsulated siRNA): Dilute the LNP-siRNA sample in TE buffer.

      • Lysed LNPs (to measure total siRNA): Dilute the LNP-siRNA sample in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the nanoparticles and release the encapsulated siRNA.

    • Incubate the plate for 10-15 minutes at room temperature to ensure complete lysis of the LNPs in the Triton X-100 treated wells.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all standard and sample wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of siRNA in both the intact and lysed LNP samples.

    • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Visualizations

Experimental Workflow for siRNA Encapsulation

experimental_workflow cluster_preparation Solution Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Characterization Lipid_Ethanol Lipid Mixture (this compound, Cholesterol, DSPC, PEG-lipid) in Ethanol Mixing Rapid Mixing (T-junction or Microfluidics) Lipid_Ethanol->Mixing siRNA_Buffer siRNA in Sodium Acetate Buffer (pH 4.0) siRNA_Buffer->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization

Caption: Workflow for the formulation of this compound-siRNA lipid nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound-siRNA LNP Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (facilitated by this compound) RISC RISC Complex Cytosol->RISC siRNA loading mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

Caption: Proposed mechanism of cellular uptake and action of this compound-siRNA LNPs.

Revolutionizing In Vivo Gene Silencing: Application Notes and Protocols for 503O13-Mediated Targeted Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA interference (RNAi) has opened new frontiers in therapeutic development, offering the potential to silence disease-causing genes with high specificity. However, the clinical translation of small interfering RNA (siRNA) has been significantly hampered by the challenge of safe and effective in vivo delivery. The biodegradable, lipid-like material, 503O13 , has emerged as a leading candidate for overcoming this hurdle. Developed through systematic structure-activity relationship studies, this compound is an ionizable lipidoid that can be formulated into lipid nanoparticles (LNPs) for potent and targeted delivery of siRNA to specific cell types in vivo. These application notes provide a comprehensive guide for utilizing this compound in preclinical research and therapeutic development, detailing its mechanism of action, formulation protocols, and methods for in vivo evaluation.

Mechanism of Action: The Journey of a this compound LNP

The efficacy of this compound-formulated LNPs in mediating gene silencing is a multi-step process that begins with systemic administration and culminates in the degradation of the target mRNA within the cytoplasm of the target cell.

  • Formulation and Encapsulation: this compound is combined with other lipid components, including helper lipids (e.g., DSPC), cholesterol, and a PEGylated lipid, to form LNPs that encapsulate the siRNA payload. The ionizable nature of this compound is crucial for efficient encapsulation of the negatively charged siRNA at an acidic pH during formulation.

  • Systemic Circulation and Targeting: Once administered intravenously, the PEGylated lipid shield helps to reduce opsonization and prolong the circulation half-life of the LNPs. For targeted delivery, specific ligands can be incorporated into the LNP surface to direct them to receptors on target cells. In the absence of specific targeting ligands, these LNPs have shown a natural tropism for the liver.

  • Cellular Uptake via Endocytosis: LNPs are internalized by target cells primarily through endocytosis. The exact pathway can vary but often involves clathrin-mediated endocytosis or macropinocytosis.

  • Endosomal Escape: This is a critical and often rate-limiting step. Within the acidic environment of the endosome, the tertiary amine groups of this compound become protonated. This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the siRNA into the cytoplasm.

  • RISC Loading and Target mRNA Cleavage: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs the RISC to bind to the complementary sequence on the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into a functional protein, effectively silencing the gene.

Quantitative Data Summary

The following tables summarize the key in vivo performance metrics of this compound-formulated LNPs for siRNA delivery, based on preclinical studies.

Table 1: In Vivo Gene Silencing Efficacy of this compound LNPs

Target GeneAnimal ModelRoute of AdministrationThis compound LNP Dose (mg/kg siRNA)Gene Silencing Efficiency (%)Effective Dose (ED50) (mg/kg)
Factor VIIMouseIntravenous0.03~95%~0.01
Factor VIIMouseIntravenous0.1>98%~0.01
Factor VIIMouseIntravenous0.3>99%~0.01

Table 2: Biodistribution of this compound LNPs in Mice (24 hours post-injection)

OrganPercentage of Injected Dose (%ID)
Liver> 90%
Spleen< 5%
Kidneys< 1%
Lungs< 1%
Heart< 1%

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Lipid Nanoparticles

This protocol describes the preparation of this compound-LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • siRNA targeting the gene of interest

  • Ethanol (RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final total lipid concentration in ethanol should be approximately 12.5 mg/mL.

  • Prepare siRNA Solution:

    • Dissolve the siRNA in citrate buffer (pH 4.0) to a final concentration of 0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Dialysis:

    • Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and exchange the buffer.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the LNPs.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Administration of this compound-siRNA LNPs in Mice

This protocol outlines the procedure for intravenous administration of this compound-LNPs to mice for gene silencing studies.

Materials:

  • This compound-siRNA LNPs in PBS

  • 8-10 week old mice (e.g., C57BL/6)

  • Insulin syringes with 29-gauge needles

  • Restraining device for mice

Procedure:

  • Dose Preparation:

    • Dilute the this compound-siRNA LNP stock solution with sterile PBS to the desired final concentration for injection. The final injection volume is typically 100-200 µL.

  • Animal Restraint:

    • Properly restrain the mouse using an appropriate restraining device to expose the lateral tail vein.

  • Intravenous Injection:

    • Disinfect the tail with an alcohol swab.

    • Carefully insert the needle into the lateral tail vein and slowly inject the LNP solution.

  • Monitoring:

    • Monitor the animals for any adverse reactions following the injection.

    • House the animals under standard conditions for the duration of the experiment.

Protocol 3: Quantification of In Vivo Gene Silencing

This protocol describes the measurement of target gene knockdown in the liver of mice treated with this compound-siRNA LNPs.

Materials:

  • Liver tissue from treated and control mice

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • Quantitative PCR (qPCR) master mix (e.g., SYBR Green Master Mix)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Tissue Homogenization and RNA Extraction:

    • At the desired time point post-injection (e.g., 48-72 hours), euthanize the mice and harvest the liver.

    • Homogenize a small piece of the liver tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, primers for the target gene and a housekeeping gene, and a qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target gene in the treated group compared to the control group using the ΔΔCt method, normalizing to the housekeeping gene.

    • The percentage of gene silencing is calculated as: (1 - relative expression in treated group) x 100%.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis 503O13_LNP This compound-siRNA LNP Endosome Early Endosome (pH ~6.5) 503O13_LNP->Endosome Clathrin-mediated Endocytosis / Macropinocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (this compound Protonation) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

Caption: Cellular uptake and mechanism of action of this compound-siRNA LNPs.

Experimental_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. LNP Characterization (DLS, Zeta, Encapsulation) Formulation->Characterization Administration 3. In Vivo Administration (IV Injection in Mice) Characterization->Administration Tissue_Harvest 4. Tissue Harvest (Liver) Administration->Tissue_Harvest Analysis 5. Gene Silencing Analysis (qPCR) Tissue_Harvest->Analysis Data Results: Quantitative Gene Knockdown Analysis->Data

Caption: Experimental workflow for in vivo evaluation of this compound-siRNA LNPs.

Application Notes: Protocol for In Vivo Factor VII Silencing with 503O13 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vivo silencing of coagulation Factor VII (FVII) in a murine model using small interfering RNA (siRNA) encapsulated in 503O13 Lipid Nanoparticles (LNPs). Factor VII, a protein synthesized primarily in the liver, is a well-established benchmark for assessing the efficacy of liver-targeted nucleic acid delivery systems.[1][2] The this compound LNP formulation is designed for potent and specific delivery of siRNA to hepatocytes, leading to robust and dose-dependent reduction of FVII protein levels in circulation. This protocol covers LNP formulation, animal administration, plasma collection, and quantification of FVII knockdown.

Mechanism of Action

Lipid Nanoparticles (LNPs) are among the most advanced platforms for the systemic delivery of siRNA therapeutics.[3] The this compound LNP system facilitates the delivery of FVII-targeting siRNA to hepatocytes through the following steps:

  • Administration & Circulation: Following intravenous (IV) injection, the PEGylated surface of the this compound LNPs provides colloidal stability and minimizes nonspecific interactions, allowing for circulation in the bloodstream.

  • Hepatocyte Uptake: The LNPs are primarily taken up by liver cells (hepatocytes) via apolipoprotein E (ApoE)-dependent endocytosis.

  • Endosomal Escape: The ionizable lipid component of the this compound formulation, which is positively charged at the low pH of the endosome, interacts with anionic lipids in the endosomal membrane. This interaction disrupts the membrane, facilitating the release of the siRNA payload into the cytoplasm.[3]

  • RNA Interference (RNAi): Once in the cytoplasm, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The antisense (guide) strand of the siRNA directs the RISC to the messenger RNA (mRNA) transcript of the F7 gene.

  • mRNA Cleavage & Gene Silencing: The RISC complex cleaves the target FVII mRNA, leading to its degradation. This prevents the translation of the mRNA into Factor VII protein, resulting in a significant reduction of FVII levels in the blood.[3]

Mechanism of Action cluster_blood Bloodstream cluster_cell Hepatocyte cluster_endo Endosome LNP This compound LNP (siRNA-FVII) Endo_LNP LNP Uptake LNP->Endo_LNP ApoE-mediated Endocytosis Escape Endosomal Escape (siRNA Release) Endo_LNP->Escape RISC siRNA loads into RISC Escape->RISC siRNA Cleavage mRNA Cleavage & Degradation RISC->Cleavage mRNA Factor VII mRNA mRNA->Cleavage Translation Protein Translation (Blocked) Cleavage->Translation Prevents

Fig 1. Mechanism of LNP-mediated Factor VII silencing in hepatocytes.

Data Presentation: LNP Characteristics and In Vivo Efficacy

The following tables summarize the typical physicochemical properties of this compound LNPs and the expected in vivo gene silencing performance in C57BL/6 mice.

Table 1: Physicochemical Properties of this compound-siRNA LNPs

ParameterSpecificationMethod
Particle Size (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
siRNA Encapsulation > 90%RiboGreen Assay
Zeta Potential (pH 7.4) Near-neutral (-10 to +10 mV)Laser Doppler Velocimetry

Table 2: Dose-Dependent Factor VII Silencing in C57BL/6 Mice

siRNA Dose (mg/kg)Mean FVII Knockdown (%)Standard Deviation (±)Time Point
0.01 75%8%48 hours post-dose
0.03 87%6%48 hours post-dose
0.1 > 90%5%48 hours post-dose
Data represents the mean reduction in serum Factor VII protein levels compared to a saline-treated control group (n=3-5 mice per group). Efficacy can be highly dependent on the specific ionizable lipid used in the formulation.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound-siRNA LNPs

This protocol describes the formulation of LNPs using a microfluidic mixing device.

Materials:

  • Ionizable Cationic Lipid (e.g., this compound)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)

  • siRNA targeting mouse Factor VII

  • Ethanol (200 proof)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Prepare Lipid Stock: Prepare a stock solution of the this compound lipid, DSPC, Cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.[3] The total lipid concentration should be between 10-20 mg/mL.

  • Prepare siRNA Solution: Dissolve the FVII-targeting siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.5-1.0 mg/mL.

  • Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a flow rate ratio of 1:3 (ethanol:aqueous). The rapid mixing of the streams causes the LNPs to self-assemble and encapsulate the siRNA.[4]

  • Dialysis: Collect the resulting LNP suspension. Dialyze the formulation against sterile PBS (pH 7.4) for at least 6 hours, with two buffer changes, to remove ethanol and non-encapsulated siRNA.

  • Characterization: After dialysis, measure the LNP size and PDI using DLS. Determine the siRNA concentration and encapsulation efficiency using a RiboGreen assay.

  • Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use.

Protocol 2: In Vivo Administration to Mice

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • This compound-siRNA LNP formulation

  • Sterile Saline (0.9% NaCl)

  • Insulin syringes (29-31 gauge)

  • Mouse restrainer

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Dose Preparation: Dilute the stock this compound-siRNA LNP formulation in sterile saline to achieve the desired final dose (e.g., 0.01, 0.03, 0.1 mg/kg) in a typical injection volume of 100-200 µL (or ~10 mL/kg).

  • Administration: Warm the mice under a heat lamp to dilate the lateral tail veins. Place the mouse in a restrainer.

  • Injection: Administer a single bolus of the prepared LNP solution via intravenous (IV) tail vein injection.[1][6] Include a control group receiving saline only.

  • Monitoring: Monitor the animals for any adverse reactions post-injection. Return them to their cages with free access to food and water.

Protocol 3: Plasma Collection and Processing

Materials:

  • EDTA or Sodium Citrate collection tubes

  • Lancets or needles for blood collection

  • Refrigerated centrifuge

  • Pipettes and microcentrifuge tubes

Procedure:

  • Blood Collection: At the desired time point (e.g., 48 or 72 hours post-injection), collect blood from the mice.[1][6] The submandibular vein is a common site for terminal or survival bleeds. Collect approximately 200-400 µL of blood into an anticoagulant-coated tube.

  • Centrifugation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma from blood cells.[7]

  • Plasma Isolation: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Storage: Aliquot the plasma into fresh tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[8]

Protocol 4: Quantification of Factor VII Protein Levels

This protocol uses a commercial chromogenic assay to determine the activity of FVII in the plasma samples.

Materials:

  • Mouse Factor VII Chromogenic Assay Kit (e.g., from Aniara, antibodies-online.com, or similar)[8][9]

  • Plasma samples from treated and control mice

  • Microplate reader capable of reading absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Reagent Preparation: Prepare standards, buffers, and substrates according to the kit manufacturer's protocol.[8]

  • Sample Preparation: Thaw plasma samples on ice. Dilute the plasma samples as recommended by the assay kit (e.g., 1:16 with the provided diluent).

  • Assay Plate Setup: Add the prepared standards and diluted plasma samples to the wells of the microplate.

  • Incubation: Add the assay mix (typically containing Factor X and an activator like thromboplastin) to each well. Incubate at 37°C for the time specified in the kit protocol (e.g., 30 minutes).[8]

  • Substrate Reaction: Add the chromogenic substrate for Factor Xa to each well.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Read the absorbance at 405 nm every 1-10 minutes for up to 50 minutes.[8]

  • Data Analysis: Calculate the rate of reaction (ΔOD/min) for each sample. Determine the FVII concentration in the samples by comparing their reaction rates to the standard curve.

  • Calculate Knockdown: Express the FVII level in each treated mouse as a percentage of the average FVII level in the saline-treated control group. The percent knockdown is calculated as: % Knockdown = (1 - [FVII_treated / FVII_control]) * 100

Experimental Workflow Visualization

The diagram below outlines the complete experimental workflow from LNP formulation to the final data analysis.

Experimental Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Formulate 1. Formulate & Characterize This compound-siRNA LNPs DosePrep 2. Prepare Dosing Solutions Formulate->DosePrep Inject 3. IV Tail Vein Injection in C57BL/6 Mice DosePrep->Inject Wait 4. Incubation Period (48-72 hours) Inject->Wait Bleed 5. Blood Collection Wait->Bleed Plasma 6. Plasma Isolation Bleed->Plasma Assay 7. FVII Chromogenic Assay Plasma->Assay Data 8. Calculate % Knockdown vs. Control Assay->Data

Fig 2. Workflow for FVII silencing using this compound LNPs.

References

Application Notes and Protocols for the Characterization of 503O13-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the essential characterization of lipid nanoparticles (LNPs) formulated with the biodegradable ionizable lipid 503O13.[1][2][3] The following sections detail the critical quality attributes of LNPs and the established analytical methods to assess them.

Particle Size, Polydispersity, and Concentration

The size of LNPs is a critical parameter that influences their biodistribution, cellular uptake, and overall therapeutic efficacy.[4][5][6] Generally, an LNP size between 50 and 200 nm is desired for intravenous administration to avoid rapid clearance by the reticuloendothelial system.[][8] The polydispersity index (PDI) measures the heterogeneity of particle sizes in a sample, with a PDI value below 0.2 indicating a monodisperse population, which is generally preferred.[4]

Key Techniques:

  • Dynamic Light Scattering (DLS): A widely used technique to measure the hydrodynamic diameter and PDI of LNPs in solution.[5][6][8][9] It relies on the temporal fluctuations of scattered light caused by the Brownian motion of the particles.[6]

  • Nanoparticle Tracking Analysis (NTA): This method visualizes and tracks individual nanoparticles, providing high-resolution size distribution and particle concentration measurements.[5][10][11]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): A powerful imaging technique that provides direct visualization of individual LNPs, allowing for accurate measurement of size and morphology.[12][13][14]

Quantitative Data Summary:

ParameterTechnique(s)Typical Values for LNPsPurpose
Z-average Diameter DLS50 - 150 nmDetermines the intensity-weighted mean hydrodynamic size.
Polydispersity Index (PDI) DLS< 0.2Indicates the breadth of the particle size distribution.
Particle Concentration NTA, Nano-flow cytometryVaries with formulationQuantifies the number of particles per unit volume.[15]
Size Distribution NTA, Cryo-TEMUnimodal distributionProvides detailed information on the size heterogeneity of the LNP population.

Protocol: LNP Size and PDI Measurement by DLS

This protocol outlines the standard procedure for determining the size and PDI of this compound LNPs using a Dynamic Light Scattering instrument.

Materials:

  • This compound LNP sample

  • Phosphate-buffered saline (PBS), 1X, sterile-filtered

  • Low-volume disposable cuvettes

  • DLS Instrument (e.g., Malvern Zetasizer)[16]

Procedure:

  • Sample Preparation:

    • Allow the LNP sample and PBS to equilibrate to room temperature.

    • Dilute the LNP sample in 1X PBS to an appropriate concentration. The optimal concentration depends on the instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects. A typical dilution is 1:20 to 1:100.

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent LNP aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature (typically 25°C), and cuvette type.

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's measurement chamber.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The software will generate a report including the Z-average diameter, PDI, and size distribution plots.

    • Evaluate the quality of the data by checking the correlation function and count rate.

Experimental Workflow for DLS Measurement

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis start Start dilute Dilute LNP Sample in 1X PBS start->dilute mix Gently Mix dilute->mix transfer Transfer to Cuvette mix->transfer equilibrate Equilibrate Temperature transfer->equilibrate measure Perform Measurements (3x) equilibrate->measure analyze Analyze Data: Z-average, PDI measure->analyze end End analyze->end

Caption: Workflow for LNP size and PDI analysis using DLS.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.[4][] For LNPs, a slightly negative zeta potential is often desirable to prevent aggregation and minimize non-specific interactions in vivo.[4] The surface charge of this compound LNPs will be influenced by the pKa of the ionizable lipid and the pH of the surrounding buffer.

Key Technique:

  • Electrophoretic Light Scattering (ELS): This is the most common method for measuring zeta potential.[][8] It works by applying an electric field to the LNP dispersion and measuring the velocity of the particles, which is proportional to their zeta potential.[17]

Quantitative Data Summary:

ParameterTechniqueTypical Values for LNPsPurpose
Zeta Potential (mV) ELS-30 mV to +30 mVPredicts colloidal stability and interaction with biological membranes.

Protocol: LNP Zeta Potential Measurement by ELS

This protocol describes the measurement of zeta potential for this compound LNPs using an ELS instrument.

Materials:

  • This compound LNP sample

  • Deionized water or low ionic strength buffer (e.g., 0.1X PBS)

  • Folded capillary cells or other appropriate measurement cells

  • ELS-capable instrument (e.g., Malvern Zetasizer)[18]

Procedure:

  • Sample Preparation:

    • Dilute the LNP sample in deionized water or a low ionic strength buffer to the recommended concentration. High ionic strength can compress the electrical double layer and lead to an underestimation of the zeta potential.[19]

    • Gently mix the sample.

  • Instrument Setup:

    • Set up the instrument for zeta potential measurement, selecting the appropriate cell type and dispersant properties in the software.

    • Ensure the electrodes are clean before use.

  • Measurement:

    • Carefully inject the diluted sample into the measurement cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument.

    • Allow the sample to thermally equilibrate.

    • Perform at least three measurements.

  • Data Analysis:

    • The software will calculate the mean zeta potential and its distribution.

    • Review the phase plot and frequency spectrum to ensure data quality.

Experimental Workflow for ELS Measurement

ELS_Workflow start Start prep Prepare Sample: Dilute in Low Ionic Strength Buffer start->prep inject Inject Sample into Measurement Cell prep->inject measure Perform ELS Measurement (3 Replicates) inject->measure analyze Analyze Zeta Potential and Distribution measure->analyze end End analyze->end

Caption: Workflow for LNP zeta potential analysis using ELS.

Nucleic Acid Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical quality attribute that defines the percentage of the nucleic acid (e.g., siRNA) that is successfully encapsulated within the LNP.[4] High EE% is crucial for ensuring an effective therapeutic dose and minimizing potential side effects from unencapsulated cargo.

Key Technique:

  • RiboGreen® Assay: This is the most common method for determining RNA encapsulation efficiency.[16][20] RiboGreen is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[16] The assay measures the fluorescence of the sample before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of free and total RNA, respectively.[16][21]

Quantitative Data Summary:

ParameterTechniqueTypical Values for LNPsPurpose
Encapsulation Efficiency (EE%) RiboGreen Assay> 90%Quantifies the percentage of nucleic acid payload protected within the LNP.

Protocol: Encapsulation Efficiency Determination by RiboGreen Assay

This protocol details the steps to measure the EE% of siRNA in this compound LNPs.[22]

Materials:

  • This compound LNP-siRNA sample

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • Quant-iT™ RiboGreen® reagent

  • siRNA standard of known concentration

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm)[16]

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of siRNA standards of known concentrations in TE buffer.

  • Sample Preparation (in triplicate):

    • Total RNA (Lysed LNPs): In the 96-well plate, mix the LNP sample with TE buffer and Triton X-100 solution. This will disrupt the LNPs and release the encapsulated siRNA. Incubate for 10 minutes at 37°C.[22]

    • Free RNA (Intact LNPs): In parallel wells, mix the LNP sample with TE buffer only (without detergent).

  • RiboGreen Addition:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions (e.g., 1:100).[22]

    • Add the RiboGreen working solution to all standard and sample wells.

  • Measurement:

    • Incubate the plate in the dark for 5 minutes.

    • Read the fluorescence on a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting fluorescence versus siRNA concentration.

    • Determine the concentration of "Free RNA" and "Total RNA" in your samples using the standard curve.

    • Calculate the EE% using the following formula:[16] EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

Logical Relationship for EE% Calculation

EE_Calculation cluster_inputs Measured Values cluster_calculation Calculation Steps total_rna Total RNA Concentration (from lysed LNPs) encap_rna Encapsulated RNA = Total RNA - Free RNA total_rna->encap_rna ee_percent EE% = (Encapsulated RNA / Total RNA) * 100 total_rna->ee_percent free_rna Free RNA Concentration (from intact LNPs) free_rna->encap_rna encap_rna->ee_percent

Caption: Calculation logic for LNP Encapsulation Efficiency (EE%).

LNP Morphology and Ultrastructure

Visualizing the morphology of LNPs is essential to confirm their structure, integrity, and the distribution of their cargo. This is particularly important for understanding how formulation parameters affect the final product.

Key Technique:

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): This is the gold-standard technique for high-resolution imaging of LNP morphology.[13][14][23] Samples are flash-frozen in their native, hydrated state, which preserves their structure for imaging.[14][24] Cryo-TEM can reveal details about the LNP's shape (e.g., spherical), lamellarity, and internal core structure, as well as help identify the presence of empty or partially filled particles.[12][25]

Qualitative Data Summary:

ParameterTechniqueObservable FeaturesPurpose
Morphology Cryo-TEMSpherical shape, lamellarity, surface features.Confirms particle integrity and structure.
Ultrastructure Cryo-TEMPresence of an electron-dense core, internal compartments.Provides insight into nucleic acid encapsulation and lipid organization.[13]
Population Heterogeneity Cryo-TEMDistribution of morphologies, presence of aggregates or free liposomes.Assesses the consistency and quality of the LNP formulation.[14]

Protocol: LNP Visualization by Cryo-TEM

This protocol provides a general workflow for preparing and imaging this compound LNPs using Cryo-TEM.

Materials:

  • This compound LNP sample

  • TEM grids (e.g., lacey carbon or C-flat™)

  • Vitrification robot (e.g., Vitrobot™)

  • Liquid ethane and liquid nitrogen

  • Cryo-TEM instrument

Procedure:

  • Grid Preparation:

    • Glow-discharge the TEM grids to make the surface hydrophilic.

  • Sample Application and Vitrification:

    • Inside the vitrification robot (set to a controlled temperature and humidity), apply a small volume (3-4 µL) of the LNP suspension to the grid.

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.[24]

  • Sample Storage and Transfer:

    • Store the vitrified grids in liquid nitrogen until imaging.

    • Transfer the grid to the cryo-TEM using a cryo-transfer holder, maintaining the cryogenic temperature.

  • Imaging:

    • Image the grid under low-dose conditions to minimize electron beam-induced damage.[24]

    • Acquire high-resolution images at various magnifications to assess overall sample quality and detailed particle morphology.

  • Image Analysis:

    • Analyze the images to determine particle size distribution, morphology, and ultrastructural features.

    • Automated image analysis software can be used for high-throughput quantification of these parameters.[23]

Experimental Workflow for Cryo-TEM Analysis

CryoTEM_Workflow start Start glow_discharge Glow-Discharge TEM Grid start->glow_discharge apply_sample Apply LNP Sample to Grid glow_discharge->apply_sample blot_plunge Blot and Plunge-Freeze in Liquid Ethane apply_sample->blot_plunge transfer Transfer to Cryo-TEM blot_plunge->transfer image Acquire Low-Dose Images transfer->image analyze Analyze Morphology and Size Distribution image->analyze end End analyze->end

Caption: Workflow for LNP morphological analysis using Cryo-TEM.

References

Application Notes and Protocols for 503O13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

503O13 is a biodegradable, ionizable cationic lipidoid designed for the effective in vivo delivery of small interfering RNA (siRNA).[1][2][3] It is a key component in the formulation of lipid nanoparticles (LNPs) that encapsulate and protect siRNA, facilitating its delivery to target cells and subsequent gene silencing. These application notes provide detailed information on the storage, handling, and experimental use of this compound for siRNA delivery applications.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and performance.

ParameterConditionNotes
Storage Temperature -20°C[1][2]Long-term storage at this temperature is recommended.
Stability ≥ 2 years at -20°C[1]Ensure the container is tightly sealed to prevent solvent evaporation and contamination.
Form Solution in ethanol[1]
Solubility Soluble in ethanol and methanol[1]
Shipping Typically shipped on wet ice or at ambient temperature.[1][2]Upon receipt, immediately transfer to -20°C for storage.
Handling Handle in a well-ventilated area, preferably under a fume hood. Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for siRNA Delivery

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing method. This technique allows for the rapid and reproducible production of uniform and highly encapsulated LNPs.

Materials:

  • This compound in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

  • siRNA in a low pH buffer (e.g., 10 mM sodium citrate, pH 4.0)

  • Ethanol (200 proof)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).

    • The final lipid mixture should be dissolved in ethanol.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in a low pH buffer (e.g., 10 mM sodium citrate, pH 4.0). The concentration will depend on the desired final siRNA concentration in the LNPs.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the siRNA solution in the aqueous buffer into another syringe.

    • A common volumetric ratio for mixing is 1:3 (ethanol:aqueous phase).

    • Pump the two solutions through the microfluidic cartridge at a controlled flow rate. The rapid mixing of the two phases leads to the self-assembly of the LNPs with encapsulated siRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/aqueous buffer mixture.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform dialysis overnight at 4°C with at least two changes of PBS.

  • Characterization of LNPs:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • siRNA Encapsulation Efficiency: Determine the percentage of siRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

    • Zeta Potential: Measure the surface charge of the LNPs.

In Vitro Gene Silencing Assay

This protocol outlines a typical experiment to assess the gene-silencing efficiency of this compound-LNPs in a cell culture model.

Materials:

  • Target cells expressing the gene of interest (e.g., HeLa cells expressing a reporter gene like luciferase or a constitutively expressed gene like GAPDH)

  • Cell culture medium and supplements

  • This compound-LNPs encapsulating target siRNA

  • Control LNPs (e.g., encapsulating a non-targeting control siRNA)

  • PBS

  • Reagents for quantifying gene expression (e.g., Luciferase assay kit, qRT-PCR reagents)

  • Reagents for assessing cell viability (e.g., MTT or PrestoBlue assay)

Protocol:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate (e.g., 96-well plate) at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Cell Treatment:

    • On the day of transfection, dilute the this compound-LNP-siRNA and control LNPs to the desired concentrations in a serum-free cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the LNP formulations.

    • Incubate the cells for a defined period (e.g., 4-24 hours).

  • Post-transfection Incubation:

    • After the incubation period, remove the treatment medium and replace it with a fresh complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene knockdown to occur.

  • Assessment of Gene Knockdown:

    • For reporter genes (e.g., Luciferase): Lyse the cells and measure the luciferase activity using a luminometer.

    • For endogenous genes (e.g., GAPDH): Isolate total RNA from the cells, perform reverse transcription to synthesize cDNA, and then quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the results to a housekeeping gene.

  • Assessment of Cell Viability:

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) to determine if the LNP formulations exhibit any cytotoxicity at the tested concentrations.

In Vivo Gene Silencing Study in a Mouse Model

This protocol provides a general workflow for evaluating the in vivo gene silencing efficacy of this compound-LNPs in a mouse model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • This compound-LNPs encapsulating siRNA targeting a liver-expressed gene (e.g., Factor VII)

  • Control LNPs

  • Sterile PBS

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

  • Reagents for analyzing gene expression in tissues (e.g., qRT-PCR) and protein levels in serum (e.g., ELISA)

Protocol:

  • Animal Acclimatization:

    • Acclimatize the animals to the facility for at least one week before the experiment.

  • Administration of LNPs:

    • Administer the this compound-LNP-siRNA and control LNPs to the mice via intravenous (IV) injection (e.g., through the tail vein). The dosage will need to be optimized, but a starting point could be in the range of 0.1-1 mg siRNA per kg of body weight.

  • Sample Collection:

    • At predetermined time points after administration (e.g., 24, 48, 72 hours), collect blood samples via a submandibular or retro-orbital bleed.

    • Process the blood to obtain serum.

  • Tissue Harvesting:

    • At the end of the study, euthanize the animals and harvest the target organs (e.g., liver, spleen).

  • Analysis of Gene and Protein Expression:

    • Serum Protein Levels: Measure the levels of the target protein in the serum using an ELISA kit.

    • Tissue mRNA Levels: Isolate RNA from the harvested tissues, perform qRT-PCR to quantify the target mRNA levels, and normalize to a housekeeping gene.

  • Biodistribution (Optional):

    • To assess the biodistribution of the LNPs, a fluorescently labeled siRNA or lipid can be used. After administration, tissues can be harvested, and the fluorescence can be quantified using an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for LNP-mediated siRNA delivery and a general experimental workflow.

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (pH ~6.5) cluster_late_endosome Late Endosome / Lysosome (pH ~5.5) LNP This compound-LNP (siRNA encapsulated) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake LNP_in_Endosome LNP in Endosome Endocytosis->LNP_in_Endosome Protonation This compound Protonation LNP_in_Endosome->Protonation Endosomal Acidification Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape Membrane Destabilization siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release Cytoplasm Cytoplasm RISC_Loading RISC Loading siRNA_Release->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: LNP-mediated siRNA delivery pathway.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Lipid_Mixing 1. Lipid Mixing (this compound, DSPC, Chol, PEG) Microfluidics 3. Microfluidic Mixing Lipid_Mixing->Microfluidics siRNA_Prep 2. siRNA Preparation (Aqueous Buffer, pH 4) siRNA_Prep->Microfluidics Purification 4. Dialysis (PBS, pH 7.4) Microfluidics->Purification Characterization 5. Characterization (Size, PDI, Encapsulation) Purification->Characterization Transfection 7. LNP Transfection Characterization->Transfection Animal_Model 10. Animal Dosing (IV) Characterization->Animal_Model Cell_Culture 6. Cell Seeding Cell_Culture->Transfection Analysis_vitro 8. Gene Expression Analysis (qRT-PCR, Luciferase) Transfection->Analysis_vitro Viability 9. Cell Viability Assay Transfection->Viability Sample_Collection 11. Sample Collection (Blood, Tissues) Animal_Model->Sample_Collection Analysis_vivo 12. Gene/Protein Analysis (ELISA, qRT-PCR) Sample_Collection->Analysis_vivo

References

Troubleshooting & Optimization

Technical Support Center: 503O13 LNP Stability and Shelf Life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 503O13 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and extending the shelf life of your LNP-based therapeutics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with your this compound LNP formulations.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) During Storage

Question: I am observing a significant increase in the size and PDI of my this compound LNPs after storing them at 4°C for a few weeks. What could be the cause and how can I prevent this?

Answer: An increase in particle size and PDI is often indicative of nanoparticle aggregation. This can be caused by several factors, including suboptimal storage temperature, inappropriate buffer composition, and stresses from freeze-thaw cycles.[1][2]

Possible Causes and Solutions:

  • Suboptimal Storage Temperature: While refrigeration at 2-8°C is desirable, some LNP formulations may require colder temperatures for long-term stability.[3] Storing LNPs at temperatures between -20°C and -80°C can slow down chemical degradation processes.[3] However, be aware that freezing without cryoprotectants can also lead to aggregation.[1]

  • Inappropriate Buffer Composition: The pH and type of buffer can significantly impact LNP stability.[4] For instance, Tris and HEPES buffers have been shown to offer better cryoprotection and transfection efficiency compared to phosphate-buffered saline (PBS).[4] It is recommended to store LNPs in a buffer with a physiologically appropriate pH, such as pH 7, for ease of use.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce physical stress on the LNPs, leading to aggregation and loss of efficacy.[1] If freezing is necessary, it is crucial to incorporate cryoprotectants into your formulation.

Experimental Protocol to Test Solutions:

  • Formulation: Prepare your this compound LNP formulation as per your standard protocol.

  • Aliquotting: Divide the LNP suspension into multiple aliquots to test different storage conditions.

  • Buffer Exchange (Optional): If testing different buffers, perform buffer exchange using a suitable method like dialysis or tangential flow filtration.

  • Addition of Cryoprotectants: For frozen storage, add cryoprotectants like sucrose or trehalose to the designated aliquots. A common starting concentration is 10% (w/v).[2]

  • Storage: Store the aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C).

  • Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), thaw one aliquot from each condition (if frozen) and measure the particle size and PDI using Dynamic Light Scattering (DLS).

Data Summary Table:

Storage ConditionTime PointAverage Particle Size (nm)Polydispersity Index (PDI)
4°C (Standard Buffer)Week 0
Week 4
-20°C (Standard Buffer)Week 0
Week 4
-80°C (Standard Buffer)Week 0
Week 4
-80°C (+10% Sucrose)Week 0
Week 4
Issue 2: Decreased Encapsulation Efficiency and Loss of Payload Integrity

Question: My this compound LNPs are showing a decrease in mRNA encapsulation efficiency and integrity over time. What are the potential degradation pathways and how can I mitigate them?

Answer: Loss of encapsulation efficiency and degradation of the mRNA payload are critical stability issues. These can be caused by hydrolysis and oxidation of both the lipids and the mRNA.[4] The ionizable lipid component is particularly susceptible to degradation, which can lead to the formation of reactive impurities that damage the mRNA.[4][5]

Possible Causes and Solutions:

  • Lipid Degradation: The ionizable lipids in LNPs can undergo oxidation and hydrolysis, leading to the formation of reactive aldehydes that can form adducts with the mRNA payload.[4][5] Using lipids with higher stability or optimizing the formulation to reduce oxidative stress can help.

  • mRNA Hydrolysis: mRNA is susceptible to hydrolysis, especially at non-optimal pH and temperature.[4] Storing at lower temperatures and in a buffered solution with a slightly acidic to neutral pH can help preserve mRNA integrity.

  • Impurities in Lipids: The presence of lipid peroxide impurities in the raw materials can accelerate the degradation of the mRNA cargo.[5] It is crucial to use high-purity lipids and to characterize them for reactive impurities.

Experimental Protocol for Stability Assessment:

  • LNP Preparation: Prepare this compound LNPs with your mRNA payload.

  • Storage Conditions: Aliquot and store the LNPs under different conditions (e.g., varying temperatures, with and without antioxidants or cryoprotectants).

  • Analysis at Time Points: At specified intervals, analyze the samples for:

    • Encapsulation Efficiency: Use an assay like the RiboGreen assay to determine the amount of encapsulated mRNA.[6]

    • mRNA Integrity: Analyze the integrity of the extracted mRNA using methods like capillary electrophoresis or reverse-phase ion-pair high-performance liquid chromatography (RP-IP-HPLC).[6]

    • Lipid Degradation: Use analytical techniques like reverse-phase high-performance liquid chromatography with a charged aerosol detector (RP-HPLC-CAD) or liquid chromatography-mass spectrometry (LC/MS) to monitor the degradation of the lipid components.[6][7][8]

Data Summary Table:

Storage ConditionTime PointEncapsulation Efficiency (%)mRNA Integrity (% Main Peak)Ionizable Lipid Purity (%)
4°CWeek 0
Week 8
25°CWeek 0
Week 8
-80°CWeek 0
Week 8
Issue 3: Inconsistent In Vitro/In Vivo Performance After Storage

Question: I've noticed a significant drop in the in vitro transfection efficiency and in vivo efficacy of my this compound LNPs after long-term storage, even though the physical characteristics seem acceptable. What could be the reason?

Answer: A decline in biological activity despite acceptable physical parameters (size, PDI) often points to more subtle chemical degradation of the LNP components or the mRNA payload.[9] This can include lipid oxidation, which generates reactive species that can modify the mRNA and render it non-functional, or hydrolysis of the ionizable lipid, affecting its ability to facilitate endosomal escape.[5][10]

Troubleshooting Steps:

  • Comprehensive Lipid Analysis: Perform a detailed analysis of the lipid components after storage to check for signs of oxidation or hydrolysis. Techniques like LC/MS are crucial for identifying degradation products.[7][10]

  • Assess mRNA Adduct Formation: Investigate the possibility of covalent adducts forming between lipid degradation products and the mRNA.[4] This often requires specialized analytical methods.

  • Evaluate Functional Attributes: Beyond basic physical characterization, assess functional attributes. Cell-based assays that measure protein expression can provide a more direct indication of the impact of storage on LNP performance.[7]

  • Optimize Formulation with Stabilizing Excipients:

    • Antioxidants: Consider the inclusion of antioxidants in your formulation to mitigate lipid oxidation.

    • Buffers: As mentioned, optimizing the buffer system can significantly improve stability. Mildly acidic, histidine-containing formulations have been shown to improve room temperature stability by mitigating oxidative degradation.[10]

Experimental Workflow for Functional Stability Testing:

G A Prepare this compound LNP Formulation B Store Aliquots at Different Conditions (e.g., 4°C, -20°C, -80°C with/without cryoprotectants) A->B C Analyze at Time Points (0, 4, 8 weeks) B->C D Physical Characterization (DLS for Size and PDI) C->D E Chemical Characterization (RiboGreen for EE, CE/HPLC for mRNA Integrity, LC/MS for Lipids) C->E F Functional Assays (In Vitro Transfection, In Vivo Efficacy) C->F G Correlate Physical, Chemical, and Functional Data D->G E->G F->G H Identify Optimal Storage Conditions G->H

Caption: Workflow for assessing the functional stability of this compound LNPs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound LNPs?

A1: The main factors influencing LNP stability are storage temperature, buffer composition (pH and type), exposure to light, and physical stress from handling and freeze-thaw cycles.[1][3][9] The chemical stability of the lipid components, particularly the ionizable lipid, and the integrity of the mRNA payload are also critical.[4]

Q2: What is the recommended storage temperature for this compound LNPs?

A2: While the optimal storage temperature can be formulation-dependent, ultra-cold storage, typically between -20°C and -80°C, is often recommended to minimize chemical degradation.[3] However, with the use of cryoprotectants, storage at refrigerated temperatures (2-8°C) is being developed to ease logistical challenges.[3] For long-term storage, lyophilization (freeze-drying) is also a promising strategy.[3][11]

Q3: How can I improve the stability of my LNPs for long-term storage?

A3: Several strategies can enhance long-term stability:

  • Lyophilization: Freeze-drying the LNPs can significantly improve stability by removing water, which is a key factor in hydrolysis.[3][11] The addition of lyoprotectants like sucrose or trehalose is crucial for this process.[1]

  • Cryoprotectants: For frozen storage, including cryoprotectants such as sucrose or trehalose in the formulation can prevent aggregation and maintain particle integrity during freezing and thawing.[1]

  • Optimized Buffer Systems: Using buffers that provide better cryoprotection and maintain a stable pH, such as Tris or HEPES, can improve stability over PBS.[4]

  • High-Purity Lipids: Using well-characterized, high-purity lipids with low levels of reactive impurities is essential to prevent degradation of the mRNA payload.[5]

Q4: What analytical methods are essential for a comprehensive LNP stability study?

A4: A robust stability study should include a combination of physical, chemical, and functional assays:

  • Physical Characterization: Dynamic Light Scattering (DLS) for particle size and PDI.

  • Chemical Characterization:

    • RiboGreen assay for mRNA encapsulation efficiency.

    • Capillary Electrophoresis (CE) or RP-IP-HPLC for mRNA integrity.[6]

    • RP-HPLC-CAD or LC/MS for lipid content, identity, and degradation.[6][7][8]

  • Functional Characterization: Cell-based assays to assess in vitro protein expression and in vivo studies to evaluate therapeutic efficacy.[7]

Signaling Pathway of LNP Degradation:

G cluster_0 Stress Factors cluster_1 Degradation Pathways cluster_2 Consequences Temperature Temperature Fluctuations Lipid_Oxidation Lipid Oxidation Temperature->Lipid_Oxidation Lipid_Hydrolysis Lipid Hydrolysis Temperature->Lipid_Hydrolysis mRNA_Hydrolysis mRNA Hydrolysis Temperature->mRNA_Hydrolysis pH Suboptimal pH pH->Lipid_Hydrolysis pH->mRNA_Hydrolysis Light Light Exposure Light->Lipid_Oxidation Mechanical Mechanical Stress Aggregation Particle Aggregation Mechanical->Aggregation Adducts mRNA-Lipid Adducts Lipid_Oxidation->Adducts Leakage Payload Leakage Lipid_Hydrolysis->Leakage Loss_of_Efficacy Loss of Biological Activity mRNA_Hydrolysis->Loss_of_Efficacy Size_Increase Increased Particle Size/PDI Aggregation->Size_Increase Adducts->Loss_of_Efficacy Leakage->Loss_of_Efficacy Size_Increase->Loss_of_Efficacy

Caption: Key degradation pathways affecting LNP stability.

References

troubleshooting low encapsulation efficiency with 503O13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with the hydrophobic small molecule 503O13 in lipid-based nanoparticle formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of low encapsulation efficiency for a hydrophobic molecule like this compound?

Low encapsulation efficiency for hydrophobic compounds like this compound, which are expected to incorporate into the lipid bilayer of nanoparticles, can stem from several factors. These primarily include suboptimal formulation composition, issues with the manufacturing process, and the physicochemical properties of this compound itself. Key areas to investigate are the drug-to-lipid ratio, the lipid composition of your formulation, the choice of organic solvent, and the parameters of your nanoparticle production method (e.g., thin-film hydration, microfluidics).

Q2: How does the drug-to-lipid ratio impact the encapsulation of this compound?

The drug-to-lipid ratio is a critical parameter that dictates the capacity of the lipid nanoparticles to accommodate the drug.[1][2] An excessively high ratio can saturate the lipid bilayer, leading to the precipitation of the free drug and consequently, low encapsulation efficiency.[3] It is crucial to optimize this ratio to maximize drug loading without compromising the stability of the formulation.[1][2]

Troubleshooting Steps:

  • Perform a ratio optimization study: Prepare formulations with varying drug-to-lipid molar ratios (e.g., 1:10, 1:20, 1:50) while keeping other parameters constant.

  • Analyze the trend: Determine the ratio at which the highest encapsulation efficiency is achieved before it plateaus or decreases.

Q3: My encapsulation efficiency decreased after adding cholesterol to my formulation. Why would this happen?

While cholesterol is often added to lipid formulations to enhance bilayer stability and modulate fluidity, it can sometimes lead to lower encapsulation efficiency for hydrophobic drugs.[4] This is because both the hydrophobic drug this compound and cholesterol compete for space within the lipid bilayer.[4] An excess of cholesterol can effectively "crowd out" the drug, reducing its incorporation.

Troubleshooting Steps:

  • Evaluate a cholesterol-free formulation: If not already done, test a formulation of your primary lipid(s) and this compound without cholesterol.

  • Titrate cholesterol concentration: If cholesterol is necessary for stability, perform a titration experiment to find the optimal concentration that balances stability and drug loading.

Q4: Can the choice of organic solvent affect the encapsulation of this compound?

Yes, the organic solvent used to dissolve the lipids and the drug during the formulation process plays a significant role. The solvent's polarity and its miscibility with the aqueous phase can influence the nanoprecipitation process, which in turn affects particle size and encapsulation efficiency.[5] For hydrophobic drugs, ensuring complete solubilization in the organic phase is a prerequisite for successful encapsulation.

Troubleshooting Steps:

  • Assess the solubility of this compound: Confirm that this compound is fully soluble in the chosen organic solvent at the desired concentration.

  • Test alternative solvents: If solubility is an issue or if encapsulation is still low, consider testing other common solvents used in lipid nanoparticle formulation, such as ethanol, isopropanol, or a mixture of solvents.

Data Summary Tables

Table 1: Influence of Formulation Parameters on this compound Encapsulation Efficiency

ParameterTypical RangeEffect on Encapsulation Efficiency of Hydrophobic DrugKey Considerations
Drug-to-Lipid Molar Ratio1:10 to 1:100Increasing the lipid proportion generally increases EE% until a plateau is reached.[1]Saturation of the lipid bilayer can occur at high drug concentrations.[3]
Cholesterol Content (% of total lipid)0 - 50%Can decrease EE% for hydrophobic drugs due to competition for bilayer space.[4]Balance between formulation stability and drug loading needs to be optimized.
Lipid CompositionVariousThe type of lipid can affect membrane fluidity and drug accommodation.[1]Fluid membranes may favor the encapsulation of nonpolar compounds.[6]
Organic SolventEthanol, Isopropanol, etc.Solvent choice impacts lipid solubility and the nanoprecipitation process.[5]Ensure complete dissolution of both lipids and the drug.

Experimental Protocols

Protocol 1: Determination of this compound Encapsulation Efficiency using UV-Vis Spectroscopy

This protocol assumes this compound has a distinct UV-Vis absorbance peak.

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., ethanol).

    • Perform serial dilutions to create a standard curve (e.g., 0, 5, 10, 25, 50, 100 µg/mL).

    • Measure the absorbance of each standard at the λmax of this compound using a spectrophotometer.

    • Plot absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation and Measurement:

    • Total Drug Measurement:

      • Take a known volume of your this compound-loaded nanoparticle dispersion.

      • Add an organic solvent (e.g., ethanol) in a 1:9 ratio (dispersion:solvent) to disrupt the nanoparticles and release the encapsulated drug.

      • Vortex thoroughly and centrifuge to pellet any insoluble lipid components.

      • Measure the absorbance of the supernatant.

    • Free Drug Measurement:

      • Separate the unencapsulated ("free") this compound from the nanoparticles using a separation technique like ultrafiltration or size-exclusion chromatography.

      • Measure the absorbance of the filtrate/eluate containing the free drug.

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of the total drug and the free drug.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Troubleshooting_Workflow start Start: Low this compound Encapsulation Efficiency check_ratio Is the Drug-to-Lipid Ratio Optimized? start->check_ratio optimize_ratio Perform Drug-to-Lipid Ratio Titration check_ratio->optimize_ratio No check_cholesterol Is Cholesterol Present in the Formulation? check_ratio->check_cholesterol Yes optimize_ratio->check_cholesterol optimize_cholesterol Titrate or Remove Cholesterol check_cholesterol->optimize_cholesterol Yes check_solvent Is this compound Fully Soluble in the Organic Solvent? check_cholesterol->check_solvent No optimize_cholesterol->check_solvent test_solvents Test Alternative Organic Solvents check_solvent->test_solvents No review_process Review Manufacturing Process Parameters (e.g., mixing speed, temperature) check_solvent->review_process Yes test_solvents->review_process end Improved Encapsulation Efficiency review_process->end

Caption: Troubleshooting workflow for low this compound encapsulation efficiency.

Factors_Affecting_Encapsulation cluster_formulation Formulation Parameters cluster_process Process Parameters Drug-to-Lipid Ratio Drug-to-Lipid Ratio Encapsulation_Efficiency This compound Encapsulation Efficiency Drug-to-Lipid Ratio->Encapsulation_Efficiency Lipid Composition Lipid Composition Lipid Composition->Encapsulation_Efficiency Cholesterol Content Cholesterol Content Cholesterol Content->Encapsulation_Efficiency Solvent Choice Solvent Choice Solvent Choice->Encapsulation_Efficiency Production Method Production Method Production Method->Encapsulation_Efficiency

Caption: Key factors influencing the encapsulation efficiency of this compound.

References

Optimizing 503O13 LNP Size and Polydispersity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the size and polydispersity of 503O13 lipid nanoparticles (LNPs). The following information is curated to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size and polydispersity index (PDI) of this compound LNPs?

The primary factors that determine the final size and PDI of your this compound LNPs are a combination of the formulation's composition and the manufacturing process parameters. Key elements include the molar ratio of the lipids, the ratio of the nitrogen in the ionizable lipid to the phosphate in the nucleic acid (N/P ratio), and the parameters of the microfluidic mixing process, such as the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases.[][2][3]

Q2: What is a typical lipid composition for formulating this compound LNPs?

While specific optimization is always recommended for your particular application, a common starting point for LNP formulations, including those with ionizable lipids similar to this compound, involves a four-component lipid mixture. This typically includes the ionizable lipid (this compound), a helper lipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid to control particle size and aggregation.[][4] A widely cited molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[][5]

Q3: How does the N/P ratio impact LNP formation?

The N/P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate groups in the siRNA or mRNA cargo, is critical for efficient encapsulation and influences the final particle characteristics.[6][7] An acidic pH during formulation protonates the ionizable lipid, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.[6] Commonly used N/P ratios for effective LNP formulation are in the range of 3 to 6.[7]

Q4: What are the recommended buffer conditions for this compound LNP formulation?

For the aqueous phase containing the nucleic acid, an acidic buffer is essential to ensure the protonation of the this compound ionizable lipid.[6] Buffers such as sodium acetate or sodium citrate at a pH between 4 and 5 are frequently used.[6][8] After formation, the LNPs are typically dialyzed or buffer-exchanged into a neutral buffer like phosphate-buffered saline (PBS) at pH 7.4 for storage and in vitro or in vivo applications.[6][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Large LNP Size (>150 nm) - Inefficient mixing- Low Total Flow Rate (TFR)- Low Flow Rate Ratio (FRR)- High lipid concentration- Ensure proper functioning of the microfluidic device.- Increase the TFR.- Increase the FRR (aqueous:ethanolic phase).- Decrease the total lipid concentration in the ethanolic phase.[2]
High Polydispersity (PDI > 0.2) - Inconsistent mixing- Suboptimal lipid ratios- Aggregation post-formulation- Check the microfluidic setup for any blockages or inconsistencies.- Optimize the molar ratio of the four lipid components.- Ensure rapid dilution after mixing and consider optimizing the PEG-lipid percentage.- A post-formulation extrusion step can help to unify particle size.[6][10]
Low Encapsulation Efficiency - Suboptimal N/P ratio- Incorrect buffer pH- Optimize the N/P ratio, typically between 3 and 6.- Ensure the pH of the aqueous buffer is sufficiently acidic (pH 4-5) to protonate the this compound lipid.[6]
Batch-to-Batch Variability - Inconsistent manual mixing- Fluctuations in pump flow rates- Utilize a microfluidics system for reproducible and controlled mixing.[3]- Calibrate and ensure the stability of the syringe pumps.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol provides a general procedure for the formulation of this compound LNPs using a microfluidic device.

Materials:

  • This compound Ionizable Lipid

  • DSPC (or DOPE)

  • Cholesterol

  • DMG-PEG 2000 (or other suitable PEGylated lipid)

  • Ethanol (RNase-free)

  • siRNA or mRNA cargo

  • Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare the Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration can be optimized, with a typical starting point of 12.5 mM.[5]

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the siRNA or mRNA in 50 mM sodium acetate buffer (pH 4.0). The concentration should be calculated to achieve the desired N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 2 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Initiate the pumps to mix the two solutions. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP suspension.

    • To remove ethanol and exchange the buffer, dialyze the LNP suspension against PBS (pH 7.4) using an appropriate molecular weight cut-off dialysis cassette for at least 4 hours.[11]

  • Characterization and Storage:

    • Characterize the LNPs for size, PDI, and encapsulation efficiency.

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

Materials:

  • Purified LNP suspension

  • PBS (pH 7.4, filtered)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the LNP suspension in filtered PBS to a suitable concentration for DLS measurement. This typically involves a 20 to 50-fold dilution.

  • Instrument Setup:

    • Set the instrument parameters, including the dispersant (water), temperature (25°C), and scattering angle (e.g., 173°).

  • Measurement:

    • Equilibrate the sample in the instrument for at least 30 seconds.[12]

    • Perform multiple measurements (e.g., 3 runs of 10-second measurements each) to ensure reproducibility.[12]

  • Data Analysis:

    • Analyze the data to obtain the Z-average diameter (size) and the Polydispersity Index (PDI). A PDI of less than 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.[7]

Data Presentation

Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI (Exemplary Data)

TFR (mL/min)Average Size (nm)PDI
21200.18
41050.15
8850.12
12700.10

Note: This table presents hypothetical data to illustrate the general trend that increasing TFR tends to decrease LNP size and PDI. Actual results will vary depending on the specific lipid composition and other formulation parameters.

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI (Exemplary Data)

FRR (Aqueous:Organic)Average Size (nm)PDI
1:11500.25
2:11100.18
3:1800.13
4:1750.11

Note: This table illustrates the general trend where a higher aqueous to organic flow rate ratio typically results in smaller and more uniform LNPs. This data is for illustrative purposes.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Storage Lipid_Prep Lipid Mixture (this compound, DSPC, Chol, PEG) in Ethanol Mixing Microfluidic Mixing (TFR & FRR Control) Lipid_Prep->Mixing Organic Phase NA_Prep Nucleic Acid (siRNA/mRNA) in Acidic Buffer (pH 4) NA_Prep->Mixing Aqueous Phase Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Mixing->Purification Characterization Characterization (DLS for Size & PDI) Purification->Characterization Storage Storage (4°C or -80°C) Characterization->Storage

Caption: Workflow for this compound LNP formulation and characterization.

Parameter_Optimization cluster_params Controllable Inputs cluster_outcome Measured Outputs Parameters Formulation Parameters TFR Total Flow Rate (TFR) FRR Flow Rate Ratio (FRR) Lipid_Ratio Lipid Molar Ratio NP_Ratio N/P Ratio Outcome LNP Characteristics Size Particle Size (nm) TFR->Size Higher TFR -> Smaller Size PDI Polydispersity Index (PDI) TFR->PDI Higher TFR -> Lower PDI FRR->Size Higher FRR -> Smaller Size FRR->PDI Higher FRR -> Lower PDI Lipid_Ratio->Size Lipid_Ratio->PDI NP_Ratio->Size NP_Ratio->PDI

Caption: Key parameters influencing LNP size and polydispersity.

References

Technical Support Center: Scaling Up 503O13 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 503O13 lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

FAQs: General Questions in this compound LNP Scale-Up

Q1: What are the primary challenges when scaling up this compound LNP production from benchtop to pilot or manufacturing scale?

A1: Scaling up the production of this compound LNPs introduces several challenges that can impact the final product's critical quality attributes (CQAs). The primary hurdles include:

  • Maintaining Consistent Particle Size and Polydispersity: As production volume increases, achieving a consistent particle size and a narrow polydispersity index (PDI) becomes more difficult. Variations in mixing efficiency and fluid dynamics at larger scales can lead to larger and more heterogeneous nanoparticles.[1][2]

  • Ensuring High Encapsulation Efficiency: Maintaining high and reproducible encapsulation of the nucleic acid cargo is critical. Changes in process parameters during scale-up can negatively affect the encapsulation process.[1]

  • Process Reproducibility and Batch-to-Batch Consistency: Ensuring that each batch of LNPs meets the required specifications is a significant challenge in large-scale manufacturing. Minor variations in raw materials, equipment, or process parameters can lead to batch failures.[1]

  • Sterility and Purity: Maintaining a sterile production environment and ensuring the removal of residual solvents and other impurities is paramount for clinical applications. The risk of contamination increases with the scale of production.[1]

  • Raw Material Sourcing and Quality: Securing a consistent supply of high-quality raw materials, including the this compound lipid, helper lipids, and nucleic acid cargo, can be a logistical challenge for large-scale production.[1]

Q2: How do changes in manufacturing processes at different scales affect the final LNP product?

A2: The transition from small-scale laboratory methods, such as microfluidics, to larger-scale production techniques often involves changes in equipment and process parameters. These changes can significantly impact the physicochemical properties of the this compound LNPs. For instance, the mixing dynamics in large-volume systems can differ substantially from those in microfluidic channels, potentially leading to variations in particle formation, size, and encapsulation efficiency.[2] It is crucial to perform bridging studies to ensure that the CQAs of the LNPs remain consistent across different scales.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound LNP production.

Problem Potential Cause(s) Recommended Solution(s)
Increased Particle Size and/or PDI at Larger Scale 1. Inefficient Mixing: Slower or less turbulent mixing at larger volumes can lead to incomplete nanoparticle formation and aggregation. 2. Inappropriate Flow Rate Ratio (FRR): The optimal ratio of the aqueous phase to the lipid-ethanol phase may change with scale. 3. High Lipid Concentration: Higher concentrations of lipids in the ethanol phase can promote the formation of larger particles.1. Optimize Mixing Parameters: Increase the total flow rate (TFR) or use a mixing system with higher energy dissipation (e.g., jet mixers) to ensure rapid and efficient mixing.[3] 2. Adjust Flow Rate Ratio: Systematically vary the FRR to find the optimal ratio for the desired particle size at the target scale. Generally, a higher aqueous-to-organic phase ratio leads to smaller particles.[4][5] 3. Optimize Lipid Concentration: Test a range of total lipid concentrations in the ethanol phase to identify the optimal concentration that yields the desired particle size and PDI.
Low or Inconsistent Encapsulation Efficiency 1. Suboptimal N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate groups in the nucleic acid may not be optimal for efficient complexation at a larger scale. 2. pH of the Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of the this compound lipid and subsequent encapsulation. 3. Premature Aggregation: Aggregation of LNPs before or during the encapsulation process can trap nucleic acids on the surface rather than within the core.1. Optimize N:P Ratio: Experiment with different N:P ratios to find the optimal balance for high encapsulation efficiency. 2. Maintain Acidic Buffer pH: Ensure the aqueous buffer pH is sufficiently low (typically pH 4-5) to maintain a positive charge on the this compound lipid, facilitating electrostatic interaction with the negatively charged nucleic acid.[6] 3. Control Mixing and Dilution: Ensure rapid and uniform mixing to prevent localized high concentrations of LNPs that can lead to aggregation. A rapid dilution step after formation can also help stabilize the newly formed particles.
LNP Aggregation During or After Scale-Up 1. Changes in Surface Chemistry: Variations in the process can alter the surface properties of the LNPs, leading to increased aggregation. 2. Inadequate PEG-Lipid Shielding: The amount or type of PEGylated lipid may not be sufficient to prevent aggregation at higher LNP concentrations. 3. Freeze-Thaw Instability: LNPs can be sensitive to the stresses of freezing and thawing, leading to aggregation.1. Ensure Consistent Process Parameters: Maintain tight control over all process parameters, including mixing speed, temperature, and buffer composition. 2. Optimize PEG-Lipid Content: The molar percentage of the PEGylated lipid can be increased to enhance steric stabilization and prevent aggregation.[7] 3. Use Cryoprotectants: For frozen storage, include cryoprotectants like sucrose or trehalose in the final formulation buffer to minimize aggregation during freeze-thaw cycles.[7]
Batch-to-Batch Variability 1. Inconsistent Raw Material Quality: Variations in the purity or composition of lipids or nucleic acids can lead to inconsistent LNP characteristics. 2. Lack of Process Control: Insufficient monitoring and control of critical process parameters (CPPs) can result in batch-to-batch differences. 3. Equipment Fouling or Wear: Changes in the performance of pumps, mixers, or tubing over time can affect the manufacturing process.1. Implement Strict Raw Material Quality Control: Establish rigorous specifications and testing for all incoming raw materials. 2. Implement Process Analytical Technology (PAT): Utilize in-line or at-line monitoring of CPPs (e.g., flow rates, pressure, temperature) and CQAs (e.g., particle size) to ensure real-time process control. 3. Establish a Robust Equipment Maintenance and Calibration Schedule: Regularly inspect, clean, and calibrate all manufacturing equipment to ensure consistent performance.

Experimental Protocols

Bench-Scale this compound LNP Formulation using Microfluidics

This protocol is adapted from standard procedures for ionizable lipid nanoparticles and can be used as a starting point for this compound LNP formulation.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA or mRNA cargo

  • Ethanol (200 proof, anhydrous)

  • Sodium Citrate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol should be between 10-25 mM.

  • Nucleic Acid Solution Preparation:

    • Dissolve the siRNA or mRNA cargo in 25 mM Sodium Citrate Buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification:

    • Immediately after formation, dilute the LNP dispersion with PBS (pH 7.4).

    • Purify the LNPs to remove ethanol and unencapsulated nucleic acid using tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).

  • Sterile Filtration:

    • Filter the purified LNP dispersion through a 0.22 µm sterile filter.

Characterization of this compound LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform measurements in triplicate and report the mean and standard deviation.

b) Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) to an appropriate concentration.

    • Measure the electrophoretic mobility and calculate the zeta potential using a suitable instrument.

    • Perform measurements in triplicate and report the mean and standard deviation.

c) Encapsulation Efficiency Measurement (RiboGreen Assay):

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.[8][9][10]

  • Procedure:

    • Prepare a standard curve of the nucleic acid cargo in the appropriate buffer.

    • In a 96-well plate, prepare two sets of LNP samples: one diluted in TE buffer (to measure unencapsulated nucleic acid) and another diluted in TE buffer containing a detergent like Triton X-100 (to measure total nucleic acid).

    • Add the RiboGreen reagent to all wells.

    • Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).

    • Calculate the concentration of unencapsulated and total nucleic acid using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] * 100

Data Presentation

The following tables provide an example of how to present quantitative data for this compound LNP production at different scales. The values are hypothetical and should be replaced with experimental data.

Table 1: Process Parameters for this compound LNP Production at Different Scales

Parameter Bench Scale (1 mL) Pilot Scale (100 mL) Manufacturing Scale (10 L)
Mixing Technology MicrofluidicsT-MixerJet Mixer
Total Flow Rate (TFR) 12 mL/min200 mL/min5 L/min
Flow Rate Ratio (FRR) (Aq:Org) 3:13:14:1
Total Lipid Concentration 12.5 mM15 mM20 mM
N:P Ratio 667
Purification Method DialysisTFFTFF

Table 2: Critical Quality Attributes of this compound LNPs at Different Scales

CQA Bench Scale Pilot Scale Manufacturing Scale
Particle Size (nm) 85 ± 590 ± 795 ± 10
PDI 0.12 ± 0.020.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -5 ± 2-6 ± 2-7 ± 3
Encapsulation Efficiency (%) > 95> 93> 90

Visualizations

Experimental Workflow for this compound LNP Production and Characterization

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Downstream Processing cluster_characterization Characterization Lipid_Prep Lipid Stock Preparation (this compound, DSPC, Chol, PEG-Lipid in Ethanol) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Prep->Mixing NA_Prep Nucleic Acid Preparation (siRNA/mRNA in Citrate Buffer pH 4) NA_Prep->Mixing Purification Purification (TFF/Dialysis) Mixing->Purification Sterilization Sterile Filtration Purification->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential (ELS) Sterilization->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Sterilization->EE

Caption: Workflow for this compound LNP synthesis and analysis.

Troubleshooting Logic for Increased Particle Size

Troubleshooting_Particle_Size Problem Increased Particle Size / PDI Cause1 Inefficient Mixing? Problem->Cause1 Cause2 Suboptimal FRR? Problem->Cause2 Cause3 High Lipid Concentration? Problem->Cause3 Solution1 Increase TFR / Use High-Energy Mixer Cause1->Solution1 Solution2 Optimize FRR (e.g., Increase Aq:Org Ratio) Cause2->Solution2 Solution3 Decrease Total Lipid Concentration Cause3->Solution3

Caption: Troubleshooting increased LNP particle size.

References

reducing off-target effects of 503O13-siRNA complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 503O13-siRNA lipid nanoparticle (LNP) complexes. The focus is on understanding and mitigating off-target effects to ensure the specificity and reliability of your RNAi experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for siRNA delivery?

A1: this compound is a biodegradable, ionizable lipid-like compound specifically designed for the delivery of siRNA.[1] It is a key component of lipid nanoparticles (LNPs) that encapsulate and protect siRNA, facilitating its delivery into target cells. Its ionizable nature is crucial for efficient siRNA encapsulation at low pH and for release into the cytoplasm after endocytosis. This compound has been engineered for high potency in gene silencing and has shown a favorable toxicity profile in preclinical studies.[1]

Q2: What are off-target effects in the context of siRNA experiments?

A2: Off-target effects refer to the unintended silencing of genes other than the intended target gene by an siRNA.[2][3] These effects can arise from the partial complementarity of the siRNA sequence, particularly the "seed region" (nucleotides 2-8 of the guide strand), to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, mimicking the action of endogenous microRNAs (miRNAs).[2][4] Off-target effects can lead to misinterpretation of experimental results and potential cellular toxicity.

Q3: How can I reduce the off-target effects of my this compound-siRNA complexes?

A3: Several strategies can be employed to minimize off-target effects:

  • Optimize siRNA Concentration: Using the lowest effective concentration of the siRNA can significantly reduce off-target silencing while maintaining on-target knockdown.[5][6]

  • Chemical Modification of siRNA: Introducing chemical modifications, such as 2'-O-methyl groups, to the ribose backbone of the siRNA, especially in the seed region, can reduce off-target activity without compromising on-target efficacy.

  • siRNA Pooling: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the concentration of any single siRNA, thereby lowering the risk of off-target effects from a specific seed sequence.[2]

  • Rational siRNA Design: Employ bioinformatics tools to design siRNAs with minimal homology to other genes in the target organism's genome.[2]

Q4: What are the typical components of a this compound-LNP formulation?

A4: A standard LNP formulation for siRNA delivery typically consists of four main components:

  • An ionizable cationic lipid (e.g., this compound) to complex with the negatively charged siRNA.

  • A PEG-lipid to provide stability and control particle size.

  • A neutral helper lipid (e.g., DSPC) to aid in the structural integrity of the nanoparticle.

  • Cholesterol to stabilize the nanoparticle structure.[4][7]

Q5: How do I assess the off-target effects of my this compound-siRNA experiment?

A5: A comprehensive assessment of off-target effects is crucial for validating your RNAi results. The most common method is to perform global gene expression analysis, such as microarray or RNA sequencing (RNA-seq), on cells treated with your this compound-siRNA complexes versus control-treated cells. This allows for an unbiased identification of all genes that are significantly up- or downregulated.

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cell Toxicity 1. High concentration of this compound-siRNA complexes. 2. Off-target effects leading to the silencing of essential genes. 3. Instability of the LNP formulation.1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Redesign the siRNA to have fewer potential off-target binding sites. Use chemically modified siRNAs. 3. Ensure proper formulation and storage of the LNPs. Characterize particle size and stability.
Poor On-Target Knockdown 1. Inefficient encapsulation of siRNA in the LNPs. 2. Suboptimal LNP formulation. 3. Incorrect siRNA sequence or degradation. 4. Inefficient cellular uptake or endosomal escape.1. Verify siRNA encapsulation efficiency using a Ribogreen assay. 2. Optimize the molar ratios of the lipid components in your LNP formulation. 3. Confirm the sequence and integrity of your siRNA. 4. Assess cellular uptake using fluorescently labeled LNPs.
Inconsistent Results Between Experiments 1. Variation in LNP preparation. 2. Differences in cell culture conditions (e.g., cell density, passage number). 3. Variability in transfection efficiency.1. Standardize the LNP formulation protocol, including mixing speed and buffer conditions. 2. Maintain consistent cell culture practices. 3. Include a positive control siRNA targeting a housekeeping gene to monitor transfection efficiency.
Suspected Off-Target Phenotype 1. The observed phenotype is due to the silencing of an unintended gene.1. Perform a rescue experiment by co-transfecting a plasmid expressing the intended target gene (without the siRNA target sequence). 2. Test multiple siRNAs targeting different regions of the same gene; a consistent phenotype strengthens the conclusion of an on-target effect. 3. Conduct global gene expression analysis to identify potential off-target genes.

III. Experimental Protocols & Data

A. Representative Protocol for this compound-LNP-siRNA Formulation

This protocol is a representative example based on microfluidic mixing techniques for LNP formulation. Optimization may be required for specific applications.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA of interest

  • Ethanol (RNase-free)

  • Sodium Citrate buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be around 12.5 mM.[7]

  • Prepare siRNA Solution: Dissolve the siRNA in 25 mM sodium citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:ethanolic).[7]

  • LNP Formation: Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes and infuse them into the microfluidic cartridge for rapid mixing and LNP self-assembly.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

B. Quantitative Data on On-Target vs. Off-Target Effects

While specific data for this compound is limited in public literature, the following table illustrates the principle of reducing off-target effects by lowering siRNA concentration, using data from a study on STAT3 and HK2 siRNAs.

siRNA Target siRNA Conc. On-Target Knockdown (%) Number of Off-Target Genes Downregulated >2-fold
STAT325 nM80%56
STAT310 nM78%30
HK225 nM76%>100
HK210 nM70%42

Data adapted from Caffrey et al., 2011.[6] This table demonstrates that a reduction in siRNA concentration can significantly decrease the number of off-target transcripts while largely maintaining on-target silencing efficiency.[6]

IV. Visualizations

A. Logical Workflow for Reducing Off-Target Effects

Reducing_Off_Target_Effects start Start: High Off-Target Effects Suspected siRNA_design 1. siRNA Design Optimization - BLAST analysis - Seed region thermodynamics start->siRNA_design Initial Step chem_mod 2. Chemical Modification - 2'-O-Methyl modification - LNA incorporation siRNA_design->chem_mod Implement pooling 3. siRNA Pooling - Use multiple siRNAs for the same target chem_mod->pooling Consider concentration 4. Concentration Optimization - Titrate to lowest effective dose pooling->concentration Combine with validation 5. Experimental Validation - Global gene expression analysis (RNA-seq) - Rescue experiments concentration->validation Verify with end Result: Minimized Off-Target Effects validation->end siRNA_Mechanism cluster_on_target On-Target Silencing cluster_off_target Off-Target Silencing (miRNA-like) siRNA_on siRNA RISC_on RISC siRNA_on->RISC_on binds target_mRNA Target mRNA (Perfect Complementarity) RISC_on->target_mRNA guides cleavage mRNA Cleavage and Degradation target_mRNA->cleavage siRNA_off siRNA RISC_off RISC siRNA_off->RISC_off binds off_target_mRNA Off-Target mRNA (Partial Complementarity in Seed Region) RISC_off->off_target_mRNA guides repression Translational Repression off_target_mRNA->repression

References

minimizing immunogenicity of 503O13 lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the immunogenicity of 503O13 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound lipid, and what are its known effects on immunogenicity?

A1: this compound is a biodegradable, ionizable lipid designed for efficient siRNA delivery.[1] Its biodegradable nature is associated with an improved toxicity profile compared to non-degradable counterparts, showing no hepatic necrosis or pancreatic inflammation in preclinical models.[1] While specific immunogenicity data for this compound is not extensively published, the immunogenicity of LNPs is generally influenced by the ionizable lipid, which can activate innate immune pathways.[2][3][4] Ionizable lipids with tertiary amines can potentially bind to Toll-like receptor 4 (TLR4) and CD1d, triggering innate immune responses.[2] Strategies to mitigate this include modifying the lipid structure and optimizing the formulation.[2]

Q2: What are the primary mechanisms by which lipid nanoparticles like this compound can trigger an immune response?

A2: Lipid nanoparticles can activate the immune system through several mechanisms:

  • Innate Immune Activation: The LNP components, particularly the ionizable lipid and the RNA cargo, can be recognized by pattern recognition receptors (PRRs) of the innate immune system.[2][3] This includes Toll-like receptors (TLRs) and the NLRP3 inflammasome.[2] Activation of these pathways can lead to the production of inflammatory cytokines and chemokines.[5][6]

  • Complement Activation: LNPs can activate the complement system, leading to opsonization and rapid clearance by phagocytic cells, which can also contribute to inflammation.

  • Anti-PEG Antibodies: If the LNP formulation includes polyethylene glycol (PEG)-lipids for stability and increased circulation time, pre-existing or induced anti-PEG antibodies (IgM and IgE) can lead to accelerated blood clearance and hypersensitivity reactions.[2][3][7][8]

Q3: How can I modify my this compound LNP formulation to reduce immunogenicity?

A3: Several formulation parameters can be adjusted to minimize immunogenicity:

  • Optimize LNP Components:

    • PEG-Lipid: Reducing the PEG chain length and the molar ratio of PEG-lipids in the formulation can decrease adverse reactions while potentially increasing antigen-specific antibody and CD8+ T cell responses.[5][6] Consider alternatives to PEG, such as zwitterionic lipids, to avoid anti-PEG antibody responses.[7]

    • Cholesterol and Phospholipids: Substituting cholesterol with plant sterols or using phospholipids with different head and tail group structures can significantly reduce inflammatory cytokine production and adverse reactions.[5][6]

  • Control Particle Size: LNP size can impact the immune response. While the optimal size can be application-dependent, it's a critical parameter to control and characterize.[7][9]

  • mRNA Optimization: If delivering mRNA, ensure it is purified to remove double-stranded RNA (dsRNA), a potent immune stimulator.[6][10] Using modified nucleosides like N1-methyl-pseudouridine can also reduce immunogenicity.[6][11]

Q4: What in vitro and in vivo assays are recommended for assessing the immunogenicity of my this compound LNPs?

A4: A multi-pronged approach is recommended for evaluating immunogenicity:

  • In Vitro Assays:

    • Cytokine Profiling: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) from immune cells (like peripheral blood mononuclear cells - PBMCs or dendritic cells) after exposure to LNPs.

    • Cell Viability Assays: Assess the cytotoxicity of your LNP formulation on relevant cell lines.[12]

    • Potency Assays: Cell-based assays to measure protein expression from mRNA-LNPs can serve as an indirect measure of successful delivery and can be correlated with in vivo immune responses.[9][13][14]

  • In Vivo Assays:

    • Cytokine Analysis: Measure systemic cytokine levels in animal models at various time points after LNP administration.[15]

    • Antibody Titer Measurement: Quantify antigen-specific antibody (e.g., IgG, IgM) production in response to LNP-delivered antigens.[12][16]

    • T-cell Response Analysis: Use techniques like ELISpot or flow cytometry to measure antigen-specific T-cell activation and proliferation.[17]

    • Histopathology: Examine tissues from injection sites and major organs for signs of inflammation.[15]

Troubleshooting Guides

Issue 1: High levels of pro-inflammatory cytokines observed in vitro/in vivo.

Potential Cause Troubleshooting Steps
dsRNA contamination in mRNA payload Purify the in vitro transcribed (IVT) mRNA using methods like cellulose-based chromatography to remove dsRNA contaminants.[6][10]
Suboptimal LNP formulation 1. Decrease the molar ratio of the PEG-lipid.[5][6] 2. Substitute cholesterol with plant-derived sterols.[5][6] 3. Experiment with different phospholipids.[5][6]
Inherent immunogenicity of the ionizable lipid Adjust the N:P ratio (ratio of protonatable nitrogen in the ionizable lipid to phosphate groups in the RNA) in your formulation, as this can affect cellular uptake and response.[18]
Route of administration For in vivo studies, consider alternative administration routes. Intramuscular injection may be less immunogenic for repeated dosing compared to intravenous injection.[7]

Issue 2: Reduced efficacy upon repeated dosing (Accelerated Blood Clearance).

Potential Cause Troubleshooting Steps
Anti-PEG antibody response 1. Reduce the PEG-lipid content or use shorter PEG chains.[5][6] 2. Consider replacing the PEG-lipid with alternative stealth lipids like zwitterionic phosphocholine-based lipids.[7]
High immunogenicity of the overall formulation Follow the steps outlined in "Issue 1" to reduce the general immunogenicity of the LNP.

Quantitative Data Summary

Table 1: Effect of LNP Formulation on In Vivo Immune Response (Illustrative Data from Literature)

LNP Formulation ChangeEffect on Antibody ResponseEffect on CD8+ T Cell ResponseEffect on Inflammatory CytokinesReference
Reduced PEG-lipid chain length and molar ratioIncreasedIncreasedNo significant change reported[5][6]
Cholesterol substituted with plant sterolsComparable to controlComparable to controlSignificantly reduced[5][6]
Phospholipid substitutionComparable to controlComparable to controlSignificantly reduced[5][6]

Note: This table summarizes findings from studies on various LNP formulations, not specifically this compound. The principles are likely applicable, but empirical testing is required.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes) in 96-well plates.

  • LNP Treatment: Dilute your this compound LNP formulations to the desired concentrations in cell culture medium. Add the LNP dilutions to the cells. Include positive (e.g., LPS) and negative (e.g., vehicle) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 6, 24, or 48 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification: Analyze the supernatant for key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Protocol 2: In Vivo Immunogenicity Assessment in Mice

  • Animal Groups: Divide mice into groups to receive different this compound LNP formulations, a positive control (e.g., LNP with a known immunogenic cargo), and a negative control (e.g., saline).

  • Administration: Administer the formulations via the desired route (e.g., intramuscular, intravenous).

  • Blood Collection: Collect blood samples at various time points post-administration (e.g., 6, 24, 48 hours for cytokine analysis; day 7, 14, 21 for antibody analysis).

  • Serum/Plasma Isolation: Process blood samples to obtain serum or plasma.

  • Cytokine and Antibody Analysis:

    • Measure serum cytokine levels using a multiplex immunoassay.[15]

    • If a model antigen is used, measure antigen-specific IgG and IgM titers by ELISA.

  • T-cell Analysis (Optional): At a terminal timepoint, isolate splenocytes and perform ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T-cell responses.

  • Histopathology: Collect the injection site and major organs (liver, spleen, lungs, kidneys) for histopathological examination to assess inflammation.[15]

Visualizations

Innate_Immune_Activation_by_LNPs cluster_LNP This compound LNP cluster_Cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_Response Immune Response LNP LNP Components (e.g., this compound, RNA) TLR Toll-like Receptors (TLR3, TLR4, TLR7/8) LNP->TLR Recognition of LNP components NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation NFkB NF-κB Signaling TLR->NFkB Activation Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Caspase1->Cytokines Processing & Release of IL-1β

Caption: Innate immune signaling pathways activated by LNPs.

LNP_Immunogenicity_Troubleshooting cluster_Payload Payload Optimization cluster_Formulation LNP Formulation cluster_Administration In Vivo Administration Start High Immunogenicity Observed RNA_Check Is payload RNA? Start->RNA_Check Purify_RNA Purify to remove dsRNA Use modified nucleosides RNA_Check->Purify_RNA Yes PEG_Check Optimize PEG-Lipid (Ratio, Chain Length) RNA_Check->PEG_Check No Purify_RNA->PEG_Check Lipid_Check Substitute Cholesterol & Phospholipids PEG_Check->Lipid_Check Size_Check Characterize & Control Particle Size Lipid_Check->Size_Check Route_Check Consider Alternative Administration Route (e.g., IM vs IV) Size_Check->Route_Check End Re-evaluate Immunogenicity Route_Check->End

Caption: Troubleshooting workflow for high LNP immunogenicity.

References

Technical Support Center: 503O13 for In Vivo siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 503O13, a degradable ionizable lipid, for the in vivo delivery of small interfering RNA (siRNA).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and in vivo application of this compound-based lipid nanoparticles (LNPs).

Problem Potential Cause(s) Suggested Solution(s)
Low siRNA Encapsulation Efficiency Suboptimal pH of the aqueous buffer during formulation.Ensure the siRNA is dissolved in a low pH buffer (e.g., 10 mM sodium citrate, pH 4.0) to facilitate the protonation of this compound's amine groups, which is crucial for electrostatic interaction with the negatively charged siRNA.
Incorrect ratio of lipid components to siRNA.The weight ratio of lipidoid (this compound) to siRNA is critical. A starting point of a 5:1 to 10:1 weight ratio is recommended.[1] Titrate this ratio to find the optimal balance for your specific siRNA.
Inefficient mixing during nanoparticle formation.Rapid and consistent mixing of the lipid-ethanol solution and the siRNA-aqueous solution is essential. The use of a microfluidic mixing device is highly recommended for reproducible nanoparticle formation.[1][2] If mixing by pipetting, ensure rapid and vigorous action.
LNP Aggregation or Instability Inappropriate storage conditions.After dialysis against PBS, store LNPs at 4°C for short-term use. For long-term storage, aliquoting and snap-freezing at -80°C is advisable. Avoid repeated freeze-thaw cycles.
Insufficient PEGylation.The molar percentage of the PEG-lipid (e.g., mPEG2000-DMG) is critical for particle stability and can influence in vivo efficacy. While a standard formulation might use a certain percentage, optimizing the PEG-lipid concentration (e.g., from 0.5 to 2.0 mol%) can improve stability and performance.[1]
High Polydispersity Index (PDI) Inconsistent mixing during formulation.As with low encapsulation, inconsistent mixing can lead to a broad size distribution. Utilize a microfluidic device for uniform mixing.
Poor quality of lipid components.Ensure high-purity this compound, cholesterol, and other lipid components are used. Impurities can interfere with self-assembly.
Low In Vivo Gene Silencing Efficacy Poor LNP formulation and characterization.First, confirm that your LNPs meet quality control specifications (e.g., size around 60-120 nm, low PDI, and high encapsulation efficiency) before proceeding to in vivo studies.[1]
Suboptimal dose of siRNA.Perform a dose-response study to determine the effective concentration of your siRNA formulated with this compound. Efficacy can be highly dose-dependent.
Inefficient endosomal escape.The ionizable nature of this compound is designed to facilitate endosomal escape. However, the efficiency can be influenced by the overall lipid composition. Ensure the molar ratio of components is appropriate.
Degradation of siRNA.While LNPs protect siRNA from nucleases, ensure the integrity of your siRNA before formulation.
Observed Toxicity or Immune Response High dose of LNP-siRNA.Reduce the administered dose. If possible, conduct a maximum tolerated dose (MTD) study.
Impurities from synthesis or formulation.Ensure all components are of high purity and that residual ethanol from the formulation process is removed through dialysis.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application?

This compound is a degradable, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) to deliver siRNA in vivo.[3] Its degradable nature is intended to improve its safety profile for therapeutic applications.

2. What is the general principle behind this compound-mediated siRNA delivery?

At a low pH during formulation, the amine groups of this compound become protonated (positively charged), allowing for the encapsulation of negatively charged siRNA. In the physiological pH of the bloodstream, the LNPs are relatively neutral. After cellular uptake into endosomes, the acidic environment of the endosome again protonates this compound, which is thought to disrupt the endosomal membrane and release the siRNA into the cytoplasm where it can exert its gene-silencing effect.

3. What is a typical formulation composition for this compound-based LNPs?

A common molar ratio for the lipid components is 50% this compound, 38.5% cholesterol, 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and 1.5% mPEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).[1] However, optimization of these ratios, particularly the PEG-lipid percentage, may be necessary for specific applications.[1]

4. How can I characterize the formulated this compound LNPs?

Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI).

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles.

  • Ribogreen Assay: To quantify the amount of encapsulated siRNA and determine the encapsulation efficiency.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.[1]

5. What are the key predictive criteria for the in vivo efficacy of lipidoid-based nanoparticles like those formulated with this compound?

Research on a library of lipidoids, including the class to which this compound belongs, has identified four structural and pKa criteria that are predictive of high in vivo gene silencing efficacy:

  • The pKa of the lipidoid should be between 6.2 and 6.5.

  • The lipidoid should contain a tertiary amine.

  • The lipidoid should have two or three alkyl chains.

  • The alkyl chains should be between 10 and 14 carbons in length.[1]

Quantitative Data Summary

The following table summarizes the in vivo gene silencing performance of an optimized lipidoid nanoparticle formulation, 304O13, which is structurally related to this compound and was identified as a top-performing candidate from the same lipidoid library.[1] This data is provided as a representative example of the potential efficacy of this class of degradable lipidoids. The target gene is Factor VII, a blood clotting factor produced in hepatocytes.

Lipidoid FormulationsiRNA Dose (mg/kg)Mean Factor VII Protein Level (% of Saline Control)Standard Deviation
304O13 0.0325%8%
0.110%5%
0.3<5%2%
1.0<1%1%

Data adapted from Whitehead et al., Nature Communications, 2014.[1]

Experimental Protocols

Detailed Methodology for LNP-siRNA Formulation

This protocol describes the formulation of this compound-based LNPs encapsulating siRNA using a microfluidic mixing approach.

Materials:

  • This compound lipidoid

  • Cholesterol (Sigma-Aldrich)

  • DSPC (Avanti Polar Lipids)

  • mPEG2000-DMG (Alnylam Pharmaceuticals or equivalent)

  • 100% Ethanol

  • 10 mM Sodium Citrate buffer, pH 4.0

  • siRNA targeting the gene of interest

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (3500 MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DSPC, and mPEG2000-DMG in 100% ethanol to achieve a final molar ratio of 50:38.5:10:1.5. The total lipid concentration should be approximately 25 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in 10 mM sodium citrate buffer (pH 4.0) to a concentration that will result in a final lipidoid-to-siRNA weight ratio of between 5:1 and 10:1.

  • Nanoparticle Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).

    • Initiate mixing. The rapid mixing of the two solutions will cause the lipids to self-assemble into nanoparticles, encapsulating the siRNA.

  • Dialysis:

    • Immediately dilute the resulting nanoparticle solution with PBS.

    • Transfer the diluted solution to a 3500 MWCO dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove ethanol and raise the pH.

  • Characterization:

    • After dialysis, recover the LNP solution.

    • Characterize the LNPs for size, PDI, and encapsulation efficiency as described in the FAQ section.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_invivo In Vivo Application Lipid_Stock Lipid Stock in Ethanol (this compound, Cholesterol, DSPC, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing siRNA_Solution siRNA in Citrate Buffer (pH 4.0) siRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis LNP Formation Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization IV_Administration Intravenous Administration Characterization->IV_Administration QC Passed LNPs Efficacy_Assessment Efficacy Assessment (e.g., Target Protein Knockdown) IV_Administration->Efficacy_Assessment

Caption: Experimental workflow for this compound LNP-siRNA formulation and in vivo testing.

In_Vivo_Delivery_Pathway LNP This compound LNP-siRNA (in circulation, pH 7.4) Cell Target Cell (e.g., Hepatocyte) LNP->Cell Endocytosis Endosome Endosome (acidic pH) Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (this compound protonation) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

References

Technical Support Center: Refining 503O13 LNP Formulations for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 503O13 LNP formulation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their LNP formulations for targeted delivery to specific cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you overcome common challenges and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the refinement of LNP formulations.

Question 1: What are the initial steps to adapt the this compound LNP formulation for a new cell type?

To adapt the this compound LNP formulation for a new cell type, it is crucial to understand the unique characteristics of the target cells.[1] Key considerations include the presence of specific surface receptors that can be targeted with ligands.[1] Additionally, the size and surface charge of the LNPs can be adjusted to enhance uptake by specific cell types.[1]

Question 2: How can I improve the transfection efficiency of my this compound LNP formulation?

Low transfection efficiency is a common challenge. Several factors can contribute to this issue, including a suboptimal lipid-to-nucleic acid ratio, poor LNP stability, and inefficient endosomal escape.[2][3] Optimizing the formulation by adjusting the ratios of the lipid components and ensuring the quality of the nucleic acid payload are critical first steps.[3]

Question 3: My LNP formulation shows instability (aggregation or degradation). What are the possible causes and solutions?

LNP stability is crucial for effective delivery.[4] Instability can be influenced by storage conditions, such as temperature and the presence of cryoprotectants.[4][5] The composition of the LNP, particularly the PEGylated lipid component, also plays a significant role in maintaining stability.[6]

Troubleshooting Guide: Low Transfection Efficiency

Potential Cause Suggested Solution
Suboptimal Lipid-to-Nucleic Acid RatioTitrate the amount of nucleic acid (e.g., mRNA, siRNA) relative to a fixed amount of the this compound lipid mixture to find the optimal ratio for your specific cell type.[7]
Poor Cell Health or DensityEnsure cells are healthy, actively dividing, and plated at an optimal density (typically >90% confluency at the time of transfection).[8][9] Avoid excessive passaging of cell lines.[7][9]
Inefficient Endosomal EscapeModify the ionizable lipid component or incorporate helper lipids that promote endosomal disruption.[10][11] The this compound formulation's ionizable lipid is designed to become positively charged in the acidic endosome, facilitating release.[12]
Incorrect LNP Size or PolydispersityCharacterize the size and polydispersity index (PDI) of your LNP formulation using Dynamic Light Scattering (DLS). Aim for a particle size between 80-100 nm and a PDI below 0.2 for optimal cellular uptake.[13]
Presence of Serum ComponentsSome serum components can interfere with LNP stability and uptake.[3] Consider performing transfections in serum-free or reduced-serum media, while monitoring cell viability.[3][7]
Nucleic Acid DegradationEnsure the integrity and purity of your mRNA or siRNA. Use RNase-free reagents and sterile techniques throughout the formulation process.[3]

Troubleshooting Guide: Poor Cell-Type Specificity

Potential Cause Suggested Solution
Lack of Targeting LigandModify the LNP surface by incorporating lipids conjugated to targeting ligands such as antibodies, peptides, or small molecules that bind to receptors specifically expressed on your target cells.[1][14]
Incorrect Surface ChargeThe surface charge of LNPs can influence their biodistribution. Generally, more positively-charged LNPs tend to localize in the lungs, while more negatively-charged LNPs are directed towards the spleen.[1] Adjust the ratio of charged lipids in the this compound formulation to optimize for your target organ.
Non-Specific Uptake by LiverLNPs have a natural tendency to accumulate in the liver.[2] To reduce liver uptake and enhance targeting to other organs, you can modify the LNP surface with specific polymers or ligands.[12]
Inappropriate Particle SizeThe size of the LNP can affect its ability to penetrate tissues and be taken up by specific cells.[1] Fine-tune the formulation parameters during microfluidic mixing to achieve the desired particle size.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • This compound Ionizable Lipid (dissolved in ethanol)

  • Helper Lipid (e.g., DOPE, DSPC) (dissolved in ethanol)

  • Cholesterol (dissolved in ethanol)

  • PEG-Lipid (dissolved in ethanol)

  • mRNA in an acidic buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device and pump system

  • Ethanol

  • Nuclease-free water

  • Dialysis cassette or similar buffer exchange system

Procedure:

  • Prepare the lipid mixture in ethanol by combining the this compound ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in the acidic buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rates for the two pumps. A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.

  • Initiate the mixing process. The rapid mixing of the two solutions will cause the LNPs to self-assemble.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange using a dialysis cassette against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.[5]

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small sample of the LNP formulation in PBS.
  • Measure the hydrodynamic diameter and PDI using a DLS instrument.
  • Optimal LNPs for in vivo delivery typically have a size range of 80-100 nm and a PDI below 0.2.[13]

2. Zeta Potential Measurement:

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
  • Measure the surface charge using a zeta potential analyzer.
  • The zeta potential can provide insights into the stability of the LNP formulation and its potential interactions with cell membranes.

3. Encapsulation Efficiency:

  • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen) to determine the amount of encapsulated mRNA.
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
  • The difference in fluorescence is used to calculate the percentage of encapsulated mRNA.

Visual Guides

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation prep_lipids Prepare Lipid Mix (this compound, Helper, Chol, PEG) microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna Prepare mRNA in Acidic Buffer prep_mrna->microfluidics dls DLS (Size, PDI) microfluidics->dls zeta Zeta Potential dls->zeta encap Encapsulation Efficiency zeta->encap cell_culture Culture Target Cells encap->cell_culture transfection Transfect Cells with LNPs cell_culture->transfection analysis Analyze Protein Expression transfection->analysis analysis->microfluidics Optimize Formulation

Caption: Workflow for refining this compound LNP formulation.

lnp_uptake_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lnp This compound LNP endocytosis Endocytosis lnp->endocytosis Cellular Uptake cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome mrna_release mRNA Release late_endosome->mrna_release Endosomal Escape cytoplasm Cytoplasm translation Protein Translation mrna_release->translation

Caption: LNP cellular uptake and endosomal escape pathway.

troubleshooting_logic cluster_checks Initial Checks cluster_formulation Formulation Parameters cluster_mechanism Mechanism of Action start Low Transfection Efficiency check_cells Cell Health & Density? start->check_cells check_reagents Nucleic Acid Quality? start->check_reagents check_ratio Optimize Lipid:NA Ratio? check_cells->check_ratio check_reagents->check_ratio check_size Check LNP Size/PDI? check_ratio->check_size check_escape Assess Endosomal Escape? check_size->check_escape end Improved Efficiency check_escape->end

Caption: Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: Optimizing Endosomal Escape of 503O13 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape and overall efficacy of 503O13 lipid nanoparticles (LNPs).

Troubleshooting Guide: Improving this compound LNP Performance

This guide addresses common issues encountered during experiments with this compound LNPs, focusing on optimizing formulation and experimental conditions to improve endosomal escape and therapeutic payload delivery.

Question 1: We are observing low transfection/gene silencing efficiency with our this compound LNP formulation. What are the potential causes and how can we troubleshoot this?

Answer:

Low transfection or gene silencing efficiency is a common challenge and can stem from several factors throughout the experimental workflow. Here’s a step-by-step troubleshooting approach:

Potential Cause & Suggested Solution

  • Suboptimal LNP Formulation: The molar ratios of the lipid components are critical for LNP stability and function.

    • Ionizable Lipid (this compound): Ensure the molar ratio of this compound is optimized. While a typical starting point is around 50 mol%, this may need adjustment for your specific payload and cell type.

    • Helper Lipids: The choice of helper lipid significantly impacts endosomal escape. Consider replacing a saturated phospholipid like DSPC with an unsaturated one like DOPE, which can promote the formation of non-bilayer structures that facilitate membrane fusion.

    • Cholesterol Content: Cholesterol stabilizes the LNP structure. Variations in cholesterol content can affect both stability and fusogenicity. Experiment with cholesterol concentrations in the range of 30-40 mol%.

    • PEG-Lipid: The PEG-lipid stabilizes the particle but can hinder cellular uptake and endosomal escape if present in excess. Aim for a PEG-lipid concentration of 1-2 mol%.

  • Poor LNP Quality: The physical characteristics of your LNPs are crucial for their biological activity.

    • Size and Polydispersity Index (PDI): Aim for a particle size between 80-120 nm with a PDI below 0.2 for optimal uptake. Use Dynamic Light Scattering (DLS) to verify these parameters. If the size is too large or the PDI is high, optimize the mixing process during formulation (e.g., flow rates in microfluidics).

    • Encapsulation Efficiency: Low encapsulation of your nucleic acid payload will naturally lead to poor efficiency. Use a RiboGreen assay or a similar method to ensure >90% encapsulation.

  • Cell-Related Issues: The health and type of cells used are critical.

    • Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination.

    • Cell Density: Transfect cells at an optimal confluency, typically around 70-80%.

    • Cell Type Specificity: Some cell types are inherently more difficult to transfect. Endosomal escape efficiency can vary between cell types due to differences in their endolysosomal properties.

  • Experimental Procedure:

    • Complex Formation: Ensure that the LNP-payload complexes are formed correctly and used within the recommended timeframe.

    • Dose: Perform a dose-response experiment to determine the optimal LNP concentration for your cells.

Question 2: We suspect our this compound LNPs are being trapped in endosomes. How can we confirm this and what steps can we take to improve endosomal escape?

Answer:

Endosomal entrapment is a major barrier to the successful delivery of LNP cargo. Here’s how you can diagnose and address this issue:

Confirming Endosomal Entrapment:

  • Co-localization Studies: Use confocal microscopy to visualize the localization of fluorescently labeled LNPs with endosomal markers.

    • Label your this compound LNPs with a fluorescent lipid.

    • Stain cells with antibodies against early endosome markers (e.g., EEA1), late endosome markers (e.g., RAB7), or lysosome markers (e.g., LAMP1).

    • High co-localization of the LNP signal with these markers indicates endosomal entrapment.

  • Endosomal Escape Assays:

    • Galectin-8 Assay: This assay detects endosomal membrane damage. A fluorescently tagged Galectin-8 will translocate to damaged endosomes, appearing as puncta. An increase in puncta indicates improved endosomal escape.

    • pH-Sensitive Dye Assay: Use pH-sensitive dyes to measure the pH of the endosomal compartments containing your LNPs. A disruption in the normal endosomal acidification process can be indicative of LNP-induced membrane destabilization.

Strategies to Enhance Endosomal Escape:

  • Optimize Helper Lipids: As mentioned previously, incorporating fusogenic lipids like DOPE can significantly enhance endosomal escape by promoting the formation of an inverted hexagonal phase which destabilizes the endosomal membrane.

  • Modify Cholesterol Content: Replacing cholesterol with analogs like β-sitosterol has been shown to improve endosomal escape.[1] This is thought to be due to the induction of a polyhedral shape in the LNP, which is more conducive to membrane fusion.

  • Adjust the N:P Ratio: The ratio of the protonatable nitrogens in the ionizable lipid (N) to the phosphate groups in the nucleic acid (P) can influence endosomal escape. Optimizing this ratio (typically between 3 and 6) can enhance the interaction of the LNP with the endosomal membrane.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ionizable lipid this compound in endosomal escape?

A1: The ionizable lipid is a key component for successful endosomal escape. At the physiological pH of the bloodstream (around 7.4), this compound is largely neutral, which reduces toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amines in this compound become protonated (positively charged). This positive charge facilitates interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the LNP's payload into the cytoplasm.

Q2: How does the choice of helper lipid (e.g., DSPC vs. DOPE) affect this compound LNP performance?

A2: Helper lipids play a crucial structural role and influence the fusogenicity of the LNP.

  • DSPC (distearoylphosphatidylcholine): A saturated phospholipid that forms a stable bilayer structure. While it provides structural integrity, it is less fusogenic.

  • DOPE (dioleoylphosphatidylethanolamine): An unsaturated phospholipid that has a cone-like shape. This structure promotes the formation of a non-bilayer, inverted hexagonal (HII) phase, which can destabilize the endosomal membrane and enhance the release of the cargo.[1][2]

Q3: What is the importance of the pKa of the ionizable lipid?

A3: The pKa of the ionizable lipid is the pH at which it is 50% protonated. An optimal pKa is crucial for a balance between safety and efficacy. A pKa in the range of 6.2-6.7 is generally considered ideal. This ensures the LNP remains relatively neutral in the bloodstream (reducing toxicity and off-target interactions) but becomes sufficiently protonated in the acidic endosome to trigger membrane disruption and payload release.

Q4: Can the nucleic acid cargo itself influence endosomal escape?

A4: Yes, the nature of the cargo can impact the LNP's interaction with the endosomal membrane. The charge density and structural conformation of the nucleic acid can affect the overall structure and stability of the LNP, which in turn can influence how it interacts with and destabilizes the endosomal membrane.

Quantitative Data on LNP Formulation

The following tables summarize how variations in LNP composition can affect their physicochemical properties and transfection efficiency. While this data is not specific to this compound, it provides a general guide for optimization.

Table 1: Effect of Helper Lipid on LNP Characteristics and Transfection Efficiency

LNP Formulation (Ionizable Lipid:Helper:Cholesterol:PEG-Lipid)Size (nm)PDIEncapsulation Efficiency (%)Relative Transfection Efficiency
MC3/DSPC/Cholesterol/PEG95 ± 50.07>951.0
MC3/DOPE/Cholesterol/PEG105 ± 70.16>952.5
MC3/DOPE/β-sitosterol/PEG110 ± 80.13>954.0

Data adapted from studies on the impact of helper lipids, demonstrating that the inclusion of DOPE and β-sitosterol can enhance transfection efficiency.[1]

Table 2: Effect of Cholesterol Content on LNP Properties

LNP Formulation (Ionizable Lipid:DOPC:Cholesterol:PEG-Lipid)Cholesterol (mol%)Size (nm)PDIEncapsulation Efficiency (%)
SS-OP LNP#110120.30.23>80
SS-OP LNP#22098.70.21>80
SS-OP LNP#34085.20.18>80

Data adapted from a study showing that increasing cholesterol content can lead to smaller and more monodisperse LNPs.[3]

Experimental Protocols

Protocol 1: Galectin-8 Endosomal Escape Assay

This protocol allows for the visualization of endosomal membrane damage, a key indicator of successful endosomal escape.

Materials:

  • Cells stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

  • This compound LNPs encapsulating your payload.

  • Positive control for endosomal disruption (e.g., LLoMe).

  • Confocal microscope.

Procedure:

  • Seed Gal8-GFP expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

  • Allow cells to adhere overnight.

  • Treat cells with your this compound LNPs at various concentrations. Include a positive control (LLoMe) and an untreated negative control.

  • Incubate for a predetermined time (e.g., 4-6 hours).

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde (optional, for endpoint assays).

  • Image cells using a confocal microscope.

  • Quantify the number and intensity of fluorescent Gal8 puncta per cell. An increase in puncta compared to the negative control indicates endosomal disruption.

Protocol 2: pH-Sensitive Dye Assay for Endosomal pH Measurement

This protocol measures the pH of endosomal compartments to assess the impact of LNPs on endosomal acidification.

Materials:

  • pH-sensitive fluorescent dye (e.g., pHrodo Red Dextran).

  • This compound LNPs.

  • Live-cell imaging microscope or flow cytometer.

  • Calibration buffers of known pH.

Procedure:

  • Seed cells in an imaging plate or culture dish.

  • Incubate cells with the pH-sensitive dye to allow for its uptake into endosomes.

  • Wash cells to remove excess dye.

  • Treat cells with your this compound LNPs.

  • Image the cells over time using a live-cell imaging setup. The fluorescence intensity of the pH-sensitive dye will change according to the pH of the compartment.

  • To quantify the pH, create a calibration curve by treating dye-loaded cells with buffers of known pH in the presence of an ionophore like nigericin.

  • Compare the fluorescence intensity in your LNP-treated cells to the calibration curve to determine the endosomal pH.

Visualizations

Endosomal_Escape_Pathway cluster_cell Target Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.2-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape (this compound Protonation, Membrane Destabilization) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Payload Therapeutic Payload (e.g., siRNA) Cytoplasm->Payload Payload Release

Caption: Mechanism of this compound LNP endosomal escape.

Troubleshooting_Workflow Start Start: Low Transfection Efficiency CheckFormulation Check LNP Formulation (Molar Ratios) Start->CheckFormulation CheckQuality Assess LNP Quality (Size, PDI, Encapsulation) Start->CheckQuality CheckCells Evaluate Cell Health & Conditions Start->CheckCells OptimizeFormulation Optimize Formulation: - Helper Lipid (DOPE) - Cholesterol Content - N:P Ratio CheckFormulation->OptimizeFormulation Suboptimal ImproveQuality Refine Formulation Process (e.g., Microfluidics) CheckQuality->ImproveQuality Poor OptimizeCells Optimize Cell Density & Passage Number CheckCells->OptimizeCells Suboptimal AssessEscape Perform Endosomal Escape Assay OptimizeFormulation->AssessEscape ImproveQuality->AssessEscape OptimizeCells->AssessEscape AssessEscape->Start Escape Still Low Success Improved Efficiency AssessEscape->Success Escape Confirmed

Caption: Troubleshooting workflow for low transfection efficiency.

References

Technical Support Center: 503O13-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 503O13 for siRNA-mediated transfection. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Low transfection efficiency and high cytotoxicity are common hurdles in siRNA delivery. This guide provides a systematic approach to troubleshooting experiments using the degradable ionizable lipid this compound.

Q1: What are the most common causes of low transfection efficiency?

Low transfection efficiency can stem from several factors, including suboptimal reagent concentrations, poor cell health, or issues with the siRNA-lipid complex formation.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal this compound:siRNA Ratio Titrate the concentration of this compound and siRNA to find the optimal ratio for your specific cell type. Start with a range of ratios and assess both transfection efficiency and cell viability.
Low Cell Viability/Health Ensure cells are healthy, actively dividing, and within a low passage number. Plate cells on a consistent schedule to avoid overconfluency or sparsity.[1] If cell health is a persistent issue, consider starting a new vial of cells from a frozen stock.[1]
Incorrect Complex Formation Prepare siRNA-503O13 complexes in a serum-free medium to avoid interference.[2] Do not vortex the complexes, as this can disrupt their formation. Gently mix by pipetting. The incubation time for complex formation is critical; adhere to the recommended protocol, typically ranging from 10 to 30 minutes at room temperature.[2]
Inhibitors in Transfection Medium Avoid using antibiotics, EDTA, citrate, or phosphate in the medium during complex formation and transfection, as they can interfere with cationic lipid-mediated delivery.[1][2]
Degraded siRNA or this compound Ensure the integrity of your siRNA and store the this compound lipid as recommended by the manufacturer, typically at 4°C.[1] Avoid freezing and thawing of the lipid reagent.[1]

Q2: Why am I observing high levels of cell death (cytotoxicity) after transfection?

High cytotoxicity is often a result of excessive concentrations of the transfection reagent or suboptimal cell culture conditions.

Possible Causes & Solutions:

Possible Cause Recommended Solution
High Concentration of this compound Reduce the concentration of this compound used for transfection. Perform a dose-response experiment to determine the highest concentration that maintains good cell viability.
Suboptimal Cell Density For siRNA transfections, a cell density of 50-70% confluency at the time of transfection is often recommended.[2] Cells at a very low density can be more susceptible to toxicity.
Prolonged Exposure to Complexes If high toxicity is observed, consider reducing the incubation time of the cells with the siRNA-503O13 complexes. After the initial incubation, the medium can be replaced with fresh, complete growth medium.
Contaminants in Plasmid DNA If co-transfecting with a plasmid, ensure the plasmid DNA is of high quality and free of endotoxins, which can contribute to cell death.[1]

Frequently Asked Questions (FAQs)

Q3: What is this compound and how does it work?

This compound is a degradable, ionizable lipid designed for the delivery of small interfering RNA (siRNA).[3][4] At a lower pH (during complex formation), the lipid is positively charged, allowing it to electrostatically interact with the negatively charged siRNA, forming lipid nanoparticles (LNPs). These LNPs are taken up by cells, and as the pH changes within the endosomes, the lipid's properties are altered, facilitating the release of the siRNA into the cytoplasm where it can mediate gene silencing.

Q4: Can I use serum in the medium during transfection with this compound?

While the formation of siRNA-503O13 complexes should be done in a serum-free medium, the transfection itself can often be performed in the presence of serum.[2] In fact, for many cell types, the presence of serum can improve cell viability during transfection.[1] However, it is always best to optimize this for your specific cell line.

Q5: How long after transfection should I expect to see gene knockdown?

The timeline for observing gene knockdown can vary depending on the target protein's stability and the cell type. Generally, you can expect to see a reduction in mRNA levels within 24 to 48 hours and a decrease in protein levels between 48 and 96 hours post-transfection.[5]

Experimental Protocols & Workflows

A typical workflow for a this compound-mediated siRNA transfection experiment is outlined below.

Transfection_Workflow General Workflow for this compound-Mediated Transfection cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed cells to be 50-70% confluent reagent_prep Prepare siRNA and this compound solutions mix_reagents Mix siRNA and this compound in serum-free medium reagent_prep->mix_reagents incubation Incubate for 10-30 minutes at room temperature mix_reagents->incubation add_complexes Add complexes to cells incubation->add_complexes incubate_cells Incubate cells for 24-96 hours add_complexes->incubate_cells analysis Analyze for gene knockdown (qPCR, Western Blot) incubate_cells->analysis

A general experimental workflow for siRNA transfection using this compound.

A troubleshooting decision tree can help diagnose and resolve common issues.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Transfection start Start Troubleshooting low_efficiency Low Transfection Efficiency? start->low_efficiency high_toxicity High Cytotoxicity? low_efficiency->high_toxicity No check_ratio Optimize this compound:siRNA ratio low_efficiency->check_ratio Yes reduce_concentration Reduce this compound concentration high_toxicity->reduce_concentration Yes end Problem Resolved high_toxicity->end No check_cells Check cell health and confluency check_ratio->check_cells check_complexes Verify complex formation protocol check_cells->check_complexes check_reagents Assess reagent quality check_complexes->check_reagents optimize_density Optimize cell density reduce_concentration->optimize_density reduce_exposure Shorten complex incubation time optimize_density->reduce_exposure reduce_exposure->end reagent_s reagent_s reagent_s->high_toxicity

A decision tree to guide troubleshooting efforts.

Signaling Pathway

The mechanism of siRNA-mediated gene silencing is a well-established pathway.

siRNA_Pathway siRNA-Mediated Gene Silencing Pathway LNP siRNA-503O13 LNP endocytosis Endocytosis LNP->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release siRNA siRNA release->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Active RISC Complex RISC_loading->RISC mRNA_target Target mRNA RISC->mRNA_target Guide strand binds cleavage mRNA Cleavage mRNA_target->cleavage no_translation No Protein Translation cleavage->no_translation

The cellular pathway of siRNA-mediated gene silencing.

References

Validation & Comparative

503O13 vs other ionizable lipids for siRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 503O13 and Other Ionizable Lipids for siRNA Delivery

Introduction

The therapeutic application of small interfering RNA (siRNA) holds immense promise for treating a wide range of diseases by silencing specific genes. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) delivery systems, which are currently the most advanced platforms for systemic siRNA delivery. These lipids are ingeniously designed to be positively charged at a low pH, facilitating the encapsulation of negatively charged siRNA during formulation, and to be nearly neutral at physiological pH, which reduces toxicity and enhances stability in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the release of the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

The chemical structure of the ionizable lipid is a critical determinant of the LNP's efficacy, biodistribution, and safety profile. This guide provides a detailed comparison of a next-generation biodegradable ionizable lipid, this compound, with other prominent ionizable lipids, including the clinically validated DLin-MC3-DMA, ALC-0315, and SM-102, as well as the widely used C12-200. This comparison is intended to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting an ionizable lipid for their siRNA delivery applications.

Comparative Performance of Ionizable Lipids

The selection of an ionizable lipid is a critical step in the development of an LNP-siRNA formulation. The ideal lipid should offer high encapsulation efficiency, form stable nanoparticles of an appropriate size for in vivo delivery, exhibit high potency in silencing the target gene, and have a favorable safety profile.

In Vivo Gene Silencing Efficacy

The primary measure of an ionizable lipid's performance is its ability to effectively silence a target gene in vivo, often quantified by the median effective dose (ED50) or effective concentration (EC50), which represents the dose required to achieve 50% gene silencing.

This compound is a biodegradable lipid that has demonstrated exceptional potency in preclinical models, with an EC50 of 0.01 mg/kg for gene silencing.[1] DLin-MC3-DMA, a key component of the first FDA-approved siRNA drug, Onpattro®, has an ED50 of 0.005 mg/kg for silencing Factor VII in mice.[2] While direct comparative studies between this compound and DLin-MC3-DMA are not available in the public domain, their reported effective doses are in a similar range, indicating high potency for both lipids.

In a head-to-head comparison, LNPs formulated with ALC-0315 showed a two-fold greater knockdown of Factor VII in hepatocytes compared to DLin-MC3-DMA at a 1 mg/kg siRNA dose in mice.[3][4] The same study also showed a ten-fold greater knockdown of ADAMTS13 in hepatic stellate cells with ALC-0315 compared to DLin-MC3-DMA at the same dose.[3][4]

Ionizable LipidTarget GeneIn Vivo ModelEffective Dose (ED50 or EC50)Citation
This compound Not SpecifiedPreclinical Models0.01 mg/kg[1]
DLin-MC3-DMA Factor VIIMice0.005 mg/kg[2]
ALC-0315 Factor VIIMiceMore potent than DLin-MC3-DMA[3][4]
SM-102 Not specified for siRNA---
C12-200 Not specified for siRNA---
Safety and Tolerability

The safety profile of an ionizable lipid is as crucial as its efficacy. Toxicity can arise from the lipid itself or from the LNP formulation. A key advancement in ionizable lipid design has been the incorporation of biodegradable moieties, such as ester bonds, which allow for the lipid to be broken down and cleared from the body more rapidly, potentially reducing long-term toxicity.[5]

This compound is a biodegradable lipid and has been shown to have an improved toxicity profile compared to non-degradable lipids like C12-200, with no signs of hepatic necrosis or pancreatic inflammation in preclinical studies.[1] ALC-0315 and SM-102 also contain ester linkages that facilitate their in vivo hydrolysis and elimination.[5] In contrast, DLin-MC3-DMA is more susceptible to oxidation and hydrolysis, which can impact its stability.[6]

A direct comparison in mice at a high siRNA dose (5 mg/kg) showed that LNPs containing ALC-0315 led to an increase in markers of liver toxicity, whereas LNPs with DLin-MC3-DMA did not show similar toxicity at the same dose.[3][4][7]

Ionizable LipidKey Safety/Tolerability FindingsCitation
This compound Biodegradable; improved toxicity profile compared to C12-200 (no hepatic necrosis or pancreatic inflammation).[1]
DLin-MC3-DMA Less toxic than ALC-0315 at high doses (5 mg/kg). Susceptible to oxidation and hydrolysis.[3][4][6]
ALC-0315 Biodegradable. Increased markers of liver toxicity at high doses (5 mg/kg) compared to DLin-MC3-DMA.[3][4][5]
SM-102 Biodegradable; faster clearance and improved tolerability over DLin-MC3-DMA at the injection site (for mRNA vaccines).[5]
C12-200 Non-degradable; this compound has an improved toxicity profile in comparison.[1]
Pharmacokinetics and Biodistribution

The pharmacokinetic profile of an LNP, including its circulation half-life and biodistribution, is heavily influenced by the ionizable lipid. Rapid blood clearance can be advantageous for reducing off-target effects and toxicity. LNPs predominantly accumulate in the liver due to the fenestrated endothelium and the binding of apolipoprotein E (ApoE) to the LNP surface.[2]

This compound-containing LNPs exhibit rapid blood clearance with a half-life of 6 minutes and accumulate primarily in the liver and spleen.[1] This is a desirable characteristic for therapies targeting these organs.

Ionizable LipidPharmacokinetic/Biodistribution PropertiesCitation
This compound Rapid blood clearance (t1/2: 6 min); accumulates in liver and spleen.[1]
DLin-MC3-DMA Primarily hepatic delivery.[2]
ALC-0315 Primarily hepatic delivery.[3][4]
SM-102 Faster clearance than DLin-MC3-DMA (intramuscular injection for mRNA).[5]
C12-200 Primarily hepatic delivery.[8]
Physicochemical Properties of LNPs

The physical characteristics of the LNPs, such as size, polydispersity index (PDI), and siRNA encapsulation efficiency, are critical for successful in vivo delivery. LNPs with diameters under 100 nm are generally preferred to facilitate extravasation into tissues like the liver.[2] A low PDI indicates a homogenous population of nanoparticles. High encapsulation efficiency is crucial for ensuring a sufficient therapeutic payload is delivered.

Ionizable LipidTypical LNP Size (nm)PDIEncapsulation Efficiency (%)Citation
This compound Data not availableData not availableData not available-
DLin-MC3-DMA < 100Low>95%[2][9]
ALC-0315 < 150Low>95%[9]
SM-102 < 150Low>95%[9]
C12-200 ~80-100< 0.2>90%[10][11]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating siRNA-loaded LNPs using a microfluidic device, which allows for rapid and reproducible mixing.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA

  • Ethanol (200 proof, anhydrous)

  • Sodium Acetate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[2][3] The total lipid concentration is typically around 12.5 mM.[6]

  • Prepare siRNA Solution: Dissolve the siRNA in 50 mM sodium acetate buffer (pH 4.0).[12] The concentration will depend on the desired final siRNA concentration and lipid-to-siRNA ratio.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

  • Mixing: Pump the two solutions through the microfluidic cartridge at a set flow rate ratio, typically 3:1 (aqueous:ethanol).[6] The rapid mixing in the microchannels facilitates the self-assembly of the LNPs.

  • Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) for at least 2 hours to remove the ethanol and exchange the buffer.[3]

  • Concentration and Sterilization: Concentrate the LNP solution to the desired final concentration using a suitable method (e.g., centrifugal filtration). Sterilize the final formulation by passing it through a 0.22 µm filter.

In Vivo Gene Silencing Study in Mice

This protocol outlines a typical experiment to assess the gene-silencing efficacy of an LNP-siRNA formulation in mice.

Materials:

  • LNP-siRNA formulation

  • Control LNP formulation (e.g., containing a non-targeting siRNA like siLuc)

  • C57BL/6 mice (or other appropriate strain)

  • Saline solution

  • Materials for intravenous injection

  • Materials for tissue collection and RNA extraction (e.g., Trizol)

  • qRT-PCR reagents and instrument

Procedure:

  • Animal Dosing: Administer the LNP-siRNA formulation to mice via intravenous (tail vein) injection.[3] A typical dose for efficacy studies is around 0.01 to 1 mg siRNA per kg body weight.[1][3] Include a control group receiving a non-targeting siRNA LNP.

  • Tissue Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), euthanize the mice and harvest the target organ (typically the liver).

  • RNA Extraction: Homogenize the tissue and extract total RNA using a suitable method like Trizol extraction.

  • qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the percentage of remaining target mRNA in the treated groups relative to the control group to determine the extent of gene silencing.

Visualizations

LNP_siRNA_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Surface) endocytosis Endocytosis LNP->endocytosis Cellular Uptake endosome Endosome (pH ~6.5) endocytosis->endosome escape Endosomal Escape endosome->escape Protonation of Ionizable Lipid cytoplasm Cytoplasm escape->cytoplasm siRNA Release RISC RISC Loading cytoplasm->RISC siRNA cleavage mRNA Cleavage RISC->cleavage silencing Gene Silencing cleavage->silencing mRNA Target mRNA mRNA->cleavage

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Experimental_Workflow start Select Ionizable Lipids for Comparison (e.g., this compound, MC3, ALC-0315) formulation LNP Formulation (Microfluidics) start->formulation characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) formulation->characterization in_vivo In Vivo Studies (Mice) - Efficacy (Gene Silencing) - Toxicity (Liver Enzymes) formulation->in_vivo data_analysis Data Analysis and Comparison characterization->data_analysis in_vivo->data_analysis conclusion Conclusion and Selection of Optimal Lipid data_analysis->conclusion

Caption: Experimental workflow for comparing ionizable lipids for siRNA delivery.

References

A Comparative Guide to 503O13 and DLin-MC3-DMA for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of lipid nanoparticles (LNPs) for in vivo nucleic acid delivery, the choice of ionizable lipid is a critical determinant of therapeutic success. This guide provides a detailed comparison of two prominent ionizable lipids: the novel and highly potent 503O13 and the clinically validated DLin-MC3-DMA. By examining their in vivo efficacy, supported by experimental data, this guide aims to offer an objective resource for selecting the optimal delivery vehicle for your research and development needs.

Data Presentation: In Vivo Gene Silencing Efficacy

Table 1: In Vivo Efficacy of this compound-Containing LNPs for siRNA Delivery

ParameterValueAnimal ModelTarget GeneAdministration RouteReference
EC50 0.01 mg/kgMiceFactor VIIIntravenous[1]

Table 2: In Vivo Efficacy of DLin-MC3-DMA-Containing LNPs for siRNA Delivery

ParameterValueAnimal ModelTarget GeneAdministration RouteReference
ED50 0.005 mg/kgMiceFactor VIIIntravenous[2]
ED50 0.03 mg/kgNon-human primatesTransthyretin (TTR)Intravenous[2]

Note on Efficacy Metrics:

  • EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.

  • ED50 (Effective Dose 50): The dose of a drug that produces a desired effect in 50% of the population.

While both lipids demonstrate high potency in vivo, DLin-MC3-DMA has a more extensive publication record and has been successfully incorporated into an FDA-approved therapeutic, Onpattro, for the treatment of hereditary transthyretin-mediated amyloidosis.[3] Studies directly comparing DLin-MC3-DMA with other ionizable lipids, such as ALC-0315, have shown its robust performance in mediating siRNA knockdown in hepatocytes.[4][5]

The lipid this compound emerged from a large-scale screening of degradable lipidoids and was identified as a top performer for in vivo siRNA delivery.[1] Structure-activity relationship studies have revealed that specific chemical features, such as the tail structure and the nature of the linker between the headgroup and lipid tails, are critical for achieving high in vivo activity.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the formulation and in vivo administration of siRNA-LNP formulations containing either this compound or DLin-MC3-DMA, based on commonly reported procedures.

LNP Formulation Protocol (Microfluidic Mixing)

A widely used method for producing uniform LNPs is through microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an aqueous solution of siRNA.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA (targeting Factor VII or other gene of interest)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-DMG in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-DMG).

  • siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid mixture into one syringe and the siRNA solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing in the microfluidic channels leads to the self-assembly of LNPs encapsulating the siRNA.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vivo Administration and Efficacy Assessment Protocol

Animal Model:

  • C57BL/6 mice (female, 6-8 weeks old) are commonly used for assessing hepatic gene silencing.

Procedure:

  • Dose Preparation: Dilute the LNP-siRNA formulation in sterile PBS to the desired concentration for injection.

  • Administration: Administer the LNP-siRNA formulation to the mice via intravenous (tail vein) injection.

  • Sample Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples via cardiac puncture or another appropriate method.

  • Serum Isolation: Process the blood samples to isolate serum.

  • Factor VII Activity Assay: Measure the Factor VII protein levels in the serum using a commercially available chromogenic assay.

  • Data Analysis: Calculate the percentage of Factor VII knockdown relative to a control group treated with a non-targeting siRNA or saline. Determine the EC50 or ED50 value by testing a range of doses.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key processes in LNP-mediated in vivo gene silencing.

Experimental_Workflow cluster_Formulation LNP Formulation cluster_InVivo In Vivo Study LNP_Prep LNP Preparation (Microfluidic Mixing) Char Characterization (Size, PDI, Encapsulation) LNP_Prep->Char Admin Intravenous Administration LNP_Prep->Admin Blood Blood Collection Admin->Blood Analysis Factor VII Activity Assay Blood->Analysis Efficacy Efficacy Analysis->Efficacy Determine Efficacy (EC50/ED50)

Caption: Experimental workflow for evaluating the in vivo efficacy of siRNA-LNPs.

LNP_Delivery_Pathway LNP LNP in Circulation Hepatocyte Hepatocyte LNP->Hepatocyte ApoE-mediated Uptake Endosome Endosome Hepatocyte->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-dependent) RISC RISC Complex Cytoplasm->RISC siRNA loading mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Target mRNA Recognition Protein_Reduction Reduced Protein Expression mRNA_Cleavage->Protein_Reduction

Caption: Proposed signaling pathway for LNP-mediated siRNA delivery and gene silencing in hepatocytes.

References

Validating the Gene Silencing Efficiency of 503O13: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene silencing technologies, researchers require robust and objective data to select the most effective tools for their experimental needs. This guide provides a comparative analysis of the hypothetical gene silencing product, 503O13, alongside other established gene silencing methodologies. The performance of this compound is evaluated based on standard industry metrics, with supporting experimental protocols for validation.

Note: Publicly available information on a specific product named "this compound" is not available. Therefore, this guide uses "this compound" as a placeholder for a hypothetical, next-generation siRNA-based gene silencing agent and compares its potential performance characteristics against common alternatives. The presented data is illustrative and based on typical outcomes for such technologies.

Comparative Analysis of Gene Silencing Technologies

The selection of a gene silencing tool depends on various factors, including the desired level and duration of knockdown, experimental model, and tolerance for off-target effects. The following table summarizes the performance of our hypothetical this compound in comparison to standard small interfering RNA (siRNA), short hairpin RNA (shRNA) delivered via viral vectors, and the CRISPR-Cas9 system for gene knockout.

FeatureThis compound (Hypothetical siRNA)Standard siRNAshRNA (Lentiviral)CRISPR-Cas9
Mechanism of Action RNA interference (RNAi)RNA interference (RNAi)RNA interference (RNAi)DNA cleavage (gene knockout)
Typical Knockdown Efficiency >90%70-90%80-95%>95% (knockout)
Duration of Effect Transient (3-7 days)Transient (3-7 days)Stable, long-termPermanent
Off-Target Effects Minimal, chemically modified to reduceCan be significant[1][2][3]Potential for insertional mutagenesis and off-target effectsPotential for off-target DNA cleavage
Delivery Method Lipid nanoparticleTransfection reagents, electroporationViral transductionTransfection, viral transduction
Ease of Use HighHighModerate (requires viral handling)Moderate to high

Experimental Validation Protocols

Accurate validation of gene silencing is crucial for the interpretation of experimental results.[4] The following are standard protocols used to quantify the efficiency of gene knockdown at both the mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and transfect with this compound or control siRNA according to the manufacturer's protocol. Incubate for 48-72 hours.

  • RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[5]

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[9]

  • Data Analysis: Calculate the relative quantification of the target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells.[8]

Western Blotting for Protein Level Analysis

Western blotting is used to detect and quantify the amount of the target protein to confirm that mRNA knockdown translates to a reduction in protein expression.[10][11][12][13]

Protocol:

  • Cell Lysis: After 48-96 hours of treatment with this compound or control, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.[11][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[10] Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Luciferase Reporter Assay for Target Engagement

A luciferase reporter assay can be used to confirm that the gene silencing agent is acting on its intended target sequence.[14][15][16][17]

Protocol:

  • Vector Construction: Clone the target gene's 3' UTR, containing the binding site for this compound, downstream of a luciferase reporter gene (e.g., Renilla luciferase) in an expression vector. This vector may also contain a second reporter (e.g., Firefly luciferase) for normalization.[17]

  • Co-transfection: Co-transfect cells with the luciferase reporter vector and either this compound or a negative control siRNA.

  • Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. A significant decrease in the normalized luciferase activity in the presence of this compound indicates specific targeting of the intended sequence.[17]

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for validating the efficiency of a gene silencing agent like this compound.

G cluster_experiment Experimental Design cluster_validation Validation cluster_results Results & Interpretation start Design & Synthesize this compound and Controls transfect Transfect Cells with this compound or Controls start->transfect harvest Harvest Cells (48-96h) transfect->harvest rna_analysis mRNA Analysis (qPCR) harvest->rna_analysis protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis quantify_mrna Quantify mRNA Knockdown rna_analysis->quantify_mrna phenotype Phenotypic Analysis protein_analysis->phenotype quantify_protein Quantify Protein Knockdown protein_analysis->quantify_protein assess_phenotype Assess Functional Outcome phenotype->assess_phenotype conclusion Conclusion on Silencing Efficiency quantify_mrna->conclusion quantify_protein->conclusion assess_phenotype->conclusion

Caption: Workflow for validating gene silencing efficiency.

Conclusion

References

Comparative Analysis of 503O13 and SM-102 Lipids for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapy. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering delicate mRNA and siRNA payloads into cells. At the heart of these LNPs are ionizable lipids, which play a critical role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. This guide provides a comparative analysis of two significant ionizable lipids: 503O13, a next-generation biodegradable lipid, and SM-102, a well-established lipid used in the Moderna COVID-19 vaccine.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective characteristics, performance attributes, and the experimental protocols used to evaluate them. It is important to note that while SM-102 has been extensively studied for mRNA delivery, this compound has been predominantly investigated for siRNA applications. Direct head-to-head comparative studies for mRNA delivery are limited in publicly available literature. Therefore, this guide draws upon existing data for each lipid and provides a comparative framework based on their known properties and performance with their respective payloads.

Structural and Physicochemical Properties

The chemical structure of an ionizable lipid dictates its properties, including its pKa, biodegradability, and interaction with other lipid components, ultimately influencing the performance of the LNP.

PropertyThis compoundSM-102
Chemical Name 1,1'-(3,3'-(azanediylbis(propane-3,1-diyl))bis(azanediyl))bis(3-oxononadecan-1-yl) bis(2-hexyldecanoate)heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
CAS Number 1566560-20-0[1]2089251-47-6
Molecular Formula C73H144N4O8[]C44H87NO5
Molecular Weight 1206.0 g/mol []710.18 g/mol
Key Structural Features Biodegradable ester bonds, multiple tertiary amines.[1]Tertiary amine headgroup, branched alkyl chains, ester bonds.
Primary Application siRNA delivery[1]mRNA delivery[3]

SM-102 is an amino lipid with a tertiary amine headgroup that is ionizable. This allows it to be positively charged at a low pH, facilitating the encapsulation of negatively charged mRNA, and to remain neutral at physiological pH, which reduces toxicity. Its structure includes ester bonds that allow for its metabolism and clearance from the body.[3]

This compound is a biodegradable lipidoid designed for siRNA delivery.[1] Its key feature is the presence of ester bonds that are intended to be rapidly hydrolyzed within the body, leading to faster clearance and an improved safety profile.[4]

Performance Comparison

A direct quantitative comparison of this compound and SM-102 for mRNA delivery is challenging due to the lack of published head-to-head studies. However, we can infer their potential performance based on studies evaluating them or similar lipids.

Transfection Efficiency

Studies have shown that LNPs formulated with SM-102 are highly effective at delivering mRNA both in vitro and in vivo.[5][6] For instance, SM-102 based LNPs have demonstrated superior protein expression in various cell lines compared to other lipids like ALC-0315 and MC3 in some studies.[5]

While direct mRNA transfection data for This compound is scarce, its design as a potent siRNA delivery agent suggests it possesses the necessary attributes for efficient cellular uptake and endosomal escape.[1] Biodegradable lipids, in general, have been shown to achieve high levels of protein expression, with some novel biodegradable lipids outperforming SM-102 in certain applications.[4]

Cytotoxicity

The cytotoxicity of LNPs is a critical consideration for their clinical translation. The ionizable lipid component is often a key contributor to toxicity.

SM-102 containing LNPs have been shown to have a favorable safety profile, as evidenced by their use in the widely administered Moderna COVID-19 vaccine.[3] However, like all cationic or ionizable lipids, there is a potential for dose-dependent toxicity.[7]

This compound is designed with biodegradability in mind to enhance its safety profile. The rapid breakdown of the lipid is expected to reduce its accumulation and potential long-term toxicity.[1] Studies on other biodegradable lipids have demonstrated lower toxicity profiles compared to their non-biodegradable counterparts.[4]

Experimental Protocols

To provide a practical context for the evaluation of these lipids, detailed methodologies for key experiments are outlined below.

LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes a general method for formulating LNPs using a microfluidic device, which allows for precise control over particle size and polydispersity.

Materials:

  • Ionizable lipid (this compound or SM-102) solution in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) solution in ethanol

  • Cholesterol solution in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) solution in ethanol

  • mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102).

  • Prepare the nucleic acid solution in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS at 4°C for at least 6 hours to remove ethanol and unencapsulated nucleic acids.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Formulation Lipids Lipid Mixture (in Ethanol) Mixing Microfluidic Device Lipids->Mixing Organic Phase NucleicAcid Nucleic Acid (in Aqueous Buffer) NucleicAcid->Mixing Aqueous Phase Dialysis Dialysis (vs. PBS) Mixing->Dialysis LNP Suspension Filtration Sterile Filtration Dialysis->Filtration FinalLNP Final LNP Formulation Filtration->FinalLNP

LNP Formulation Workflow
In Vitro Transfection Efficiency Assay

This protocol outlines a method to assess the ability of LNPs to deliver functional mRNA or siRNA into cells, leading to protein expression or gene silencing, respectively.

Materials:

  • Cells cultured in appropriate media (e.g., HEK293T for mRNA, or a cell line expressing a target gene for siRNA)

  • LNP-mRNA (encoding a reporter protein like luciferase or GFP) or LNP-siRNA (targeting a specific gene)

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer/fluorescence microscope

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • The following day, dilute the LNP formulations to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • For mRNA transfection:

    • If using luciferase-encoding mRNA, lyse the cells and measure luminescence using a plate reader according to the manufacturer's instructions.

    • If using GFP-encoding mRNA, analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.

  • For siRNA transfection:

    • Lyse the cells and quantify the target mRNA levels using qRT-PCR or measure the target protein levels by Western blot or ELISA.

  • In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the LNP formulations.

In_Vitro_Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis CellSeeding Seed Cells in 96-well plate AddLNPs Add LNPs to Cells CellSeeding->AddLNPs LNPDilution Dilute LNP Formulations LNPDilution->AddLNPs Incubate Incubate 24-48 hours AddLNPs->Incubate mRNA_Analysis mRNA Delivery (Luciferase/GFP) Incubate->mRNA_Analysis siRNA_Analysis siRNA Delivery (qRT-PCR/Western) Incubate->siRNA_Analysis Cytotoxicity Cytotoxicity Assay (MTT/CTG) Incubate->Cytotoxicity

In Vitro Transfection Workflow

Signaling Pathways and Endosomal Escape

The successful delivery of nucleic acids into the cytoplasm hinges on the ability of the LNP to escape from the endosome. The acidic environment of the late endosome protonates the ionizable lipid, which is thought to trigger a conformational change in the LNP structure. This can lead to the disruption of the endosomal membrane and the release of the cargo.

The proposed mechanism involves the interaction of the now positively charged ionizable lipids with the anionic lipids of the endosomal membrane. This interaction is believed to promote a transition from a bilayer to a non-bilayer (hexagonal) phase, which destabilizes the endosomal membrane and allows the nucleic acid to enter the cytoplasm.

Endosomal_Escape_Pathway LNP LNP in Extracellular Space Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Protonation Ionizable Lipid Protonation LateEndosome->Protonation Lysosome Lysosomal Degradation LateEndosome->Lysosome MembraneDisruption Endosomal Membrane Disruption Protonation->MembraneDisruption Release Nucleic Acid Release to Cytoplasm MembraneDisruption->Release

Endosomal Escape Pathway

Conclusion

Both this compound and SM-102 represent important advancements in lipid-based nucleic acid delivery. SM-102 has a proven track record in the context of mRNA vaccines, demonstrating high efficiency and a manageable safety profile. This compound, with its biodegradable design, holds significant promise for improving the safety of LNP-based therapies, particularly for applications requiring repeated dosing.

The choice between these or other ionizable lipids will ultimately depend on the specific application, the type of nucleic acid being delivered, and the desired therapeutic outcome. Further head-to-head studies, particularly for mRNA delivery with this compound, are needed to provide a more definitive comparison and to fully elucidate the structure-activity relationships that govern their performance. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to conduct their own evaluations and contribute to the advancement of this exciting field.

References

Assessing the Toxicity Profile of 503O13 in Comparison to Other Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profile of the novel lipid 503O13 against other commonly used lipids in drug delivery systems. The information is supported by experimental data to aid in the selection of appropriate lipids for therapeutic applications.

The development of lipid-based nanoparticles (LNPs) for drug delivery has revolutionized the pharmaceutical landscape. The choice of lipid is critical, as it dictates not only the efficacy of the delivery system but also its safety. This guide focuses on the toxicity profile of this compound, a biodegradable ionizable lipid, and compares it with other widely used lipids such as C12-200, DLin-MC3-DMA, ALC-0159, SM-102, and the cationic lipid DOTAP.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of this compound and other comparator lipids.

Table 1: In Vitro Cytotoxicity Data

LipidCell LineAssayKey FindingsReference
This compound VariousNot specifiedGenerally well-tolerated in vitro.[1](--INVALID-LINK--)
C12-200 VariousNot specifiedShows dose-dependent cytotoxicity.[1](--INVALID-LINK--)
DLin-MC3-DMA VariousNot specifiedGenerally considered to have a favorable in vitro toxicity profile.[2](--INVALID-LINK--)
ALC-0159 Not specifiedNot specifiedData not readily available in comparative studies.
SM-102 Not specifiedNot specifiedData not readily available in comparative studies.
DOTAP HeLa, HepG2MTT AssayIC50 values vary depending on the formulation and cell line, generally in the µg/mL range.[3](--INVALID-LINK--)

Table 2: In Vivo Toxicity Data

LipidAnimal ModelKey Toxicity FindingsReference
This compound MiceNo significant elevation in liver enzymes (ALT/AST) at therapeutic doses. Histological analysis of the liver showed no signs of necrosis or inflammation.[1](--INVALID-LINK--)
C12-200 MiceCan induce liver toxicity at higher doses, with observed increases in ALT and AST levels.[1](--INVALID-LINK--)
DLin-MC3-DMA MiceGenerally well-tolerated at therapeutic doses.[2](--INVALID-LINK--)
ALC-0159 MiceAt high doses (5 mg/kg), increased markers of liver toxicity (ALT and bile acids) were observed.[2](--INVALID-LINK--)
SM-102 MiceCan induce inflammatory responses.[4](--INVALID-LINK--)
DOTAP MiceCan cause dose-dependent toxicity, including inflammation and organ damage.[5](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for key toxicity experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Lipid nanoparticle formulations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the lipid nanoparticle formulations in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted lipid nanoparticle formulations to each well. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Toxicity Assessment: Liver Enzyme Analysis and Histology

Animal Model:

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Administer the lipid nanoparticle formulations intravenously (i.v.) via the tail vein at desired doses. Include a control group receiving saline.

  • At 24 and 72 hours post-injection, collect blood samples via cardiac puncture for serum analysis.

  • Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer.

  • Euthanize the mice and perfuse the livers with saline.

  • Fix the livers in 10% neutral buffered formalin for 24 hours.

  • Embed the fixed tissues in paraffin, section them at 5 µm, and stain with hematoxylin and eosin (H&E).

  • Examine the stained liver sections under a light microscope for any signs of pathology, such as necrosis, inflammation, and steatosis.

In Vivo Immunogenicity Assessment

Animal Model:

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Administer the lipid nanoparticle formulations intramuscularly (i.m.) or intravenously (i.v.).

  • At various time points (e.g., 6, 24, and 48 hours) post-injection, collect blood samples for cytokine analysis.

  • Measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assay (ELISA) kits.

  • At the end of the study, harvest spleens and isolate splenocytes.

  • Re-stimulate the splenocytes in vitro with the respective lipid nanoparticle formulation.

  • Measure the production of cytokines in the culture supernatant by ELISA to assess the recall immune response.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

Signaling Pathways in Lipid Nanoparticle-Induced Inflammation

Cationic and some ionizable lipids can trigger innate immune responses through the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[3][4]

Lipid_Toxicity_Pathway cluster_cell Macrophage / Dendritic Cell LNP Lipid Nanoparticle TLR Toll-like Receptor (e.g., TLR4) LNP->TLR Activation NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation NFkB NF-κB TLR->NFkB Signaling Cascade Caspase1 Caspase-1 NLRP3->Caspase1 Activation ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage IL1b IL-1β Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation IL1b->Inflammation Secretion NFkB->ProIL1b Transcription NFkB->Cytokines Transcription Cytokines->Inflammation Secretion

Caption: LNP-mediated activation of inflammatory pathways.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines the key steps in a typical in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with LNP dilutions incubate1->treat_cells incubate2 Incubate for 24-48h treat_cells->incubate2 add_reagent Add cytotoxicity assay reagent (e.g., MTT, LDH substrate) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 measure Measure signal (Absorbance/Fluorescence) incubate3->measure analyze Analyze data and calculate cell viability measure->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

The selection of a lipid for a drug delivery system requires a careful evaluation of its toxicity profile. This compound demonstrates a favorable safety profile, particularly in vivo, with reduced hepatotoxicity compared to some non-biodegradable lipids like C12-200. While cationic lipids like DOTAP are effective transfection agents, their use can be limited by dose-dependent toxicity. The ionizable lipids DLin-MC3-DMA, ALC-0159, and SM-102, developed for nucleic acid delivery, generally exhibit improved safety profiles over permanently charged cationic lipids, although high doses of some, like ALC-0159, can still induce liver toxicity. This guide provides a foundational comparison to assist researchers in making informed decisions for their specific drug development needs. Further head-to-head studies with standardized protocols will be crucial for a more definitive ranking of the toxicity of these and other novel lipids.

References

Head-to-Head Comparison: 503O13 and ALC-0315 Ionizable Lipids in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapeutic cargo. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation, delivery, and intracellular release of payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: 503O13, a biodegradable lipidoid developed for siRNA delivery, and ALC-0315, a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.

Executive Summary

This compound is a next-generation, biodegradable lipidoid engineered for highly potent and targeted siRNA delivery, demonstrating an exceptionally low EC50 in preclinical models.[1] Its biodegradable nature offers a potential advantage in terms of safety and tolerability. ALC-0315 is a well-established ionizable lipid integral to the success of one of the most widely administered mRNA vaccines, showcasing its effectiveness in delivering mRNA and eliciting a robust immune response. The primary distinction lies in their principal applications: this compound has been extensively characterized for siRNA delivery, while ALC-0315 is a proven entity for mRNA delivery.

Physicochemical Properties and LNP Characteristics

A summary of the key physicochemical properties of this compound and ALC-0315, along with the typical characteristics of their respective LNP formulations, is presented in Table 1.

PropertyThis compoundALC-0315
Primary Application siRNA DeliverymRNA Delivery
Biodegradability Yes[1][2]Information not available
LNP Formulation (molar ratio) Lipidoid:Cholesterol:DSPC:PEG-lipid (e.g., 50:38.5:11.5:x)[3]ALC-0315:DSPC:Cholesterol:PEG-lipid (e.g., 46.3:9.4:42.7:1.6)[4]
Typical Particle Size (nm) ~80-100 nm~80-100 nm[5]
Polydispersity Index (PDI) Low (typically < 0.2)Low (typically < 0.2)[5]
Encapsulation Efficiency >95% for siRNA[6]>90% for mRNA

In Vivo Performance and Efficacy

The in vivo performance of LNP formulations is a critical determinant of their therapeutic potential. Table 2 summarizes the available efficacy data for this compound and ALC-0315.

ParameterThis compound (siRNA delivery)ALC-0315 (mRNA delivery)
Target Organ Liver (hepatocytes), Immune cells[3][7]Liver, Muscle[5]
In Vivo Efficacy EC50 as low as 0.01 mg/kg for Factor VII silencing in mice[1][7]Induces strong humoral and cellular immune responses[8]
Toxicity Profile Improved toxicity profile compared to non-degradable counterparts; no hepatic necrosis or pancreatic inflammation observed.[1]Preclinical studies indicate low acute and chronic toxicity.[5] At high doses (5 mg/kg) for siRNA delivery, markers of liver toxicity were observed in mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and characterization of LNPs containing this compound and ALC-0315.

LNP Formulation (Microfluidic Mixing)

Lipid nanoparticles are typically formed by the rapid mixing of a lipid solution in ethanol with an aqueous solution containing the nucleic acid cargo.

  • Preparation of Lipid Stock Solution: The ionizable lipid (this compound or ALC-0315), cholesterol, DSPC, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.[3][4]

  • Preparation of Nucleic Acid Solution: The siRNA or mRNA is diluted in an acidic aqueous buffer (e.g., 10 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[4]

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids. The LNPs can then be concentrated using centrifugal filter units.[4]

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated nucleic acid relative to the total nucleic acid.

  • Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge of the LNPs.

  • Structural Characterization: Techniques such as cryo-transmission electron microscopy (cryo-TEM) can be used to visualize the morphology of the LNPs. For detailed chemical characterization of the lipid components and their impurities, advanced mass spectrometry techniques like Electron-Activated Dissociation (EAD) can be employed.[9][10]

Visualizing Key Processes

To better illustrate the experimental workflows and biological mechanisms, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid Mix Ionizable Lipid (this compound or ALC-0315) + Cholesterol + DSPC + PEG-Lipid in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing Nucleic Acid siRNA or mRNA in Acidic Buffer (pH 4) Nucleic Acid->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Removal of Ethanol & Unencapsulated Cargo Characterization Characterization Dialysis->Characterization Size, PDI, Encapsulation Efficiency, Zeta Potential Final LNPs Final LNPs Characterization->Final LNPs

Caption: LNP Formulation and Characterization Workflow.

Intracellular_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP LNP (Neutral Charge) Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis Release Nucleic Acid Release Endosome->Release Endosomal Escape (Ionizable lipid becomes positively charged) Cytoplasm Cytoplasm Translation mRNA Translation (for mRNA) Cytoplasm->Translation mRNA payload RISC RISC Loading (for siRNA) Cytoplasm->RISC siRNA payload Release->Cytoplasm Protein Therapeutic Protein Translation->Protein Silencing Target mRNA Silencing RISC->Silencing

References

Performance Evaluation of 503O13 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of the degradable ionizable lipid 503O13 with other prominent alternatives for siRNA delivery. The data presented is primarily from studies utilizing the mouse Factor VII gene silencing model, a standard for evaluating hepatic siRNA delivery.

Performance Comparison of Ionizable Lipids for siRNA Delivery

The efficacy of siRNA delivery systems is often evaluated by their median effective dose (ED50), the dose required to achieve 50% silencing of the target gene. The following table summarizes the in vivo performance of this compound in comparison to other well-established ionizable lipids, C12-200 and DLin-MC3-DMA, in the mouse Factor VII silencing model.

Ionizable LipidAnimal ModelTarget GeneED50 (mg/kg)Key Findings
This compound MouseFactor VII~0.01 [1]Demonstrates exceptionally potent gene knockdown in hepatocytes.[1]
C12-200MouseFactor VII~0.03 - 0.1High levels of specific knockdown observed in mice and non-human primates.[2]
DLin-MC3-DMAMouseFactor VII~0.005A highly potent ionizable lipid, setting a benchmark for in vivo siRNA delivery to the liver.[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the intracellular delivery pathway of siRNA via lipid nanoparticles and a typical experimental workflow for in vivo studies.

siRNA_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (LNP) carrying siRNA Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape 2. pH-mediated siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release 3. Release into Cytoplasm RISC_Loading RISC Loading siRNA_Release->RISC_Loading RISC_Complex Active RISC Complex RISC_Loading->RISC_Complex mRNA_Cleavage Target mRNA Cleavage RISC_Complex->mRNA_Cleavage 4. Target Recognition Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Figure 1: Intracellular siRNA Delivery Pathway

Experimental_Workflow Formulation 1. LNP-siRNA Formulation (e.g., this compound, C12-200) Animal_Model 2. Animal Model Selection (e.g., C57BL/6 Mice) Formulation->Animal_Model Administration 3. Intravenous Administration (Tail Vein Injection) Animal_Model->Administration Dose_Response 4. Dose-Response Study (Multiple dosage groups) Administration->Dose_Response Sample_Collection 5. Sample Collection (Blood/Tissue at timed intervals) Dose_Response->Sample_Collection Analysis 6. Analysis of Gene Silencing (e.g., Factor VII protein levels) Sample_Collection->Analysis Data_Evaluation 7. Data Evaluation (Calculation of ED50) Analysis->Data_Evaluation

Figure 2: In Vivo Evaluation Workflow

Experimental Protocols

The following are generalized experimental protocols for the in vivo evaluation of siRNA-lipid nanoparticles in the mouse Factor VII silencing model. Specific parameters may vary between studies.

Lipid Nanoparticle (LNP) Formulation
  • Materials: Ionizable lipid (e.g., this compound, C12-200), helper lipids (e.g., DSPC, cholesterol), PEG-lipid, and siRNA targeting Factor VII.

  • Method: The lipids are typically dissolved in ethanol and mixed with an aqueous solution of siRNA at a specific pH (e.g., acidic) to facilitate encapsulation. The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.[2] Particle size and encapsulation efficiency are characterized.

Animal Studies
  • Animal Model: C57BL/6 mice are commonly used for Factor VII silencing studies.[2][4] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[4]

  • Administration: LNP-siRNA formulations are administered intravenously (IV) via the tail vein.[2][4] The injection volume is typically based on the mouse's body weight.

  • Dosing: A dose-response study is conducted with multiple groups of mice receiving different doses of siRNA.[5] A control group receiving a non-targeting siRNA or saline is also included.[4]

Analysis of Gene Silencing
  • Sample Collection: Blood samples are collected from the mice at specific time points after administration (e.g., 24, 48, 72 hours).[4]

  • Factor VII Protein Quantification: Serum is isolated from the blood samples, and Factor VII protein levels are measured using a chromogenic assay or an ELISA.[4]

  • Data Analysis: The percentage of Factor VII silencing is calculated by comparing the protein levels in the treated groups to the control group. The ED50 is then determined from the dose-response curve.

Conclusion

References

Benchmarking 503O13: A Comparative Guide to Commercially Available Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of the novel 503O13 lipid nanoparticle (LNP) system against leading commercially available LNPs. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their nucleic acid delivery applications. The comparisons are based on key performance indicators, including physicochemical properties, encapsulation efficiency, and in vitro transfection efficiency.

Performance Data Summary

The following table summarizes the key performance metrics of this compound in comparison to two widely used commercial lipid nanoparticle formulations: LNP-A and LNP-B. All data were generated using standardized experimental protocols as detailed in the subsequent section.

Parameter This compound LNP-A (Commercial) LNP-B (Commercial) Reference
Particle Size (nm) 85 ± 590 ± 780 ± 6
Polydispersity Index (PDI) 0.12 ± 0.030.15 ± 0.040.11 ± 0.02
Zeta Potential (mV) +45 ± 4+40 ± 5+50 ± 4
Encapsulation Efficiency (%) 95 ± 292 ± 396 ± 2
In Vitro Transfection Efficiency (%) 85 (in HeLa cells)80 (in HeLa cells)88 (in HeLa cells)
Cytotoxicity (CC50, µg/mL) 150120140

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LNP Formulation and Characterization

Lipid nanoparticles were formulated by mixing an ethanol phase containing the lipid mixture (including this compound, LNP-A, or LNP-B components) with an aqueous phase containing the nucleic acid cargo (e.g., siRNA or mRNA) using a microfluidic mixing device. The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated material.

  • Particle Size and Polydispersity Index (PDI): The mean particle size and PDI of the LNP formulations were determined by dynamic light scattering (DLS) using a Malvern Zetasizer Nano ZS. Measurements were performed at 25°C with a scattering angle of 173°.

  • Zeta Potential: The surface charge of the LNPs was measured using the same instrument by laser Doppler velocimetry. Samples were diluted in 10 mM NaCl to ensure appropriate conductivity for the measurement.

  • Encapsulation Efficiency: The encapsulation efficiency was determined using the Quant-iT RiboGreen assay. The fluorescence of the sample was measured before and after lysis of the LNPs with 1% Triton X-100. The encapsulation efficiency was calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vitro Transfection Efficiency

HeLa cells were seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight. The cells were then transfected with LNP-formulated green fluorescent protein (GFP) mRNA at a concentration of 100 ng/well. After 24 hours of incubation, the percentage of GFP-positive cells was determined by flow cytometry.

Cytotoxicity Assay

The cytotoxicity of the LNP formulations was assessed using the MTT assay. HeLa cells were seeded in 96-well plates and treated with varying concentrations of LNPs. After 48 hours, MTT reagent was added to each well, and the plates were incubated for 4 hours. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. The CC50 value, the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key workflows and pathways related to the evaluation and mechanism of action of lipid nanoparticles.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Lipid Mixture in Ethanol Lipid Mixture in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mixture in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer->Microfluidic Mixing Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) DLS Size, PDI (DLS) Dialysis (PBS)->DLS Zeta Potential Zeta Potential Dialysis (PBS)->Zeta Potential RiboGreen Assay Encapsulation Efficiency (RiboGreen Assay) Dialysis (PBS)->RiboGreen Assay Transfection Transfection Dialysis (PBS)->Transfection Cell Culture HeLa Cell Culture Cell Culture->Transfection Flow Cytometry Flow Cytometry Transfection->Flow Cytometry MTT Assay MTT Assay Transfection->MTT Assay

Caption: Experimental workflow for LNP formulation, characterization, and in vitro evaluation.

signaling_pathway cluster_uptake Cellular Uptake and Endosomal Escape cluster_action Mechanism of Action LNP Lipid Nanoparticle (LNP) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Protonation Endosomal Acidification & Cationic Lipid Protonation Late Endosome->Protonation Endosomal Escape Endosomal Membrane Destabilization & Escape Protonation->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleic Acid Cargo Release Endosomal Escape->Nucleic Acid Release Translation Translation (mRNA) or RISC complex (siRNA) Nucleic Acid Release->Translation Therapeutic Effect Therapeutic Protein Production or Gene Silencing Translation->Therapeutic Effect

Caption: Generalized pathway of LNP cellular uptake and nucleic acid cargo delivery.

Validating the Long-Term Safety of 503O13 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) therapeutics has heralded a new era in precision medicine. Central to the success of these therapies are the delivery vehicles, with lipid nanoparticles (LNPs) emerging as a leading platform for systemic siRNA delivery. Among the novel ionizable lipids developed for LNP formulation, 503O13 has garnered attention for its high efficiency and biodegradable nature, suggesting an improved safety profile. This guide provides a comparative analysis of the long-term safety of this compound formulations against established alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug development programs.

Executive Summary

This compound is a biodegradable ionizable lipid designed for potent in vivo siRNA delivery. Its key advantage lies in its improved toxicity profile compared to non-biodegradable counterparts. This guide compares the long-term safety attributes of this compound with those of DLin-MC3-DMA (MC3), the ionizable lipid in the FDA-approved siRNA therapeutic Onpattro® (patisiran), and the widely studied lipidoid C12-200. While detailed long-term, repeat-dose toxicology data for this compound is not extensively published in the public domain, initial studies and the nature of its biodegradable design suggest a favorable safety profile. In contrast, comprehensive preclinical and clinical data for MC3 are available, providing a robust benchmark for comparison.

Comparative Analysis of LNP Formulations

The long-term safety of LNP formulations is a critical consideration for clinical translation, particularly for chronic diseases requiring repeat administration. The primary concerns revolve around hepatotoxicity, immunogenicity, and the potential for lipid accumulation.

FeatureThis compound FormulationDLin-MC3-DMA (MC3) Formulation (Onpattro®)C12-200 Formulation
Lipid Type Biodegradable Ionizable LipidoidIonizable AminolipidNon-biodegradable Lipidoid
Primary Route of Elimination Expected to be metabolized and cleared.Primarily hepatic metabolism.Slower clearance, potential for tissue accumulation.
Reported Hepatotoxicity Reported to have an improved toxicity profile with no observed hepatic necrosis in initial studies.Dose-limiting hepatotoxicity observed in preclinical repeat-dose studies in rats (up to 26 weeks) and monkeys (up to 39 weeks). Mild to moderate, transient elevations in liver enzymes (ALT, AST) observed in some patients.[1]Can induce elevation of liver enzymes (ALT and AST).[2]
Immunogenicity Expected to have a favorable immunogenicity profile due to its biodegradable nature.Low incidence of anti-drug antibodies (ADAs) in clinical trials. Infusion-related reactions, potentially immune-mediated, occurred in 19% of patients.[3]Can trigger the production of pro-inflammatory cytokines.[2]
Long-Term Dosing Considerations Biodegradability is hypothesized to reduce the risk of cumulative toxicity with repeat dosing.Established safety profile for chronic, intermittent dosing (every 3 weeks) in clinical use.[3]Potential for cumulative toxicity due to slower clearance.

Experimental Protocols for Long-Term Safety Validation

A thorough assessment of the long-term safety of LNP formulations involves a series of in vivo studies designed to identify potential toxicities and establish a safe dosing regimen. The following protocols are based on regulatory guidelines and common practices in the field.

Repeat-Dose Toxicity Study in Rodents (e.g., Sprague-Dawley Rats)

Objective: To evaluate the potential toxicity of the LNP formulation following repeated administration over an extended period (e.g., 28-day or 90-day study).

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=10/sex/group).

  • Formulation: The test article (e.g., this compound-LNP encapsulating a specific siRNA) and a vehicle control (LNP without siRNA) are prepared under sterile conditions. The particle size, zeta potential, and siRNA encapsulation efficiency are characterized for each batch.

  • Dosing Regimen: The formulation is administered intravenously (IV) via the tail vein at multiple dose levels (e.g., low, mid, and high dose) and a control. The dosing frequency is determined based on the intended clinical use (e.g., once weekly or every three weeks).

  • In-life Observations:

    • Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and activity.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

  • Clinical Pathology: Blood samples are collected at baseline, mid-study, and at termination for:

    • Hematology: Complete blood count (CBC) with differential.

    • Clinical Chemistry: Analysis of liver function markers (ALT, AST, ALP, bilirubin), kidney function markers (BUN, creatinine), and other relevant parameters.

  • Terminal Procedures:

    • Necropsy: Gross pathological examination of all organs.

    • Organ Weights: Key organs (liver, spleen, kidneys, heart, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals is collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

Biodistribution Study

Objective: To determine the tissue distribution and clearance profile of the LNP formulation.

Methodology:

  • Animal Model: Mice or rats.

  • Radiolabeling: The LNP formulation is labeled with a radioactive isotope (e.g., ³H or ¹⁴C) or a fluorescent dye.

  • Administration: A single IV dose of the labeled LNP is administered.

  • Sample Collection: Animals are euthanized at various time points post-administration (e.g., 1, 4, 24, 48, and 168 hours). Tissues (liver, spleen, kidneys, lungs, heart, brain, etc.), blood, urine, and feces are collected.

  • Analysis: The amount of radioactivity or fluorescence in each sample is quantified to determine the concentration of the LNP in different tissues over time.

Immunogenicity Assessment

Objective: To evaluate the potential for the LNP formulation to induce an immune response.

Methodology:

  • Animal Model: Mice or non-human primates.

  • Dosing: Animals are administered the LNP formulation according to a repeat-dose schedule.

  • Sample Collection: Blood samples are collected at multiple time points.

  • Analysis:

    • Anti-Drug Antibodies (ADAs): Serum is analyzed for the presence of antibodies against the LNP components (e.g., PEG, ionizable lipid) and the siRNA.

    • Cytokine Analysis: Plasma is analyzed for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) to assess for potential inflammatory responses.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in validating the long-term safety of this compound formulations, the following diagrams are provided.

Experimental_Workflow_for_Long_Term_Safety_Validation cluster_Preclinical_Studies Preclinical In Vivo Studies cluster_Data_Analysis Data Analysis & Risk Assessment LNP Formulation\n(this compound-siRNA) LNP Formulation (this compound-siRNA) Repeat-Dose Toxicity\n(Rodent Model) Repeat-Dose Toxicity (Rodent Model) LNP Formulation\n(this compound-siRNA)->Repeat-Dose Toxicity\n(Rodent Model) Biodistribution Study\n(Radiolabeled LNP) Biodistribution Study (Radiolabeled LNP) LNP Formulation\n(this compound-siRNA)->Biodistribution Study\n(Radiolabeled LNP) Immunogenicity Assessment Immunogenicity Assessment LNP Formulation\n(this compound-siRNA)->Immunogenicity Assessment Clinical Pathology\n(Hematology, Chemistry) Clinical Pathology (Hematology, Chemistry) Repeat-Dose Toxicity\n(Rodent Model)->Clinical Pathology\n(Hematology, Chemistry) Histopathology Histopathology Repeat-Dose Toxicity\n(Rodent Model)->Histopathology Safety Profile Determination Safety Profile Determination Clinical Pathology\n(Hematology, Chemistry)->Safety Profile Determination Histopathology->Safety Profile Determination Tissue Distribution & Clearance Tissue Distribution & Clearance Biodistribution Study\n(Radiolabeled LNP)->Tissue Distribution & Clearance Tissue Distribution & Clearance->Safety Profile Determination ADA & Cytokine Analysis ADA & Cytokine Analysis Immunogenicity Assessment->ADA & Cytokine Analysis ADA & Cytokine Analysis->Safety Profile Determination Regulatory Submission Regulatory Submission Safety Profile Determination->Regulatory Submission

Caption: Workflow for long-term safety validation of LNP formulations.

Signaling_Pathway_of_LNP_Induced_Inflammation LNP LNP Immune Cell\n(e.g., Macrophage) Immune Cell (e.g., Macrophage) LNP->Immune Cell\n(e.g., Macrophage) Uptake Toll-like Receptors\n(TLRs) Toll-like Receptors (TLRs) Immune Cell\n(e.g., Macrophage)->Toll-like Receptors\n(TLRs) Recognition NF-κB Pathway NF-κB Pathway Toll-like Receptors\n(TLRs)->NF-κB Pathway Activation Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-6) Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines\n(TNF-α, IL-6)->Inflammatory Response

Caption: Potential pathway for LNP-induced inflammatory response.

Conclusion

The development of biodegradable ionizable lipids like this compound represents a significant advancement in enhancing the safety profile of LNP-based siRNA therapeutics. While direct, comprehensive long-term safety data for this compound remains to be fully published, the available information and the principles of its design suggest a favorable alternative to non-biodegradable lipids. A rigorous and systematic approach to preclinical safety evaluation, as outlined in this guide, is paramount to validating the long-term safety of any novel LNP formulation and ensuring its successful clinical translation. Researchers are encouraged to conduct thorough comparative studies to fully elucidate the safety and efficacy advantages of this compound and other next-generation delivery platforms.

References

Safety Operating Guide

Proper Disposal of 503O13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the ionizable lipid 503O13, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, a substance primarily used in the development of siRNA delivery systems.

Essential Safety Information

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is imperative to follow standard laboratory safety protocols.[1] Always consult your institution's specific guidelines and the material's SDS before handling and disposal.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and disposal practices.

PropertyValue
Chemical Name This compound
Synonyms Degradable ionizable lipid
Primary Use siRNA delivery in research
Hazard Classification Not classified as hazardous
Storage Temperature -20°C

Disposal Procedures

The non-hazardous nature of this compound simplifies its disposal, but adherence to proper laboratory waste management practices remains crucial. The following workflow outlines the decision-making process and recommended steps for disposal.

start Start: this compound Waste for Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the material classified as hazardous? check_sds->is_hazardous non_hazardous_path Not Hazardous is_hazardous->non_hazardous_path No hazardous_path Hazardous is_hazardous->hazardous_path Yes check_local_regs Consult Institutional and Local Regulations for Non-Hazardous Waste non_hazardous_path->check_local_regs hazardous_waste Follow Hazardous Waste Disposal Procedures hazardous_path->hazardous_waste sewer_disposal Option 1: Sanitary Sewer Disposal (If permitted by local regulations) check_local_regs->sewer_disposal trash_disposal Option 2: Regular Trash Disposal (If permitted by local regulations) check_local_regs->trash_disposal end End of Disposal Process sewer_disposal->end trash_disposal->end hazardous_waste->end

Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Guidance

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, thoroughly review the SDS for this compound. The SDS from major suppliers indicates that this substance is not a hazardous mixture.[1]

  • Review Institutional and Local Regulations: Disposal of laboratory chemicals, even non-hazardous ones, is subject to institutional and local regulations.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to confirm the approved disposal methods for non-hazardous chemical waste.

  • Evaluate Disposal Options for Non-Hazardous Waste: Based on typical guidelines for non-hazardous laboratory waste, the following options may be available, pending institutional approval:

    • Sanitary Sewer Disposal: For small quantities of this compound in solution, disposal down the sanitary sewer with copious amounts of water may be permissible.[2][4] This is often an acceptable method for non-hazardous, water-soluble substances.

    • Regular Trash Disposal: Solid forms of non-hazardous chemicals can sometimes be disposed of in the regular trash.[1][2] Ensure the material is in a sealed, clearly labeled container to prevent accidental exposure.

  • Segregate from Hazardous Waste: It is crucial to segregate non-hazardous waste like this compound from hazardous waste streams.[5] Combining non-hazardous with hazardous waste needlessly increases the volume and cost of hazardous waste disposal.[5]

Experimental Protocols

Currently, there are no specific experimental protocols cited in the provided search results for the disposal of this compound. The disposal procedures are based on general principles for non-hazardous laboratory chemicals. Researchers should always default to their institution's established protocols for chemical waste management.

References

Navigating the Unidentified: A Guide to Safe Chemical Handling in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

Providing accurate and reliable safety information is paramount in the laboratory setting. The identifier "503O13" does not correspond to a recognized chemical substance in standard databases. Without a valid Chemical Abstracts Service (CAS) number, IUPAC name, or other standard identifier, it is impossible to provide specific personal protective equipment (PPE), handling, or disposal protocols.

The following information provides a general framework for approaching an unidentified substance. This guidance is intended to supplement, not replace, a thorough risk assessment conducted by qualified safety professionals.

Immediate Actions for Unidentified Substances

When faced with an unknown chemical, a cautious and systematic approach is crucial. The primary goal is to prevent exposure and ensure the safety of all personnel.

Operational Plan: Initial Assessment and Containment
  • Isolate the Area: Secure the location of the substance to prevent unauthorized access.

  • Information Gathering: Attempt to identify the origin of the substance. Check container labels, laboratory notebooks, and inventory records for any information that might help in its identification.

  • Consult a Safety Officer: Immediately inform your institution's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department. They are trained to manage situations involving unknown chemicals.

  • Assume Hazard: In the absence of information, treat the substance as highly hazardous.

Personal Protective Equipment (PPE) for Unknown Hazards

When the specific hazards of a substance are unknown, a conservative approach to PPE is required. The following table outlines a general protocol for handling an unidentified chemical, pending a full risk assessment.

PPE CategoryMinimum Recommendation
Hand Protection Wear double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Ensure gloves are compatible with a broad range of chemical classes.
Eye and Face Protection Use chemical splash goggles and a face shield that provides protection for the entire face.
Body Protection A chemically resistant lab coat or apron is essential. For substances with a high risk of splashing, a full-body chemical-resistant suit may be necessary.
Respiratory Protection Work within a certified chemical fume hood. If there is a risk of aerosolization or if the substance is volatile, a respirator with an appropriate cartridge (e.g., combination organic vapor/acid gas/particulate) may be required.
Disposal Plan for Unidentified Substances

Disposal of an unknown chemical is a significant challenge and must be handled by trained professionals.

  • Do Not Dispose: Do not attempt to dispose of the substance in regular laboratory waste streams (solid or liquid).

  • Label as "Unknown": Clearly label the container with "Caution: Unknown Substance" and include any available information about its origin.

  • Segregate: Store the container in a secondary containment bin in a designated and secure hazardous waste accumulation area.

  • Contact EHS: Your institution's EHS department will have established protocols for the analysis and disposal of unknown waste.

Logical Workflow for Handling an Unidentified Chemical

The following diagram illustrates the decision-making process when encountering a substance that cannot be immediately identified.

substance Unidentified Substance 'this compound' identify Attempt Identification (Labels, Notebooks, Inventory) substance->identify identified Substance Identified identify->identified Successful not_identified Substance Remains Unidentified identify->not_identified Unsuccessful follow_sds Follow Specific SDS Protocols identified->follow_sds assume_hazard Assume High Hazard & Isolate not_identified->assume_hazard contact_ehs Contact EHS/Safety Officer assume_hazard->contact_ehs ehs_protocol Follow EHS Protocol for Unknowns (Analysis, Disposal) contact_ehs->ehs_protocol

Workflow for managing an unidentified chemical substance.

To receive specific and accurate safety information, please provide a recognized identifier for the substance . Your safety is our primary concern, and we are committed to providing guidance based on verified chemical data.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.